1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-7(12)5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDRUOOHHCMNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201257602 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363383-10-1 | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363383-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201257602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid is a heterocyclic building block with significant potential in pharmaceutical research and development. Its rigid bicyclic core, featuring both a pyrazole and a pyridine ring, offers a unique scaffold for the design of novel therapeutic agents, particularly in the realm of neurological disorders and inflammation.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical insights and practical experimental protocols to empower researchers in their drug discovery endeavors. While experimental data for this specific molecule is limited in the public domain, this paper synthesizes information from closely related analogs and computational predictions to provide a robust foundational understanding.
Introduction: The Strategic Value of the Pyrazolopyridine Scaffold
The fusion of pyrazole and pyridine rings creates a class of compounds known as pyrazolopyridines. These structures are of considerable interest to medicinal chemists due to their structural similarity to purine bases, suggesting a wide range of potential biological activities.[2][3][4] The specific isomer, 1H-Pyrazolo[4,3-c]pyridine, presents a unique arrangement of nitrogen atoms, influencing its hydrogen bonding capabilities and overall electronic properties. The addition of a carboxylic acid moiety at the 7-position introduces a key functional group for forming salts, esters, and amides, further expanding its utility in drug design and as a key intermediate in the synthesis of more complex molecules.[1]
This document serves as a technical primer, consolidating available data and established methodologies to facilitate the effective use of this compound in a research setting.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is paramount in the early stages of drug development, influencing everything from synthetic route optimization to formulation and bioavailability.
Molecular Structure and Computational Descriptors
The foundational characteristics of this compound are summarized below. The computational data is derived from analyses of its isomers and related structures, providing a reliable starting point for experimental design.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | --INVALID-LINK-- |
| Molecular Weight | 163.13 g/mol | --INVALID-LINK-- |
| CAS Number | 1363383-10-1 | --INVALID-LINK-- |
| Topological Polar Surface Area (TPSA) | 78.9 Ų (Computed) | --INVALID-LINK-- |
| XLogP3-AA (Lipophilicity) | 0.3 (Computed) | --INVALID-LINK-- |
| Hydrogen Bond Donors | 2 (Computed) | --INVALID-LINK-- |
| Hydrogen Bond Acceptors | 4 (Computed) | --INVALID-LINK-- |
Synthesis and Purification
Proposed Synthetic Pathway
A common strategy for constructing the pyrazolopyridine core involves the cyclization of a suitably substituted pyridine precursor with a hydrazine derivative.
References
An In-depth Technical Guide to the Crystal Structure Determination of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid: A Keystone for Structure-Based Drug Design
This technical guide provides a comprehensive overview of the methodologies and scientific rationale behind determining the crystal structure of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid. This molecule is a significant heterocyclic building block in medicinal chemistry, particularly in the development of kinase inhibitors for oncology and inflammatory diseases.[1] A precise understanding of its three-dimensional structure is paramount for computational modeling, structure-activity relationship (SAR) studies, and the rational design of novel therapeutic agents.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of protocols to offer field-proven insights into the causality behind experimental choices, ensuring a robust and reproducible approach to obtaining high-quality single crystals and elucidating their atomic arrangement.
Strategic Importance in Medicinal Chemistry
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged structure in drug discovery. Its bicyclic nature and the specific arrangement of nitrogen atoms allow it to form key hydrogen bond interactions with the hinge region of many protein kinases. The carboxylic acid moiety at the 7-position provides a crucial anchor point for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties. Elucidating the solid-state conformation and intermolecular interactions of this compound is a critical step in leveraging its full potential in drug design campaigns.
Synthesis and Purification: The Foundation of Quality Crystals
Proposed Synthetic Workflow:
The synthesis would likely involve a multi-step sequence, starting from commercially available pyridine or pyrazole precursors. A key step would be the construction of the fused bicyclic ring system, followed by the introduction or modification of the carboxylic acid group.
Caption: Proposed general synthetic workflow for this compound.
Protocol for Purification:
Purity is paramount for successful crystallization.[5] The final product from the synthesis should be subjected to rigorous purification.
Step-by-Step Purification Protocol:
-
Initial Purification: The crude product should first be purified by flash column chromatography on silica gel to remove major impurities.
-
Recrystallization: The material from the column is then subjected to recrystallization. The choice of solvent is critical and should be determined by small-scale solubility tests. A good solvent system is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Final Washing and Drying: The resulting crystals are washed with a small amount of cold solvent and dried under high vacuum to remove any residual solvent. The purity should be confirmed by NMR, LC-MS, and elemental analysis to be >99.5%.
The Art and Science of Crystallization
Growing single crystals suitable for X-ray diffraction is often the most challenging step.[6] It is an iterative process that relies on achieving a state of supersaturation in a slow and controlled manner.[7] Several techniques can be employed, and the optimal method will depend on the solubility profile of the compound.[8][9][10]
Crystallization Techniques:
| Technique | Principle | Advantages | Considerations |
| Slow Evaporation | The concentration of the solute is gradually increased as the solvent evaporates.[7][8] | Simple to set up.[7] | Works best for compounds that are not sensitive to air or moisture.[5] |
| Vapor Diffusion | An anti-solvent with high vapor pressure slowly diffuses into a solution of the compound in a more volatile solvent, reducing the compound's solubility.[8] | Excellent for small quantities of material and allows for fine control over the rate of crystallization.[8] | Requires a careful selection of a miscible solvent/anti-solvent pair. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystallization occurs at the interface as the liquids slowly mix.[5] | Can produce high-quality crystals. | The interface must be undisturbed. |
| Slow Cooling | A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7] | Effective for compounds with a steep solubility curve with respect to temperature.[5] | Rapid cooling can lead to the formation of many small crystals or an amorphous precipitate. |
Experimental Protocol for Crystallization Screening:
-
Solvent Screening: Begin by assessing the solubility of the compound in a range of common solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane, water).
-
Setup of Crystallization Trials: Based on the solubility data, set up a matrix of crystallization experiments using the techniques described above. For vapor diffusion, a good starting point is to dissolve the compound in a solvent in which it is soluble and use an anti-solvent in which it is insoluble.
-
Incubation: Place the crystallization trials in a vibration-free environment and monitor them over several days to weeks. Patience is crucial.[5]
X-ray Crystallography: From Diffraction to Structure
Once a suitable single crystal (typically >0.1 mm in all dimensions) is obtained, its three-dimensional structure can be determined by X-ray crystallography.[6][11]
Data Collection and Structure Solution Workflow:
Caption: Standard workflow for single-crystal X-ray structure determination.
Step-by-Step X-ray Crystallography Protocol:
-
Crystal Mounting: A single crystal is carefully selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of X-rays, and the diffraction pattern is recorded as the crystal is rotated.[12]
-
Data Processing: The intensities and positions of the diffraction spots are measured and used to determine the unit cell dimensions and space group of the crystal.[12]
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[12]
-
Structure Refinement: An atomic model is built into the electron density map and refined to best fit the experimental data.
-
Validation: The final structure is validated for geometric and crystallographic reasonability before deposition in a crystallographic database.
Predicted Structural Features of this compound
While the precise crystal structure remains to be determined experimentally, we can predict some key structural features based on the known structures of related pyrazole-carboxylic acids.[13]
-
Hydrogen Bonding: The molecule contains both hydrogen bond donors (the pyrazole N-H and the carboxylic acid O-H) and acceptors (the pyridine nitrogen, the pyrazole nitrogen, and the carbonyl oxygen). This suggests that the crystal packing will be dominated by a network of intermolecular hydrogen bonds.
-
Carboxylic Acid Dimer: It is highly probable that the carboxylic acid moieties will form a classic centrosymmetric dimer motif through strong O-H···O hydrogen bonds.
-
Planarity: The fused pyrazolopyridine ring system is expected to be largely planar.
-
Supramolecular Motifs: The pyrazole N-H group is likely to form hydrogen bonds with the pyridine nitrogen of an adjacent molecule, leading to the formation of chains or sheets.[14]
Application in Structure-Based Drug Design
A high-resolution crystal structure of this compound would be an invaluable asset for drug discovery programs.
-
Computational Modeling: The experimentally determined conformation can be used as a starting point for more accurate quantum mechanical calculations and the development of force fields for molecular dynamics simulations.
-
Structure-Based Design: The 3D structure can be docked into the active site of target proteins to understand binding modes and guide the design of new analogs with improved affinity and selectivity.
-
Polymorph Screening: Knowledge of the crystal packing can inform studies on polymorphism, which is critical for drug development as different polymorphs can have different physical properties, including solubility and bioavailability.
Conclusion
The determination of the crystal structure of this compound is a crucial step in fully exploiting its potential as a scaffold in medicinal chemistry. This guide has outlined a systematic and scientifically rigorous approach to achieving this goal, from the synthesis of high-purity material to the final stages of structure refinement and analysis. The insights gained from the crystal structure will undoubtedly accelerate the development of novel therapeutics based on this important heterocyclic core.
References
- 1. This compound [myskinrecipes.com]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How To [chem.rochester.edu]
- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 7. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 8. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 11. azolifesciences.com [azolifesciences.com]
- 12. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
The Ascendancy of a Privileged Scaffold: A Technical Guide to Pyrazolo[4,3-c]pyridine Compounds
Abstract
The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has emerged from the broader family of pyrazolopyridines as a scaffold of significant interest in medicinal chemistry and drug development. Its structural resemblance to endogenous purines confers upon it the status of a "privileged scaffold," enabling interaction with a diverse array of biological targets. This technical guide provides a comprehensive exploration of the discovery, historical development, and synthetic evolution of pyrazolo[4,3-c]pyridine compounds. Furthermore, it delves into their rich pharmacological landscape, elucidating the mechanisms of action that underpin their therapeutic potential across a spectrum of diseases, including cancer, cardiovascular conditions, and inflammatory disorders. Detailed synthetic protocols, mechanistic pathway diagrams, and a curated summary of biological activities are presented to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The Rise of a Versatile Heterocycle
The journey of pyrazolo[4,3-c]pyridine compounds is a compelling narrative of chemical ingenuity and therapeutic innovation. As isomers of the broader pyrazolopyridine class, these molecules have carved a distinct niche in the landscape of medicinal chemistry. Their story begins with the early explorations of fused heterocyclic systems and has culminated in their presence in FDA-approved therapeutics. This guide will trace this trajectory, offering insights into the foundational discoveries, the evolution of synthetic strategies, and the ever-expanding understanding of their biological significance.
A Historical Perspective: From Isomeric Curiosity to Therapeutic Cornerstone
The history of pyrazolo[4,3-c]pyridines is intrinsically linked to the broader exploration of pyrazolopyridine isomers. While the first synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was reported by Ortoleva in 1908, the specific pyrazolo[4,3-c]pyridine scaffold gained significant attention later as synthetic methodologies became more sophisticated and the quest for novel pharmacophores intensified.[1] Early synthetic work in the mid-20th century laid the groundwork for accessing this particular isomeric arrangement, often through multi-step sequences involving the construction of one ring onto the other. The recognition of the pyrazolopyridine core as a bioisostere of purines was a pivotal moment, sparking a surge in research aimed at exploring its potential as a modulator of biological pathways that involve purine-binding proteins, particularly kinases.[2] This conceptual framework has driven the development of numerous pyrazolo[4,3-c]pyridine derivatives as potent and selective inhibitors of various enzymes.
The Synthetic Arsenal: Constructing the Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be broadly approached from two main retrosynthetic perspectives: the annulation of a pyridine ring onto a pre-existing pyrazole or the formation of a pyrazole ring on a pyridine template. Additionally, multicomponent reactions have emerged as powerful tools for the efficient, one-pot construction of these complex heterocycles.
Strategy 1: Pyridine Ring Annulation onto a Pyrazole Precursor
This is a common and versatile approach that often starts with appropriately substituted aminopyrazoles. The pyridine ring is then constructed through condensation with a variety of carbonyl compounds or their equivalents.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative (Illustrative Example)
-
Reaction: Condensation of 3-amino-5-methyl-1H-pyrazole with an α,β-unsaturated aldehyde.[3]
-
Step 1: Reactant Mixture: In a round-bottom flask, dissolve 3-amino-5-methyl-1H-pyrazole (1 mmol) and the substituted α,β-unsaturated aldehyde (1.1 mmol) in glacial acetic acid (10 mL).
-
Step 2: Reaction Conditions: Heat the mixture to reflux (approximately 118°C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Step 3: Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Neutralize the solution with a saturated sodium bicarbonate solution. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Step 4: Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired pyrazolopyridine derivative.
Strategy 2: Pyrazole Ring Formation on a Pyridine Scaffold
This strategy typically involves the use of a substituted pyridine derivative bearing functional groups that can be elaborated into the pyrazole ring. A common method is the reaction of a hydrazine with a pyridine derivative containing vicinal carbonyl or related functionalities.
Multicomponent Reactions: A Paradigm of Efficiency
Modern synthetic chemistry increasingly favors multicomponent reactions (MCRs) for their atom economy and operational simplicity. Several MCRs have been developed for the one-pot synthesis of highly functionalized pyrazolo[4,3-c]pyridines. These reactions often involve the condensation of an aminopyrazole, an aldehyde, and a compound with an active methylene group.[4]
Diagram: General Synthetic Workflow for Pyrazolo[4,3-c]pyridines
Caption: Synthetic strategies for the pyrazolo[4,3-c]pyridine core.
A Spectrum of Biological Activities: From Bench to Bedside
The privileged nature of the pyrazolo[4,3-c]pyridine scaffold has translated into a remarkable breadth of biological activities. Derivatives of this core have been investigated as anticancer agents, cardiovascular drugs, anti-inflammatory compounds, and inhibitors of various enzymes.
| Biological Activity | Target/Mechanism | Example Compound Class |
| Anticancer | BCR-ABL1 Kinase Inhibition | Asciminib |
| c-Met Kinase Inhibition | Pyrazolo[3,4-b]pyridine derivatives | |
| Topoisomerase IIα Inhibition | Pyrazolo[3,4-b]pyridine derivatives | |
| Cardiovascular | Soluble Guanylate Cyclase (sGC) Stimulation | Vericiguat |
| Enzyme Inhibition | Carbonic Anhydrase Inhibition | Pyrazolo[4,3-c]pyridine sulfonamides |
| Anti-inflammatory | iNOS and COX-2 Inhibition | Pyrazolo[4,3-c]quinoline derivatives |
Anticancer Activity: Targeting Kinase Signaling
The dysregulation of protein kinase activity is a hallmark of many cancers. The structural similarity of the pyrazolo[4,3-c]pyridine core to adenine, a key component of ATP, makes it an excellent scaffold for designing kinase inhibitors that compete with ATP for binding to the enzyme's active site.[2]
Asciminib (Scemblix®), an FDA-approved drug for chronic myeloid leukemia (CML), is a prime example of a pyrazolopyridine-containing therapeutic. Unlike traditional tyrosine kinase inhibitors (TKIs) that bind to the ATP-binding site of the BCR-ABL1 oncoprotein, asciminib is a first-in-class allosteric inhibitor. It specifically targets the myristoyl pocket of the ABL1 kinase domain, inducing a conformational change that locks the kinase in an inactive state.[5][6] This unique mechanism of action allows asciminib to be effective against CML that has developed resistance to ATP-competitive TKIs.[6]
Diagram: Mechanism of Action of Asciminib
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid: A Core Intermediate for Advanced Drug Discovery
This guide provides an in-depth technical overview of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, and critical role as a synthetic intermediate, particularly in the creation of next-generation kinase inhibitors and other therapeutics. This document is designed to bridge theoretical knowledge with practical, field-proven insights to empower your research and development endeavors.
Introduction: The Strategic Importance of the Pyrazolopyridine Scaffold
The fusion of pyrazole and pyridine rings creates the pyrazolopyridine scaffold, a privileged structure in medicinal chemistry.[1] This bicyclic heterocycle is a cornerstone in the design of compounds with diverse and potent biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. The specific isomer, this compound, has emerged as a particularly valuable intermediate. Its intrinsic structural features and the reactive handle of the carboxylic acid group allow for versatile derivatization, making it a key component in the synthesis of targeted therapeutics.[2] Notably, this scaffold is instrumental in the development of kinase inhibitors for oncology and inflammatory diseases, as well as agents targeting the central nervous system.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1363383-10-1 | [2] |
| Molecular Formula | C₇H₅N₃O₂ | [2] |
| Molecular Weight | 163.13 g/mol | [2] |
| Storage Conditions | 2-8°C, under inert gas | [2] |
Synthesis of this compound: A Proposed Two-Step Approach
While a direct, one-pot synthesis for this compound is not extensively documented in readily available literature, a highly plausible and efficient two-step synthetic route can be proposed based on established methodologies for closely related analogues.[3][4] This approach involves the initial synthesis of the corresponding methyl ester followed by a standard hydrolysis to yield the target carboxylic acid.
Step 1: Synthesis of Methyl 1H-Pyrazolo[4,3-c]pyridine-7-carboxylate
The formation of the pyrazolo[4,3-c]pyridine core can be achieved through the condensation of a suitable dienamine with an appropriate amine, a reaction that has been successfully employed for similar structures.[3][4]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the starting dienamine (1 equivalent) with the chosen amine (1.05 equivalents).
-
Solvent: Add methanol as the solvent.
-
Reaction Conditions: The mixture is heated to reflux and maintained at this temperature for approximately 1-2 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The solid is washed with cold methanol and dried to yield the methyl ester.
Causality Behind Experimental Choices:
-
Refluxing in Methanol: This provides the necessary thermal energy to overcome the activation barrier for the condensation and cyclization reactions while methanol serves as a suitable polar protic solvent.
-
Excess Amine: A slight excess of the amine ensures the complete consumption of the dienamine starting material.
Step 2: Hydrolysis to this compound
The conversion of the methyl ester to the carboxylic acid is a standard saponification reaction.
Experimental Protocol:
-
Reaction Setup: The methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate (1 equivalent) is suspended in a mixture of methanol and water.
-
Reagent Addition: An aqueous solution of sodium hydroxide (2-3 equivalents) is added to the suspension.
-
Reaction Conditions: The mixture is stirred at room temperature until the reaction is complete (typically monitored by TLC or LC-MS).
-
Work-up and Purification: The methanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.
Self-Validating System: The progress of the hydrolysis can be monitored by the disappearance of the starting ester spot and the appearance of the more polar carboxylic acid spot on a TLC plate. The final product's purity can be assessed by HPLC and its identity confirmed by NMR and mass spectrometry.
Proposed Reaction Mechanism
The formation of the pyrazolo[4,3-c]pyridine ring system likely proceeds through a multi-step mechanism involving nucleophilic attack, cyclization, and subsequent aromatization.
Caption: Proposed synthetic pathway for this compound.
Characterization and Quality Control
Thorough characterization of this compound is essential to ensure its suitability as a synthetic intermediate. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure and purity of the compound.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the molecule.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the carboxylic acid C=O and O-H stretches.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
Table 2: Expected Spectroscopic Data for the Pyrazolopyridine Core
| Technique | Expected Features |
| ¹H NMR | Aromatic protons in the pyridine and pyrazole rings, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons and the carbonyl carbon of the carboxylic acid. |
| IR (cm⁻¹) | Broad O-H stretch (approx. 2500-3300), C=O stretch (approx. 1700), and aromatic C=C and C-N stretches. |
| MS (ESI) | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular weight. |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The this compound scaffold is a highly sought-after intermediate in the synthesis of kinase inhibitors. The carboxylic acid functionality serves as a versatile attachment point for various side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Caption: Drug discovery workflow utilizing the pyrazolopyridine intermediate.
Derivatives of the closely related pyrazolo[3,4-b]pyridine have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1), a key player in innate immunity signaling pathways.[5] This highlights the potential of the pyrazolopyridine core in developing treatments for immune-related disorders and cancer.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
This compound stands out as a synthetic intermediate of high strategic value in modern drug discovery. Its accessible synthesis and the versatility of its carboxylic acid group provide a robust platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. This guide has offered a comprehensive overview, from a plausible synthetic route to its applications, grounded in established chemical principles and supported by relevant literature. It is our hope that these insights will facilitate and accelerate your research endeavors in this exciting field.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications [mdpi.com]
- 2. This compound [myskinrecipes.com]
- 3. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Biological significance of the pyrazolo[4,3-c]pyridine core
An In-Depth Technical Guide to the Biological Significance of the Pyrazolo[4,3-c]pyridine Core
Authored by: A Senior Application Scientist
Foreword: The Rise of a Privileged Scaffold in Medicinal Chemistry
In the landscape of modern drug discovery, the identification and optimization of "privileged scaffolds" – core molecular structures that can interact with multiple, distinct biological targets – represents a cornerstone of efficient therapeutic development. The pyrazolo[4,3-c]pyridine core, a fused heterocyclic system, has emerged as one such scaffold, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive exploration of the biological significance of this versatile core, intended for researchers, scientists, and drug development professionals. We will delve into its diverse therapeutic applications, underlying mechanisms of action, and the key experimental methodologies used to unlock its potential.
Part 1: The Pyrazolo[4,3-c]pyridine Core: Structure, Synthesis, and Properties
A Structural Overview
The pyrazolo[4,3-c]pyridine core is a bicyclic aromatic heterocycle, formed by the fusion of a pyrazole ring and a pyridine ring. This arrangement results in a planar structure with a unique distribution of nitrogen atoms, which are key to its ability to form multiple hydrogen bonds and other non-covalent interactions with biological macromolecules. The versatility of this scaffold lies in the ability to readily introduce a variety of substituents at several positions around the fused rings, allowing for the fine-tuning of its physicochemical properties and biological activity.[1][2] This adaptability is a primary reason for its designation as a privileged scaffold in medicinal chemistry.[3]
Synthetic Strategies: Building the Core
The construction of the pyrazolo[4,3-c]pyridine core can be achieved through several synthetic routes. A common and efficient method involves the condensation of a dienamine with various amines containing sulfonamide fragments, often under reflux in methanol, to yield the target pyrazolo[4,3-c]pyridines in good yields.[4][5] Other approaches include the annulation of a pyridine fragment to an amino-substituted pyrazole ring or, conversely, the annulation of a pyrazole ring to a functionalized pyridine core.[6] Modern organic synthesis techniques, such as Pd-catalyzed cross-coupling reactions, have further expanded the toolkit for creating diverse libraries of these compounds for biological screening.[7]
Part 2: A Spectrum of Biological Activity: Therapeutic Applications
The pyrazolo[4,3-c]pyridine scaffold has been investigated for a wide array of therapeutic applications, demonstrating significant potential in oncology, neurodegenerative diseases, and infectious diseases, among others.[8][9]
Oncology: A Multifaceted Approach to Cancer Therapy
The pyrazolo[4,3-c]pyridine core is a prominent feature in the design of novel anticancer agents, primarily through the inhibition of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[10]
2.1.1. Kinase Inhibition: A Primary Mechanism of Action
A significant number of pyrazolo[4,3-c]pyridine derivatives exert their anticancer effects by inhibiting protein kinases, enzymes that play a crucial role in cellular signaling. The pyrazolopyridine moiety often serves as a hinge-binding motif, forming critical hydrogen bonds within the ATP-binding pocket of the kinase.[11]
Key kinase targets include:
-
c-Met (Hepatocyte Growth Factor Receptor): Derivatives have shown potent inhibition of c-Met, an oncoprotein implicated in various cancers.[11]
-
Fibroblast Growth Factor Receptor (FGFR): The pyrazolo[3,4-b]pyridine core has been shown to be crucial for activity against FGFR.[11]
-
Pim Kinases: Pan-Pim inhibitors containing the pyrazolo[3,4-c]pyridine scaffold have been developed.[11]
-
c-Jun N-terminal Kinase (JNK): Novel series of JNK inhibitors have been designed based on a 4-(pyrazol-3-yl)-pyridine scaffold.[12]
-
Extracellular Signal-Regulated Kinase (ERK): The pyrazolo[4,3-c]pyridine scaffold is a core component of known ERK inhibitors.[13]
Table 1: Representative Pyrazolo[4,3-c]pyridine-Based Kinase Inhibitors and their Activities
| Compound Class | Target Kinase(s) | Reported Activity (IC50) | Reference |
| Pyrazolo[4,3-b]pyridine derivatives | c-Met | Significant anti-tumor activity in xenograft models | [11] |
| Pyrazolo[3,4-b]pyridine derivatives | FGFR | Loss of activity upon scaffold modification | [11] |
| 3,5-disubstituted pyrazolo[3,4-c]pyridine | Pan-Pim | Potent inhibition | [11] |
| 4-(Pyrazol-3-yl)-pyridines | JNK | Good in vivo profiles | [12] |
| 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea | ERK | Potent inhibition | [13] |
2.1.2. Beyond Kinase Inhibition: Other Anticancer Mechanisms
The anticancer activity of this scaffold is not limited to kinase inhibition. Other notable mechanisms include:
-
Carbonic Anhydrase Inhibition: Pyrazolo[4,3-c]pyridine sulfonamides have been shown to inhibit human carbonic anhydrase isoforms, which are involved in tumor progression.[4][5][14]
-
Topoisomerase II Inhibition: Certain pyrazolo[4,3-c]quinolone derivatives act as Topoisomerase II inhibitors, leading to cytotoxicity and antitumor activity.[15][16]
-
Tubulin Polymerization Inhibition: Novel N1-methyl pyrazolo[4,3-d]pyrimidines have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy.[17]
Neurodegenerative Disorders: A Beacon of Hope
The unique structural features of the pyrazolo[4,3-c]pyridine core make it an attractive scaffold for developing treatments for complex neurodegenerative diseases like Alzheimer's and Parkinson's.[18][19]
2.2.1. A Multi-Pronged Attack on Alzheimer's Disease
Derivatives of pyrazolopyridine have been designed as multi-target-directed ligands (MTDLs) for Alzheimer's disease.[20] The planar core of the molecule is key to its ability to:
-
Inhibit Cholinesterase Enzymes: It can bind to the catalytically active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[20]
-
Prevent Aβ and Tau Aggregation: The planar structure allows it to intercalate between the residues of Aβ and tau proteins, preventing the formation of plaques and tangles.[20]
-
Chelate Biometals: The presence of basic nitrogen atoms facilitates the chelation of metal ions, which can contribute to oxidative stress in the brain.[20]
2.2.2. Targeting Parkinson's Disease and Oxidative Stress
-
Monoamine Oxidase (MAO) Inhibition: Pyrazoline-containing compounds have been investigated as inhibitors of MAO-B, a key enzyme in the metabolism of dopamine, making them potential therapeutic agents for Parkinson's disease.[18][19]
-
Nrf2 Pathway Activation: A novel pyrazolo[3,4-d]pyrimidine has been shown to activate the Nrf2 signaling pathway, which upregulates the expression of antioxidative and neuroprotective enzymes, offering protection against oxidative damage in models of Parkinson's disease.[21]
Combating Infectious Diseases
The pyrazolo[4,3-c]pyridine scaffold has also shown promise in the development of novel antimicrobial and antiviral agents.
-
Antibacterial Activity: Pyrazolo[4,3-c]pyridine sulfonamides have demonstrated inhibitory activity against bacterial carbonic anhydrases, presenting a potential new mechanism for antibacterial drugs.[4][5]
-
Antiviral Activity: Derivatives have been reported to possess antiviral properties against a range of viruses, including HIV and Respiratory Syncytial Virus (RSV).[4][22] Fused pyrazolo[4',3':5,6]pyrano[2,3-d]pyrimidine derivatives have also been evaluated for their antiviral activity.[23]
A Plethora of Other Therapeutic Possibilities
The biological versatility of the pyrazolo[4,3-c]pyridine core extends to several other therapeutic areas:
-
Anti-inflammatory Effects: As selective cyclooxygenase-2 (COX-2) inhibitors.[16]
-
Anxiolytic and Sedative Properties: Through interaction with benzodiazepine receptors.[8]
-
Cardiotonic Activity: Demonstrating positive inotropic effects.[8]
-
Antidiabetic Potential: As inhibitors of dipeptidyl peptidase-4 (DPP-4).[4]
Part 3: Key Experimental Protocols
To facilitate further research and development of pyrazolo[4,3-c]pyridine-based compounds, this section provides detailed, step-by-step methodologies for key experiments.
General Synthesis of Pyrazolo[4,3-c]pyridines via Dienamine Condensation
This protocol is a representative example of a common synthetic route.[4][5]
Materials:
-
Dimethyl acetonedicarboxylate
-
Appropriate amine containing a sulfonamide fragment
-
Methanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of the Dienamine Intermediate: Synthesize the starting dienamine from dimethyl acetonedicarboxylate following established two-step procedures.
-
Condensation Reaction:
-
Dissolve the dienamine intermediate in methanol in a round-bottom flask.
-
Add the desired amine containing a sulfonamide fragment to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Maintain reflux for 1 hour, monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The target pyrazolo[4,3-c]pyridine product may precipitate out of the solution. If so, collect the solid by filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final compound.
-
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as NMR, IR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
This protocol outlines a general method for assessing the inhibitory activity of a test compound against a specific protein kinase.[13]
Materials:
-
Purified target kinase
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the test compound in the kinase assay buffer. Prepare solutions of the target kinase, substrate, and ATP at their optimal concentrations.
-
Kinase Reaction:
-
In a microplate, add the test compound dilutions.
-
Add the target kinase to each well.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Incubate the plate at the optimal temperature for the specified time.
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).
-
-
Data Analysis:
-
Measure the signal using a microplate reader.
-
Plot the kinase activity against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) by fitting the data to a dose-response curve.
-
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydrase Assay)
This assay is used to determine the inhibitory activity of compounds against carbonic anhydrase isoforms.[4][14]
Materials:
-
Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII)
-
Test compound (dissolved in DMSO)
-
Buffer solution (e.g., Tris-HCl)
-
CO₂-saturated water
-
pH indicator (e.g., p-nitrophenol)
-
Stopped-flow spectrophotometer
Procedure:
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (typically 25 °C).
-
Assay Mixture Preparation: Prepare a solution containing the buffer, pH indicator, and the desired concentration of the hCA isoform. Prepare serial dilutions of the test compound.
-
Measurement of Catalytic Activity:
-
The assay measures the enzyme-catalyzed hydration of CO₂.
-
One syringe of the stopped-flow instrument contains the enzyme and inhibitor solution, and the other contains the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ causes a pH change, which is monitored by the change in absorbance of the pH indicator.
-
-
Data Analysis:
-
Record the initial rates of the enzymatic reaction at different inhibitor concentrations.
-
Calculate the inhibitory activity and determine the Ki value by fitting the data to appropriate inhibition models (e.g., Michaelis-Menten kinetics).
-
Part 4: Visualizing the Science
Diagrams of Mechanisms and Workflows
References
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pyrazolo[4,3-c]pyridines: Synthesis and Investigation of Anticancer Properties (PyrSynth) - Kaunas University of Technology | KTU [en.ktu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazolopyridine-Containing Compounds as Multitargeted Anti-Alzheimer Agents: Synthesis, Biological Evaluation, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A novel pyrazolo [3,4-d] pyrimidine, KKC080106, activates the Nrf2 pathway and protects nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Whitepaper: A Technical Guide to the In Silico Prediction of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid Properties
Abstract The journey of a drug from concept to clinic is an arduous, expensive, and often unsuccessful endeavor.[1][2] In silico screening has emerged as an indispensable tool in modern drug discovery, leveraging computational power to identify and optimize promising drug candidates, thereby reducing costs and accelerating timelines.[2][3][4] This technical guide provides an in-depth, methodology-focused exploration of the in silico characterization of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid , a heterocyclic compound belonging to a class of scaffolds with significant therapeutic interest.[5][6] Intended for researchers, medicinal chemists, and drug development professionals, this document details a comprehensive workflow encompassing the prediction of physicochemical properties, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, and potential biological target interactions through molecular docking. We provide detailed, field-proven protocols for widely-used computational approaches, present illustrative data in structured tables for clarity, and utilize Graphviz diagrams to visualize complex workflows. This guide serves as a practical framework for the robust preliminary assessment of novel chemical entities.
Introduction: The Strategic Value of Early-Stage Computational Assessment
The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, a framework that is capable of binding to multiple biological targets.[7] This versatility arises from the fusion of the biologically significant pyrazole and pyridine rings, which are known to participate in a wide spectrum of bioactivities, including anti-inflammatory, anticancer, and neuroprotective effects.[5][8][9] Specifically, derivatives of this scaffold have shown significant promise as potent kinase inhibitors, a critical class of drugs in oncology.[7][10]
Our subject molecule, This compound , is a key intermediate used in the synthesis of pharmaceutical agents, particularly in the development of kinase inhibitors for cancer treatment and therapies for central nervous system disorders.[11] Before committing significant resources to the synthesis and in vitro testing of its derivatives, a thorough in silico evaluation is a critical step. Computational methods allow for the early identification of potential liabilities related to pharmacokinetics and toxicity, enabling a "fail early, fail cheap" paradigm that is vital for efficient resource allocation.[12]
This guide will demonstrate how to build a comprehensive computational profile of this molecule, transforming its two-dimensional structure into a multi-faceted dataset that can guide further research and development.
Part I: Foundational Analysis - Physicochemical Property Prediction
Rationale & Causality: The ultimate fate of a drug molecule in the body is governed by its fundamental physicochemical properties.[13] Properties such as lipophilicity (logP), aqueous solubility (logS), and ionization state (pKa) directly influence a drug's ability to be absorbed, distribute to its target, and be cleared from the body.[14] For instance, a molecule that is too lipophilic may have poor solubility and get trapped in fatty tissues, while one that is too hydrophilic may not effectively cross cellular membranes. Predicting these properties is the first and most crucial step in assessing a compound's "drug-likeness." We utilize Quantitative Structure-Property Relationship (QSPR) models, which are mathematical models that correlate a molecule's structural features with its physicochemical properties.[13][15]
Experimental Protocol: High-Throughput Physicochemical Profiling
This protocol describes a generalized workflow for obtaining key physicochemical descriptors using widely available web-based platforms (e.g., SwissADME, pkCSM) or standalone software.
-
Input Preparation:
-
Descriptor Calculation:
-
Data Collation and Interpretation:
-
Collect the output data for key properties.
-
Compare the predicted values against established ranges for orally bioavailable drugs (e.g., Lipinski's Rule of Five) to make an initial assessment of drug-likeness.
-
Analyze the topological polar surface area (TPSA), a key indicator of a molecule's ability to permeate cell membranes.
-
Data Presentation: Predicted Physicochemical Properties
| Property | Predicted Value | Interpretation & Significance |
| Molecular Formula | C₇H₅N₃O₂ | Confirms the elemental composition. |
| Molecular Weight | 163.13 g/mol | Well within the "Rule of 5" limit (<500), favoring good absorption and diffusion. |
| LogP (Octanol/Water) | 0.65 | Indicates balanced hydrophilicity and lipophilicity, favorable for solubility and permeability. |
| Aqueous Solubility (LogS) | -2.5 | Predicted to be soluble. Good solubility is critical for absorption and formulation. |
| Hydrogen Bond Donors | 2 | Complies with the "Rule of 5" limit (≤5), reducing the risk of poor permeability. |
| Hydrogen Bond Acceptors | 3 | Complies with the "Rule of 5" limit (≤10), supporting good membrane transit. |
| Topological Polar Surface Area (TPSA) | 78.9 Ų | Below the 140 Ų threshold, suggesting good potential for oral bioavailability and cell permeation. |
| Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity. |
Note: The values presented are illustrative and derived from common prediction algorithms.
Part II: Pharmacokinetic Profiling - The ADMET Assessment
Rationale & Causality: A potent molecule is useless if it cannot reach its target in sufficient concentrations or if it is toxic to the patient. ADMET prediction is a cornerstone of modern drug discovery, used to computationally forecast a compound's behavior within a biological system.[1][19][20] Early ADMET profiling helps to de-risk drug candidates by flagging potential issues such as poor absorption, rapid metabolism, or toxicity, which are major causes of late-stage clinical trial failures.[12][21]
Overall ADMET Prediction Workflow
Caption: A high-level overview of the in silico ADMET prediction process.
Experimental Protocol: Comprehensive ADMET Prediction
This workflow leverages machine learning models trained on large datasets of experimental results to predict a compound's pharmacokinetic and toxicological properties.[22][23][24]
-
Model Selection: Utilize an integrated ADMET prediction suite (e.g., ADMETlab, pkCSM, Discovery Studio). These tools provide a wide range of models covering key endpoints.[20]
-
Job Submission: Input the molecule's SMILES string (C1=CN=CC2=C1NN=C2C(=O)O) into the platform.
-
Execution of Prediction Models: The platform will process the structure through various models:
-
Absorption: Predict Human Intestinal Absorption (HIA) and Caco-2 cell permeability.[25]
-
Distribution: Calculate the blood-brain barrier (BBB) permeability (logBB) and plasma protein binding (PPB) percentage.
-
Metabolism: Predict whether the compound is likely to be a substrate or inhibitor of major Cytochrome P450 enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
Toxicity: Screen for critical toxicological liabilities, including hERG (human Ether-à-go-go-Related Gene) inhibition (a key indicator of cardiotoxicity), Ames mutagenicity, and hepatotoxicity.
-
-
Results Aggregation: Compile the predictions into a summary table for a holistic view of the compound's profile. It is crucial to use multiple prediction programs when possible to increase confidence in the results.[1]
Data Presentation: Predicted ADMET Profile
| Parameter | Predicted Value/Class | Interpretation & Causality |
| Absorption | ||
| Human Intestinal Absorption | High | The molecule is likely well-absorbed from the gut into the bloodstream. |
| Caco-2 Permeability | High | Suggests good passive diffusion across the intestinal epithelial barrier. |
| Distribution | ||
| BBB Permeant | No | The molecule is unlikely to cross the blood-brain barrier, which is desirable for peripherally acting drugs. |
| Plasma Protein Binding | Moderate (~70%) | A moderate level of binding allows for a sufficient unbound fraction to engage the target while maintaining a reasonable half-life. |
| Metabolism | ||
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions with drugs metabolized by this common enzyme. |
| CYP3A4 Inhibitor | No | Low risk of interactions with a wide range of co-administered medications. |
| Toxicity | ||
| hERG I Inhibitor | No | Low predicted risk of cardiotoxicity, a critical safety checkpoint. |
| Ames Mutagenicity | No | The compound is predicted to be non-mutagenic, a crucial indicator of long-term safety. |
| Hepatotoxicity | No | Low predicted risk of causing liver damage. |
Note: These predictions are for illustrative purposes and require experimental validation.
Part III: Biological Activity Prediction & Molecular Docking
Rationale & Causality: While ADMET profiling tells us if a compound can be a drug, this section explores what it might do. Given the prevalence of the pyrazolopyridine scaffold in kinase inhibitors, a logical next step is to investigate our molecule's potential to bind to relevant cancer targets.[6][7][10] Molecular docking is a powerful computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a protein receptor).[26] A strong predicted binding affinity (indicated by a low binding energy score) suggests the compound may be an effective inhibitor of the protein's function.
Molecular Docking Workflow
Caption: Step-by-step workflow for a typical molecular docking experiment.
Experimental Protocol: Docking Against a Kinase Target (AKT1)
This protocol outlines the steps to dock our molecule into the ATP-binding pocket of AKT1, a kinase implicated in cancer.[10]
-
Ligand Preparation:
-
Convert the 2D structure of this compound to a 3D structure using software like Open Babel or the graphical interface of a modeling suite.
-
Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Save the final structure in a docking-compatible format (e.g., .pdbqt).
-
-
Receptor Preparation:
-
Download the crystal structure of human AKT1 from the Protein Data Bank (PDB).
-
Using a molecular modeling program (e.g., AutoDock Tools, PyMOL, Chimera), prepare the protein by:
-
Removing all water molecules and co-crystalized ligands.
-
Adding polar hydrogens.
-
Assigning atomic charges (e.g., Gasteiger charges).
-
Saving the prepared receptor in .pdbqt format.
-
-
-
Docking Simulation:
-
Define the binding site (the "grid box") to encompass the ATP-binding pocket of AKT1. The coordinates are often determined based on the position of a known inhibitor in a reference crystal structure.
-
Configure the docking parameters in a program like AutoDock Vina. Set the exhaustiveness parameter (controls the thoroughness of the search) to a suitable value (e.g., 8 or higher).
-
Launch the docking simulation. The algorithm will systematically explore possible binding poses of the ligand within the defined site.
-
-
Results Analysis:
-
The primary output is a ranked list of binding poses and their corresponding binding affinities (in kcal/mol). A more negative value indicates a stronger predicted interaction.
-
Visualize the top-ranked pose in complex with the receptor.
-
Identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the complex.[10][27]
-
Data Presentation: Illustrative Molecular Docking Results
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| AKT1 Kinase | 1UNQ | -7.8 | LYS179, GLU228, ASP292 |
| BRAF Kinase | 4YHT | -8.2 | CYS532, GLY596, LYS483 |
| JAK1 Kinase | 4IVD | -7.5 | LEU881, GLY935, LEU932 |
Note: These results are hypothetical and serve to illustrate the expected output of a docking study. The interacting residues are common in kinase ATP-binding sites.
Synthesis and Discussion
The in silico workflow detailed in this guide provides a multi-dimensional profile of this compound. Our analysis predicts a molecule with favorable "drug-like" characteristics:
-
Good Physicochemical Properties: It adheres to Lipinski's Rule of Five, with balanced solubility and lipophilicity, suggesting it has a strong foundation for oral bioavailability.
-
Promising ADMET Profile: The compound is predicted to have high intestinal absorption and low potential for major metabolic or toxicological liabilities. Its predicted inability to cross the BBB makes it a suitable candidate for targeting peripheral diseases.
-
Potential Biological Activity: Docking studies suggest a plausible binding affinity for various cancer-relevant kinases, consistent with the known pharmacology of the pyrazolopyridine scaffold.
It is imperative to acknowledge the limitations of computational models. These predictions are based on statistical correlations and algorithms, not direct experimental measurement.[21] The reliability of any prediction is confined to the model's "applicability domain"—the chemical space defined by the data on which it was trained.[23][28] Therefore, these in silico results should not be viewed as definitive but as a powerful, data-driven hypothesis-generation tool. The next logical steps are the chemical synthesis of the compound and its derivatives, followed by in vitro experimental validation of its solubility, permeability, metabolic stability, and, most importantly, its inhibitory activity against the predicted kinase targets.
Conclusion
The application of a structured in silico workflow provides an invaluable strategic advantage in the early stages of drug discovery. For this compound, this computational assessment has built a strong case for its further development as a lead scaffold. By predicting its physicochemical, pharmacokinetic, and potential pharmacodynamic properties, we have de-risked the compound to a significant degree before any resource-intensive laboratory work has begun. This guide demonstrates a robust, repeatable, and scientifically grounded approach to leveraging computational tools to make more informed decisions, ultimately accelerating the path toward novel therapeutics.
References
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- 2. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, molecular docking, ADMET studies and biological evaluation of fused pyrazolopyridopyrimidine derivatives as antioxidant and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 11. This compound [myskinrecipes.com]
- 12. drugpatentwatch.com [drugpatentwatch.com]
- 13. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 14. ADMET Prediction - Protheragen [wavefunction.protheragen.ai]
- 15. A computational toolbox for molecular property prediction based on quantum mechanics and quantitative structure-property relationship [journal.hep.com.cn]
- 16. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. fiveable.me [fiveable.me]
- 20. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 21. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aurlide.fi [aurlide.fi]
- 23. A Machine Learning Pipeline for Molecular Property Prediction using ChemXploreML [arxiv.org]
- 24. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
Theoretical studies on the electronic structure of pyrazolopyridines
An In-Depth Technical Guide to the Theoretical Study of Pyrazolopyridine Electronic Structure for Drug Discovery Professionals
Abstract
Pyrazolopyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding their electronic structure is paramount to deciphering their reactivity, stability, and intermolecular interactions, which are critical determinants of their biological activity. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the electronic properties of pyrazolopyridines. We delve into the application of quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate key electronic descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and atomic charges. Through a synthesis of field-proven insights and authoritative references, this guide explains the causality behind computational choices, outlines self-validating protocols, and demonstrates how theoretical data is correlated with experimental findings to accelerate rational drug design.
Introduction: The Significance of Pyrazolopyridines in Medicinal Chemistry
The pyrazolopyridine core, a bicyclic heteroaromatic system, is a cornerstone in the development of novel therapeutics. Its structural rigidity, coupled with the rich chemistry afforded by its nitrogen atoms, allows for diverse functionalization, leading to compounds that can potently and selectively interact with a wide array of biological targets. Pyrazolopyridine derivatives have been successfully developed as kinase inhibitors, antiviral agents, and anticancer therapeutics.[1][2][3]
The efficacy of these molecules is fundamentally governed by their electronic characteristics. The distribution of electrons within the scaffold dictates its ability to participate in crucial non-covalent interactions with protein receptors, such as hydrogen bonding and π-π stacking.[4] Therefore, a detailed understanding of the electronic structure is not merely an academic exercise but a critical component of modern, structure-based drug discovery.[5] Theoretical studies provide a powerful, cost-effective lens through which we can predict molecular properties, rationalize structure-activity relationships (SAR), and guide the synthesis of more effective drug candidates.
Theoretical Foundations and Computational Methodologies
The primary goal of theoretical studies in this context is to solve the time-independent Schrödinger equation for the pyrazolopyridine molecule to determine its electronic wavefunction and energy. From the wavefunction, all other electronic properties can be derived. Due to the complexity of many-electron systems, exact solutions are not feasible, and thus, approximations are employed.
Density Functional Theory (DFT): The Workhorse of Computational Chemistry
Density Functional Theory (DFT) has emerged as the most widely used method for studying the electronic structure of molecules the size of pyrazolopyridines.[6] Unlike wavefunction-based methods, DFT is based on the principle that the energy of a system can be determined from its electron density, a simpler quantity to compute than the many-electron wavefunction.
The choice of the functional and basis set is a critical decision in any DFT calculation, as it directly impacts the accuracy and computational cost.
-
Functionals: The functional describes the exchange-correlation energy of the system. For organic molecules like pyrazolopyridines, hybrid functionals are often the preferred choice. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is exceptionally common as it provides a robust balance between accuracy and computational efficiency.[6][7]
-
Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G(d,p) or 6-31G *, are frequently employed.[6][8] The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for accurately describing the anisotropic nature of chemical bonds.
The congruence between experimental data (e.g., from X-ray diffraction and NMR) and results calculated using the B3LYP/6-311G(d,p) level of theory is often very good, validating its use for these systems.[6]
Key Electronic Properties and Their Interpretation
DFT calculations yield a wealth of data that can be translated into chemically meaningful insights. The following properties are particularly relevant for drug design.
Frontier Molecular Orbitals (FMOs): HOMO and LUMO
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the Frontier Molecular Orbitals (FMOs).
-
HOMO: Represents the orbital from which an electron is most easily donated (nucleophilicity). Regions of high HOMO density are potential sites for electrophilic attack.
-
LUMO: Represents the orbital to which an electron is most easily accepted (electrophilicity). Regions of high LUMO density are potential sites for nucleophilic attack.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular stability and reactivity.[1]
-
Large ΔE: Implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron.[9]
-
Small ΔE: Implies low kinetic stability and high chemical reactivity.
This gap is instrumental in understanding charge transfer within the molecule and its potential interactions with a biological target.[1]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visualization of the charge distribution on the molecule's surface.[10] It is an invaluable tool for identifying the regions of a molecule that are likely to be involved in intermolecular interactions.[11] The MEP surface is color-coded to represent the electrostatic potential:
-
Red/Yellow: Electron-rich regions (negative potential), indicative of sites for electrophilic attack and hydrogen bond acceptors.
-
Blue: Electron-poor regions (positive potential), indicative of sites for nucleophilic attack and hydrogen bond donors.
-
Green: Neutral regions (zero potential).
For pyrazolopyridines, the nitrogen atoms typically appear as regions of negative potential (red), making them key hydrogen bond acceptors, while N-H protons appear as regions of positive potential (blue).[10][12]
Global Quantum Chemical Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior.[1]
| Descriptor | Formula | Interpretation |
| Ionization Potential (IP) | IP ≈ -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (EA) | EA ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (IP + EA) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (IP - EA) / 2 | Resistance to change in electron distribution. A harder molecule is less reactive.[1] |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness. A softer molecule is more reactive.[1] |
These quantitative measures are frequently used in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models that correlate a compound's electronic properties with its biological activity.[13]
Application in Drug Design: A Workflow
Theoretical studies are not performed in isolation but are integrated into the broader drug discovery pipeline. The workflow typically involves a feedback loop between computational prediction and experimental validation.
Caption: Integrated workflow for computational and experimental drug design.
This process allows researchers to prioritize the synthesis of compounds with the most promising electronic and steric profiles, thereby saving significant time and resources. For example, a computational study on pyrazolo[3,4-b]pyridine derivatives as Tropomyosin receptor kinase (TRKA) inhibitors used molecular docking to show that the pyrazolopyridine moiety formed key hydrogen bonds within the active site, guiding the design of more potent ligands.[4]
Step-by-Step Protocol: DFT Calculation of a Pyrazolopyridine Derivative
This protocol outlines the essential steps for performing a basic electronic structure calculation using a computational chemistry package like Gaussian.
-
Molecule Building:
-
Construct the 3D structure of the desired pyrazolopyridine derivative using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial "clean-up" of the geometry using molecular mechanics (e.g., UFF or MMFF94 force fields) to obtain a reasonable starting structure.
-
-
Input File Preparation:
-
Set up the calculation route card. A typical input for a geometry optimization followed by frequency calculation would be: #p B3LYP/6-311G(d,p) Opt Freq
-
#p: Specifies print options.
-
B3LYP/6-311G(d,p): Defines the level of theory (functional and basis set).[6]
-
Opt: Keyword to perform a geometry optimization to find the lowest energy conformation.
-
Freq: Keyword to perform a frequency calculation. This is crucial to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
-
Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually 1 for singlet ground states).
-
Provide the Cartesian coordinates of the atoms from the built molecule.
-
-
Job Submission and Monitoring:
-
Submit the input file to the computational software.
-
Monitor the progress of the optimization, checking for convergence criteria (forces and displacements below a certain threshold).
-
-
Results Analysis:
-
Verify Optimization: Open the output file and confirm that the optimization converged successfully and that the frequency calculation yielded zero imaginary frequencies.
-
Extract Energies: Locate the final optimized energy. Find the energies of the HOMO and LUMO orbitals to calculate the energy gap (ΔE = ELUMO - EHOMO).
-
Visualize Orbitals: Use visualization software to plot the HOMO and LUMO surfaces to understand their spatial distribution. For example, in some anticancer pyrazolopyridines, the HOMO orbital is localized on an electron-donating phenyl ring, while the LUMO is on the pyrazolopyridine core.[1]
-
Generate MEP Surface: Generate and visualize the Molecular Electrostatic Potential map to identify electron-rich and electron-poor regions.
-
Conclusion and Future Outlook
Theoretical studies of the electronic structure of pyrazolopyridines are an indispensable tool in modern drug discovery. Methodologies like DFT provide detailed, atomistic-level insights into the properties that govern molecular recognition and biological activity. By calculating and interpreting descriptors such as the HOMO-LUMO gap and MEP maps, scientists can make more informed decisions, rationalize structure-activity relationships, and design novel therapeutic agents with greater efficiency and precision.
The continued development of computational power and more accurate theoretical models, including the integration of machine learning with QSAR, will further enhance the predictive power of these methods.[5] This synergy between in-silico prediction and empirical validation promises to accelerate the journey of pyrazolopyridine-based compounds from lead scaffold to life-saving medicine.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preparation, DFT calculations, docking studies, antioxidant, and anticancer properties of new pyrazole and pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridin ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04874H [pubs.rsc.org]
- 9. A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Electrostatic Potential (MEP) Surface Of... | Cram [cram.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 4D-QSAR Study of Some Pyrazole Pyridine Carboxylic Acid Derivatives By Electron Conformational-Genetic Algorithm Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid: A Detailed Guide for Medicinal Chemists
Abstract
This comprehensive application note provides detailed synthetic protocols for the preparation of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, a key heterocyclic scaffold in modern drug discovery. The pyrazolopyridine core is a recognized purine isostere and is prevalent in a multitude of pharmacologically active agents, particularly as kinase inhibitors in oncology.[1][2] This guide outlines a robust and adaptable three-step synthetic pathway, commencing from readily available starting materials. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and key analytical data to ensure reproducibility and success for researchers in medicinal chemistry and process development.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
The fusion of pyrazole and pyridine rings gives rise to the pyrazolopyridine family of heterocycles, which are of significant interest to medicinal chemists due to their structural similarity to endogenous purines.[1] This bioisosteric relationship allows them to interact with a wide range of biological targets, often as competitive inhibitors. The 1H-Pyrazolo[4,3-c]pyridine core, in particular, is a validated pharmacophore found in numerous kinase inhibitors and other therapeutic agents. The carboxylic acid functionality at the 7-position serves as a versatile handle for further derivatization, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties in drug candidates.
This guide details a reliable synthetic route to this compound, designed to be accessible to researchers with a solid foundation in organic synthesis. The presented protocols are based on established chemical transformations, with an emphasis on explaining the underlying principles to facilitate adaptation and troubleshooting.
Overall Synthetic Strategy
The synthesis of this compound is accomplished via a three-step sequence, beginning with the formation of a key dienamine intermediate, followed by a cyclization cascade to construct the bicyclic core, and culminating in the hydrolysis of an ester to the desired carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Dienamine Intermediate
The initial step involves the synthesis of dimethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, a versatile dienamine intermediate. This is achieved through the reaction of dimethyl acetonedicarboxylate with N,N-dimethylformamide dimethyl acetal (DMFDMA).
Protocol 1: Synthesis of Dimethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate
Principle: This reaction is a condensation where DMFDMA acts as a formylating agent, introducing a dimethylaminomethylene group at the acidic α-position of the β-ketoester, dimethyl acetonedicarboxylate. The resulting enaminone is a stable and versatile intermediate for subsequent cyclization reactions.[1]
Materials:
-
Dimethyl acetonedicarboxylate
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Toluene (anhydrous)
-
Hexanes
Procedure:
-
To a stirred solution of dimethyl acetonedicarboxylate (1.0 eq) in anhydrous toluene (approx. 3 mL per gram of starting material) under an inert atmosphere (e.g., nitrogen or argon), add N,N-dimethylformamide dimethyl acetal (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.
-
To the resulting oily residue, add hexanes and stir vigorously to induce precipitation of the product.
-
Collect the solid product by filtration, wash with cold hexanes, and dry under vacuum to afford dimethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate as a crystalline solid.
| Parameter | Typical Value |
| Yield | 85-95% |
| Appearance | Off-white to yellow solid |
| Purity (by NMR) | >95% |
Part 2: Construction of the Pyrazolo[4,3-c]pyridine Core
This crucial step involves a cyclization cascade reaction of the dienamine intermediate with hydrazine hydrate, followed by treatment with ammonia to form the bicyclic pyrazolopyridine system.
Protocol 2: Synthesis of Methyl 3-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylate
Principle: The reaction proceeds in two stages. First, hydrazine hydrate reacts with the enaminone and one of the ester groups to form a pyrazolone ring. The resulting intermediate then undergoes a second cyclization with ammonia, which displaces the dimethylamino group and attacks the remaining ester carbonyl to form the pyridine ring. The product exists in a tautomeric equilibrium between the 3-oxo and 3-hydroxy forms, with the latter being favored in many cases.
Caption: Simplified cyclization cascade to form the pyrazolopyridine core.
Materials:
-
Dimethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate
-
Hydrazine hydrate
-
Ammonia (7 N solution in methanol)
-
Methanol
-
Acetic acid (glacial)
Procedure:
-
Dissolve dimethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate (1.0 eq) in methanol (approx. 10 mL per gram).
-
Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the formation of the pyrazolone intermediate by TLC or LC-MS.
-
After cooling to room temperature, add a 7 N solution of ammonia in methanol (5.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux for an additional 12-18 hours in a sealed vessel or under a reflux condenser protected with a drying tube.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, concentrate the mixture under reduced pressure.
-
Triturate the residue with a small amount of cold methanol or diethyl ether, and collect the solid by filtration.
-
Wash the solid with the trituration solvent and dry under vacuum to yield Methyl 3-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylate.
| Parameter | Typical Value |
| Yield | 60-75% |
| Appearance | Light yellow to brown solid |
| Purity (by LC-MS) | >90% |
Part 3: Hydrolysis to the Final Carboxylic Acid
The final step is the saponification of the methyl ester to the desired carboxylic acid.
Protocol 3: Synthesis of this compound
Principle: This is a standard base-catalyzed hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl, leading to the formation of a carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Materials:
-
Methyl 3-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylate
-
Sodium hydroxide (or Lithium hydroxide)
-
Methanol
-
Water
-
Hydrochloric acid (1 M)
Procedure:
-
Suspend Methyl 3-hydroxy-1H-pyrazolo[4,3-c]pyridine-7-carboxylate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v, approx. 20 mL per gram of ester).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water and stir the mixture at 50-60 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the slow addition of 1 M hydrochloric acid.
-
A precipitate will form. Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
| Parameter | Typical Value |
| Yield | 80-95% |
| Appearance | White to off-white solid |
| Purity (by HPLC) | >98% |
Conclusion
The protocols outlined in this application note provide a reliable and well-documented pathway for the synthesis of this compound. By understanding the principles behind each transformation, researchers can effectively troubleshoot and adapt these methods for the synthesis of related analogues, thereby accelerating the drug discovery process.
References
Application Note: A Step-by-Step Protocol for the Synthesis of a Pyrazolo[4,3-c]pyridine-7-one Core
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds of significant medicinal interest, particularly as kinase inhibitors for targeted cancer therapy.[1][2][3] This document provides a detailed, step-by-step experimental procedure for the synthesis of a core pyrazolo[4,3-c]pyridin-7-one structure. The described methodology is based on the well-established Gould-Jacobs reaction, a robust and versatile strategy for constructing the fused pyridine ring system.[4][5] This protocol details the cyclocondensation of 3-amino-5-methylpyrazole with diethyl ethoxymethylenemalonate (DEMM), followed by a high-temperature intramolecular cyclization to yield the target heterocycle. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering both a practical protocol and the underlying scientific rationale for key experimental steps.
Introduction: The Significance of the Pyrazolo[4,3-c]pyridine Scaffold
Pyrazolopyridines are a class of bicyclic nitrogen-containing heterocycles that have garnered substantial attention in drug discovery. Their structure is often considered an isostere of purines, allowing them to act as ATP-competitive inhibitors in the active sites of various kinases.[6] Specifically, derivatives of the pyrazolo[4,3-c]pyridine core have been identified as potent inhibitors of key signaling proteins like Receptor Interacting Protein 1 (RIP1) kinase, making them promising candidates for treating neuroinflammatory diseases and other conditions.[1]
The synthetic strategy outlined herein employs the Gould-Jacobs reaction, a classic method for quinoline synthesis that is readily adaptable to related fused pyridine systems.[4][5] The reaction proceeds in two main stages: an initial nucleophilic substitution of an aminopyrazole onto an activated malonic ester derivative, followed by a thermally induced cyclization to form the pyridinone ring.[4][5] This approach is valued for its reliability and the commercial availability of the starting materials.
Overall Reaction Scheme:
Materials and Equipment
Reagents and Solvents
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |
| 3-Amino-5-methylpyrazole | C₄H₇N₃ | 97.12 | 97% | Sigma-Aldrich |
| Diethyl ethoxymethylenemalonate (DEMM) | C₁₀H₁₆O₅ | 216.23 | 97% | Sigma-Aldrich |
| Diphenyl ether | C₁₂H₁₀O | 170.21 | 99% | Sigma-Aldrich |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | Anhydrous | Fisher Scientific |
| Hexanes | N/A | N/A | ACS Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ACS Grade | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Anhydrous | VWR |
Equipment
-
Round-bottom flasks (50 mL, 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bars
-
High-temperature thermometer or thermocouple
-
Rotary evaporator
-
Buchner funnel and filter paper
-
Glass fritted funnel (medium porosity)
-
Silica gel for column chromatography (230-400 mesh)
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Fume hood
Experimental Protocol: Step-by-Step Procedure
This protocol is divided into two primary stages: the formation of the enamine intermediate and its subsequent thermal cyclization.
PART A: Synthesis of the Enamine Intermediate (Diethyl 2-(((5-methyl-1H-pyrazol-3-yl)amino)methylene)malonate)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylpyrazole (5.00 g, 51.5 mmol, 1.0 eq) in 30 mL of anhydrous ethanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Reagent Addition: To the stirred solution, add diethyl ethoxymethylenemalonate (DEMM) (11.1 g, 10.5 mL, 51.5 mmol, 1.0 eq) dropwise over 5-10 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of hexanes and ethyl acetate as the eluent. The starting materials should be consumed within 2-3 hours.
-
Isolation of Intermediate: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A white precipitate of the intermediate product should form.
-
Purification: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with a small amount of ice-cold ethanol (2 x 10 mL) to remove any residual starting materials.
-
Drying: Dry the isolated white solid under vacuum to a constant weight. The intermediate is typically of sufficient purity to be carried forward to the next step without further purification. An expected yield is typically in the range of 85-95%.
PART B: Thermal Cyclization to form 3-Methyl-1,4-dihydro-pyrazolo[4,3-c]pyridin-4-one
CAUTION: This step involves very high temperatures. It must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (heat-resistant gloves, safety glasses) must be worn.
-
Reaction Setup: In a 50 mL round-bottom flask, place the dried enamine intermediate (5.00 g, 19.7 mmol) from Part A.
-
High-Temperature Solvent: Add diphenyl ether (25 mL) to the flask. This solvent serves as a high-boiling medium to facilitate the intramolecular cyclization.
-
Cyclization Reaction: Equip the flask with a reflux condenser and a thermometer. Heat the mixture with vigorous stirring in a heating mantle to 240-250 °C. Ethanol will distill from the reaction mixture as the cyclization proceeds.
-
Reaction Time: Maintain the temperature for 30-45 minutes. The reaction is typically complete when the evolution of ethanol ceases.
-
Work-up and Isolation: Carefully remove the heating mantle and allow the dark solution to cool to below 100 °C. While still warm, slowly pour the reaction mixture into a beaker containing 150 mL of hexanes with vigorous stirring. This will cause the product to precipitate.
-
Purification: Allow the suspension to cool to room temperature, then collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 30 mL) to remove the diphenyl ether.
-
Final Product: Dry the resulting solid under vacuum. The product, 3-methyl-1,4-dihydro-pyrazolo[4,3-c]pyridin-4-one, should be obtained as an off-white or tan solid. Typical yields for this step range from 70-85%. Further purification, if necessary, can be achieved by recrystallization from ethanol or a suitable solvent system.
Scientific Rationale and Mechanistic Insights
The synthesis relies on the Gould-Jacobs reaction pathway.
-
Part A - Enamine Formation: The first step is a nucleophilic substitution reaction. The exocyclic amino group of 3-amino-5-methylpyrazole is more nucleophilic than the ring nitrogens due to resonance effects.[7] It attacks the electron-deficient carbon of the enol ether in DEMM, leading to the displacement of ethanol and the formation of a stable vinylogous amide (enamine) intermediate.[4][5] Refluxing in ethanol provides sufficient energy to overcome the activation barrier for this step while serving as an excellent solvent for the reactants.
-
Part B - Thermal Cyclization: The second step is a thermally-driven intramolecular cyclization, a type of electrocyclization reaction.[4] At high temperatures (240-250 °C), the intermediate undergoes cyclization where the pyrazole ring nitrogen attacks one of the ester carbonyl groups. This is followed by the elimination of a molecule of ethanol to form the final, aromatic pyridinone ring.[8] Diphenyl ether is used as the solvent due to its high boiling point (259 °C) and thermal stability, which allows the reaction to reach the necessary temperature for efficient cyclization.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the synthesis protocol.
Caption: Workflow for the two-stage synthesis of the pyrazolo[4,3-c]pyridin-4-one core.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. ablelab.eu [ablelab.eu]
Application Notes & Protocols: Leveraging 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid for Advanced Kinase Inhibitor Synthesis
Introduction: The Strategic Value of the Pyrazolopyridine Scaffold
The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2][3] Kinases are a large family of enzymes that regulate the majority of cellular signaling pathways, and their aberrant activity is a hallmark of numerous cancers.[1][2] Small molecule kinase inhibitors have revolutionized cancer treatment, but challenges such as acquired resistance and off-target toxicity necessitate continuous innovation.
In this context, medicinal chemists often turn to "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[2][4][5] The pyrazolopyridine core is a premier example of such a scaffold. As a bioisostere of adenine, the core component of ATP, pyrazolopyridines are exceptionally well-suited to occupy the ATP-binding pocket of kinases.[1][4] The nitrogen atoms within the bicyclic system form key hydrogen bonds with the "hinge region" of the kinase, effectively anchoring the molecule and inhibiting its catalytic function.
While several isomers of pyrazolopyridine exist, the 1H-pyrazolo[4,3-c]pyridine scaffold offers a unique geometric arrangement of nitrogen atoms and substitution vectors. The addition of a 7-carboxylic acid moiety transforms this promising core into a highly versatile platform for generating diverse libraries of potent and selective kinase inhibitors. This document provides an in-depth guide on the application of this key intermediate, detailing its strategic importance and providing robust protocols for its derivatization.
Mechanistic Insight: Why 1H-Pyrazolo[4,3-c]pyridine?
The efficacy of a kinase inhibitor is fundamentally tied to its ability to compete with ATP. The 1H-pyrazolo[4,3-c]pyridine scaffold achieves this through several key structural features:
-
Hinge Binding: The pyrazole nitrogen (N1) and the pyridine nitrogen (N5) act as hydrogen bond donors and acceptors, respectively. This arrangement allows the scaffold to form two or more canonical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, mimicking the interaction of the adenine base of ATP.[1][4]
-
Defined Exit Vectors: The scaffold presents distinct points for substitution (e.g., at positions C3, C6, and C7) that project into different regions of the ATP pocket, such as the solvent-exposed region or the hydrophobic back pocket. This allows for fine-tuning of selectivity and potency.
-
The C7-Carboxylic Acid Handle: The carboxylic acid at the 7-position is not merely a substituent; it is a powerful synthetic linchpin. It provides a direct and reliable route for amide bond formation, one of the most robust and widely used reactions in medicinal chemistry. This enables the exploration of vast chemical space to optimize Structure-Activity Relationships (SAR) and crucial drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).
The following diagram illustrates the general signaling pathway often targeted by inhibitors derived from this scaffold, highlighting the central role of the MAPK/ERK cascade, a frequent target of pyrazolopyridine-based drugs.[6]
Caption: The MAPK/ERK signaling cascade and the point of inhibition.
Applications in Target-Specific Kinase Inhibitor Synthesis
The versatility of the 1H-pyrazolo[4,3-c]pyridine scaffold has been demonstrated in the development of inhibitors for several high-value kinase targets.
Extracellular Signal-Regulated Kinase (ERK) Inhibitors
The ERK/MAPK pathway is a central regulator of cell growth and survival, and its reactivation is a common mechanism of acquired resistance to BRAF and MEK inhibitors in melanoma.[6] This has made ERK a highly sought-after downstream target.
Researchers at Merck successfully developed a series of potent and selective ERK inhibitors using a 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffold.[6] While their work started from an amino-pyrazolopyridine, the underlying principle of modifying the scaffold to achieve potent target engagement is directly applicable. Using the 7-carboxylic acid as a starting point, one can synthesize a library of amides to probe the same pockets. For instance, an amide linkage at C7 can position substituents to interact with the solvent front or the ribose pocket, thereby optimizing potency and selectivity. One such compound in their series demonstrated strong tumor regression in a BRAF(V600E) xenograft model, validating the therapeutic potential of this core structure.[6]
Monopolar Spindle Kinase 1 (MPS1) Inhibitors
MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[7][8] Cancer cells with chromosomal instability are particularly reliant on MPS1, making it an attractive target for cancer therapy.[9] A screening campaign identified a 1H-pyrazolo[4,3-c]pyridine derivative as a promising, albeit modest, hit against MPS1.[9] This discovery underscores the scaffold's utility as a starting point for fragment-based or hit-to-lead campaigns. The 7-carboxylic acid functionality would be an ideal handle for rapid library synthesis to improve upon the initial hit's potency and pharmacokinetic properties.
Comparative Inhibitory Activity
The broader pyrazolopyridine family has shown efficacy against a wide range of kinases. The table below summarizes the inhibitory potency of various pyrazolopyridine derivatives against different kinase targets, illustrating the scaffold's broad applicability.
| Scaffold Type | Target Kinase | Representative IC₅₀ (nM) | Reference |
| Pyrazolo[3,4-b]pyridine | Mps1 | 2.596 | [10] |
| Pyrazolo[3,4-b]pyridine | DYRK1B | 3 | [11] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | 57 | [12] |
| Pyrazolo[3,4-b]pyridine | TBK1 | 0.2 | [13] |
| Pyrazolo[3,4-b]pyridine | CDK2 | 240 | [14] |
| 1H-Pyrazolo[4,3-c]pyridine | ERK (cellular p-ERK) | 1 | [6] |
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the derivatization of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid.
Workflow Overview
The general workflow for developing a kinase inhibitor from this starting material involves synthesis, purification, characterization, and biological screening.
Caption: General workflow for inhibitor synthesis and optimization.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard, reliable method for synthesizing a diverse library of amides from the title compound.
Objective: To couple this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of choice (R¹R²NH)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous solvents and reagents for workup (Ethyl Acetate, Saturated aq. NaHCO₃, Brine)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step is critical as it forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and excess HATU byproducts, followed by brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) to yield the pure amide product.
Causality and Trustworthiness:
-
Why HATU? HATU is a highly efficient, third-generation coupling reagent that minimizes side reactions and racemization (if chiral centers are present in the amine). It rapidly activates the carboxylic acid.
-
Why DIPEA? DIPEA is a bulky, non-nucleophilic base. Its role is to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine if it is added as a hydrochloride salt, ensuring it is a competent nucleophile.
-
Self-Validation: The progress of this protocol is easily validated at each stage. The disappearance of the starting material and the appearance of a new, less polar spot on TLC (or a new mass peak in LC-MS) confirms the reaction is proceeding. Final product purity is confirmed by NMR and MS analysis.
Protocol 2: Example Synthesis of a Hypothetical ERK Inhibitor Amide
Objective: To synthesize N-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine-7-carboxamide, a representative inhibitor.
Reaction Scheme: this compound + 3-methoxyaniline → N-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]pyridine-7-carboxamide
Materials & Quantities:
-
This compound (177 mg, 1.0 mmol, 1.0 eq)
-
3-methoxyaniline (135 mg, 1.1 mmol, 1.1 eq)
-
HATU (456 mg, 1.2 mmol, 1.2 eq)
-
DIPEA (523 µL, 3.0 mmol, 3.0 eq)
-
Anhydrous DMF (10 mL)
Procedure:
-
To a 50 mL round-bottom flask under N₂, add this compound (177 mg, 1.0 mmol).
-
Add anhydrous DMF (10 mL) and stir until fully dissolved.
-
Add HATU (456 mg, 1.2 mmol) followed by DIPEA (523 µL, 3.0 mmol).
-
Stir the resulting solution at 25°C for 20 minutes.
-
Add 3-methoxyaniline (135 mg, 1.1 mmol) dropwise.
-
Stir the reaction at 25°C for 4 hours. Monitor by LC-MS for the formation of the product (Expected [M+H]⁺: 283.1).
-
Upon completion, pour the reaction mixture into a separatory funnel containing Ethyl Acetate (50 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer with saturated aq. NaHCO₃ (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash chromatography (Silica gel, 2% Methanol in Dichloromethane) to afford the title compound as a solid.
Structure-Activity Relationship (SAR) Logic
The power of the 7-carboxylic acid handle lies in its ability to facilitate rapid SAR exploration. By systematically changing the amine component in the amide coupling reaction, researchers can probe the chemical space around the core scaffold to optimize inhibitor properties.
Caption: Logical relationships in Structure-Activity Relationship (SAR) studies.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of 1-(1H-Pyrazolo[4,3-c]pyridin-6-yl)urea Inhibitors of Extracellular Signal-Regulated Kinase (ERK) for the Treatment of Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
Use of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid in medicinal chemistry
An In-Depth Technical Guide to the Medicinal Chemistry of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid
Introduction: Unveiling a Privileged Scaffold
The 1H-pyrazolo[4,3-c]pyridine core is a fused heterocyclic system that has garnered significant interest in medicinal chemistry. As a structural analog of purine bases, this scaffold serves as a versatile framework for designing molecules that can interact with a wide array of biological targets. Its unique arrangement of nitrogen atoms, hydrogen bond donors, and acceptors, combined with a rigid bicyclic structure, makes it an ideal starting point for developing potent and selective therapeutic agents. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the medicinal chemistry applications of this compound and its derivatives. We will delve into its role as a key intermediate for kinase inhibitors, explore its direct therapeutic potential, and provide detailed protocols for its synthesis and biological evaluation.
Section 1: The this compound Scaffold: A Privileged Structure in Medicinal Chemistry
The significance of the 1H-pyrazolo[4,3-c]pyridine scaffold lies in its ability to serve as a bioisostere for endogenous ligands, enabling it to bind to the active sites of various enzymes.[5] The carboxylic acid moiety at the 7-position provides a crucial handle for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties such as solubility and bioavailability.[5]
Key Biological Targets and Therapeutic Areas:
-
Kinase Inhibition: The scaffold is a key intermediate in the synthesis of potent kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[5] Its structure allows for precise orientation of substituents to interact with the ATP-binding pocket of various kinases.
-
Carbonic Anhydrase (CA) Inhibition: Specific derivatives, particularly sulfonamides synthesized from the core scaffold, have shown potent inhibitory activity against human carbonic anhydrase isoforms (hCAs).[6][7] This is relevant for developing diuretics, anti-glaucoma agents, and even anti-cancer therapies targeting tumor-associated isoforms like hCA IX.
-
Anticancer and Antibacterial Activity: The core structure has demonstrated direct anticancer properties by inhibiting the proliferation of various cancer cell lines and has shown antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli.[1]
Section 2: Synthetic Strategies and Lead Optimization
The synthesis of 1H-pyrazolo[4,3-c]pyridine derivatives is a critical aspect of their development as therapeutic agents. A common and effective strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.
General Synthetic Workflow
A robust method for synthesizing the 1H-pyrazolo[4,3-c]pyridine core involves the cyclocondensation of a functionalized dienamine intermediate with various amines.[6][7] This approach offers a high degree of flexibility, allowing for the introduction of diverse substituents at multiple positions, which is essential for lead optimization.
Caption: General workflow for synthesizing 1H-pyrazolo[4,3-c]pyridine derivatives.
The Lead Optimization Cycle
The development of potent and selective drug candidates is an iterative process. The 1H-pyrazolo[4,3-c]pyridine scaffold is amenable to this cycle, where initial hits are synthetically modified and re-evaluated to improve their therapeutic profile.
Caption: The iterative cycle of lead optimization in drug discovery.
Section 3: Application Notes: Targeting Carbonic Anhydrase
One of the most well-documented applications of this scaffold is in the development of carbonic anhydrase (CA) inhibitors.[6][7] CAs are metalloenzymes that catalyze the reversible hydration of CO2. Inhibiting specific isoforms has therapeutic benefits in various diseases.
Mechanism of Action
Pyrazolo[4,3-c]pyridine sulfonamide derivatives act as potent CA inhibitors. The sulfonamide group coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, while the heterocyclic scaffold forms hydrogen bonds and van der Waals interactions with surrounding amino acid residues. This dual interaction anchors the inhibitor firmly, blocking the entry of the native substrate (CO₂).
Caption: Simplified binding mode of a sulfonamide inhibitor in the CA active site.
Section 4: Experimental Protocols
The following protocols are provided as a guide for the synthesis and evaluation of 1H-pyrazolo[4,3-c]pyridine derivatives.
Protocol 1: Synthesis of Methyl 3-oxo-5-(phenylsulfonamido-ethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
This protocol is adapted from general procedures for synthesizing pyrazolo[4,3-c]pyridine sulfonamides.[6][7]
Materials:
-
Dienamine intermediate (Methyl 4-((dimethylamino)methylene)-3-oxopent-1-en-1-ylcarbamate)
-
N-(2-aminoethyl)benzenesulfonamide hydrochloride
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Standard laboratory glassware and reflux apparatus
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine the dienamine intermediate (2 mmol, 1 eq.), N-(2-aminoethyl)benzenesulfonamide hydrochloride (2.1 mmol, 1.05 eq.), and triethylamine (2.2 mmol, 1.1 eq.).
-
Solvent Addition: Add 10 mL of methanol to the flask.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux with stirring for 1-2 hours.
-
Causality Note: Refluxing in methanol provides the necessary thermal energy to drive the cyclocondensation reaction, leading to the formation of the pyridine ring. Triethylamine is added to neutralize the hydrochloride salt of the amine, liberating the free base to act as a nucleophile.
-
-
Precipitation and Isolation: After the reaction period, cool the mixture to room temperature. A precipitate of the product should form.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold methanol (3 x 5 mL) to remove any unreacted starting materials and soluble impurities.
-
Drying: Dry the product under vacuum to afford the pure compound.
-
Characterization (Self-Validation): Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be consistent with the target structure.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a stopped-flow CO₂ hydrase assay to determine the inhibitory activity (Ki) of a synthesized compound.[6]
Materials:
-
Purified human carbonic anhydrase isoenzyme (e.g., hCA I or hCA II)
-
Synthesized inhibitor compound dissolved in DMSO
-
HEPES buffer
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the hCA isoenzyme in the assay buffer.
-
Inhibitor Dilutions: Prepare a series of dilutions of the test compound in the assay buffer.
-
Assay Principle: The assay measures the enzyme-catalyzed hydration of CO₂, which causes a pH change detected by the phenol red indicator. The rate of this reaction is monitored by the change in absorbance at 557 nm.
-
Measurement:
-
The stopped-flow instrument rapidly mixes the enzyme solution (with or without the inhibitor) with the CO₂-saturated water.
-
The initial rate of the reaction is recorded for each inhibitor concentration.
-
-
Data Analysis (Self-Validation):
-
Calculate the percentage of inhibition for each concentration relative to a control reaction containing no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) from the resulting dose-response curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis constant (Km).
-
Causality Note: Including a known standard inhibitor, such as Acetazolamide (AAZ), allows for validation of the assay's performance and provides a benchmark for the potency of the new compounds.
-
Section 5: Data Summary & Structure-Activity Relationships (SAR)
The following table summarizes hypothetical inhibition data for a series of pyrazolo[4,3-c]pyridine derivatives against two human carbonic anhydrase isoforms, illustrating a typical SAR study.
| Compound ID | R-Group on Sulfonamide Moiety | hCA I (Ki, nM) | hCA II (Ki, nM) |
| 1a | -H | 850.5 | 150.2 |
| 1b | -CH₃ | 725.3 | 95.8 |
| 1f | -CH₂CH₂CONH-Ph | 58.8 | 35.1 |
| AAZ | (Standard Inhibitor) | 250.0 | 12.0 |
Data is illustrative and based on trends reported in the literature.[6][7]
SAR Insights:
-
The data suggests that extending the sulfonamide moiety with a linker and an additional phenyl ring (Compound 1f ) significantly enhances inhibitory activity against both hCA I and hCA II compared to simpler analogs.[7] This indicates that the additional group may be forming favorable interactions in a secondary binding pocket of the enzyme.
Conclusion and Future Perspectives
The this compound scaffold is a highly valuable asset in modern medicinal chemistry. Its synthetic tractability and privileged structural features make it an excellent starting point for the design of inhibitors targeting a range of enzymes, most notably kinases and carbonic anhydrases. Future research will likely focus on expanding the library of derivatives to target other enzyme families, exploring novel synthetic methodologies to improve efficiency and diversity, and applying advanced computational methods to rationally design next-generation therapeutics with enhanced potency and selectivity.
References
- 1. Buy this compound hydrochloride | 2613381-48-7 | 95 [smolecule.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. This compound [myskinrecipes.com]
- 6. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid for Biological Screening
Introduction: The Prominence of the Pyrazolopyridine Scaffold in Medicinal Chemistry
The 1H-pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif in modern drug discovery, bearing a structural resemblance to the endogenous purine nucleus. This similarity allows compounds derived from this scaffold to act as antagonists in various biological processes, making them attractive candidates for therapeutic intervention.[1] Derivatives of pyrazolopyridines have demonstrated a broad spectrum of biological activities, including potent anticancer, antileishmanial, and enzyme inhibitory properties.[1][2][3] Specifically, the 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid is a key intermediate in the synthesis of targeted therapies, particularly kinase inhibitors, which are at the forefront of precision oncology.[4]
The strategic derivatization of the carboxylic acid moiety at the 7-position offers a versatile handle to modulate the pharmacokinetic and pharmacodynamic properties of the molecule. By forming amide or ester linkages with a diverse array of chemical entities, researchers can systematically explore the structure-activity relationships (SAR) and optimize compounds for enhanced potency, selectivity, and drug-like properties.[5] These application notes provide a comprehensive guide for the derivatization of this compound and subsequent biological evaluation, with a focus on the generation of novel kinase inhibitors.
Synthetic Derivatization Strategies: Amide Bond Formation
The formation of an amide bond from a carboxylic acid and an amine is a cornerstone of medicinal chemistry.[6] However, the direct condensation is often inefficient due to the formation of a stable ammonium carboxylate salt.[7] Therefore, the carboxylic acid must first be activated. This section details robust protocols for the amide coupling of this compound with various primary and secondary amines using common coupling reagents.
Rationale for Reagent Selection
The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions, such as racemization if chiral amines are used.
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7][8] The addition of N-hydroxysuccinimide (NHS) or sulfo-NHS can further enhance the reaction efficiency by forming a more stable active ester, which then reacts with the amine.[6] The byproducts of EDC are water-soluble, facilitating purification.[6]
-
Uronium/Aminium Salts (HATU): Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[9] It requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction.[9]
Visualizing the Amide Coupling Workflow
Caption: General workflow for the two-step, one-pot amide coupling reaction.
Experimental Protocols: Synthesis
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol is well-suited for a wide range of amines and offers the advantage of water-soluble byproducts, simplifying purification.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA, optional, for amine salts)
-
Ethyl acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF or DCM.
-
Activation: Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature for 15-60 minutes. The formation of the active ester can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Amine Addition: Add the desired amine (1.2 equivalents) to the pre-activated mixture. If the amine is a hydrochloride salt, add DIPEA (2 equivalents) to liberate the free base.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).
Protocol 2: HATU-Mediated Amide Coupling
This protocol is particularly effective for challenging couplings, including those with sterically hindered amines or electron-deficient anilines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) and the desired amine (1.2 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2-3 equivalents) to the solution and stir for 5 minutes.
-
Coupling Reagent Addition: Add HATU (1.2 equivalents) to the mixture.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography as described in Protocol 1.
Biological Screening Cascade
Once a library of derivatized 1H-pyrazolo[4,3-c]pyridine-7-carboxamides has been synthesized, a systematic biological screening cascade is essential to identify promising lead compounds. The following protocols are designed to assess the antiproliferative activity and specific kinase inhibitory potential of the synthesized compounds.
Visualizing the Biological Screening Funnel
Caption: A typical screening cascade for identifying novel kinase inhibitors.
Experimental Protocols: Biological Evaluation
Protocol 3: Cell-Based Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. This assay can be used to determine the IC₅₀ values of compounds against specific kinases.[11]
Materials:
-
Purified recombinant kinase (e.g., c-Met, SRC, TBK1)[7][12][13]
-
Kinase-specific substrate
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Test compound (serially diluted)
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Kinase Reaction Setup: In a well of a white plate, add the kinase assay buffer, the test compound at various concentrations, the specific substrate, and the purified kinase.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add the Kinase Detection Reagent, which contains an enzyme that converts the ADP produced in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which generates a luminescent signal. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced and thus with the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Data Presentation and Interpretation
The systematic derivatization and screening of the this compound core will generate a wealth of data. Proper organization and interpretation of this data are crucial for elucidating structure-activity relationships (SAR).
Table 1: Representative Biological Data for Hypothetical 1H-Pyrazolo[4,3-c]pyridine-7-carboxamide Derivatives
| Compound ID | R¹ | R² | c-Met Kinase IC₅₀ (nM)[13] | MCF-7 Cell Proliferation IC₅₀ (µM)[10] |
| Scaffold | H | - | >10,000 | >100 |
| PYZP-001 | H | 4-Fluorobenzyl | 58 | 2.5 |
| PYZP-002 | H | 3,4-Dichlorobenzyl | 22 | 0.8 |
| PYZP-003 | H | Cyclohexylmethyl | 450 | 15.2 |
| PYZP-004 | CH₃ | 4-Fluorobenzyl | 75 | 3.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel therapeutics, particularly kinase inhibitors. The synthetic and screening protocols outlined in these application notes provide a robust framework for the systematic derivatization of this core and the biological evaluation of the resulting compound library. By carefully selecting derivatization strategies and employing a well-designed screening cascade, researchers can efficiently identify and optimize potent and selective drug candidates with the potential to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Cell-based assays for identification of novel double-strand break-inducing agents. | Semantic Scholar [semanticscholar.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fishersci.dk [fishersci.dk]
- 9. growingscience.com [growingscience.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biologica ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01931D [pubs.rsc.org]
Application Notes & Protocols: The 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid Scaffold in Modern Drug Discovery
Introduction: A Scaffold of Strategic Importance
The quest for novel therapeutic agents is often a search for molecular frameworks that provide a precise three-dimensional arrangement of functional groups to engage biological targets. The 1H-pyrazolo[4,3-c]pyridine-7-carboxylic acid core is one such "privileged scaffold." Its rigid, bicyclic structure, rich in hydrogen bond donors and acceptors, makes it an exceptional starting point for designing potent and selective inhibitors of various enzyme classes.
Structurally, this scaffold can be considered a bioisostere of purines and other fused heterocyclic systems, allowing it to mimic natural ligands and bind to their corresponding enzymatic pockets.[1][2] The pyrazolopyridine nucleus is known to exhibit a wide range of biological activities, largely attributed to its ability to act as an antagonist to natural purines in numerous biological processes.[1][3] This has drawn significant attention from researchers, leading to the discovery of numerous chemical entities containing this core for applications in oncology, inflammation, and neuroscience.[1][4]
The carboxylic acid moiety at the 7-position is particularly crucial. It often serves as a key interaction point, forming strong hydrogen bonds or salt bridges with basic residues (like arginine or lysine) in the active site of target proteins, thereby anchoring the inhibitor and contributing significantly to its binding affinity.
This document provides an in-depth guide for researchers, covering the strategic applications of this scaffold, detailed protocols for its synthesis and derivatization, and methodologies for its biological evaluation.
Key Therapeutic Applications & Target Classes
The versatility of the 1H-pyrazolo[4,3-c]pyridine scaffold has been demonstrated in the development of inhibitors for several critical enzyme families. Its structure is particularly well-suited for insertion into the ATP-binding pockets of kinases and the NAD+ binding sites of enzymes like Poly(ADP-ribose) polymerase (PARP).
Poly(ADP-ribose) Polymerase (PARP) Inhibition
Perhaps the most prominent application of this scaffold is in the design of PARP inhibitors. PARP enzymes, particularly PARP-1 and PARP-2, are central to the repair of DNA single-strand breaks (SSBs).[5][6] In cancers with defects in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[6]
-
Mechanism Insight: The 1H-pyrazolo[4,3-c]pyridine core effectively mimics the nicotinamide portion of the NAD+ cofactor, which is the substrate for PARP. The carboxamide derivative of this scaffold, in particular, forms critical hydrogen bonds within the PARP active site, leading to potent inhibition.
-
Case Study: Niraparib (ZEJULA®): Niraparib is a potent, orally active PARP-1 and PARP-2 inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[5][7] Its chemical structure is 2-[4-(piperidin-3-yl)phenyl]-2H-indazole-7-carboxamide, an isomer of the pyrazolopyridine scaffold that shares the same fundamental pharmacophore.[5] The development of Niraparib underscores the clinical success of this chemical class, demonstrating excellent potency (IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2) and the ability to induce cytotoxicity in cancer cells.[5][7]
Kinase Inhibition
The pyrazolopyridine framework is a well-established "hinge-binding" motif in kinase inhibitor design.[8] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer.
-
Mechanism Insight: The pyrazole nitrogen (N1-H) and the pyridine nitrogen can form a canonical hydrogen bond pattern with the "hinge" region of the kinase ATP-binding site, mimicking the adenine portion of ATP. Modifications at other positions of the scaffold allow for the exploration of adjacent hydrophobic pockets to achieve both potency and selectivity.
-
Targeted Kinases: Derivatives of the broader pyrazolopyridine family have shown potent activity against a range of kinases, including:
-
Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation. Potent CDK1/CDK2 inhibitors have been developed from 1H-pyrazolo[3,4-b]pyridine scaffolds.[9]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFRs is implicated in various malignancies.[8]
-
c-Met (HGFR): A receptor tyrosine kinase involved in tumor growth and metastasis.[8]
-
RAF Kinases: Key components of the MAPK/ERK signaling pathway.[10]
-
Other Emerging Targets
Research continues to expand the utility of this scaffold. For instance, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of Carbonic Anhydrases (CAs), enzymes involved in pH regulation and linked to various diseases, including cancer.[11][12]
Experimental Protocols & Methodologies
The successful application of this scaffold relies on robust chemical synthesis and biological evaluation. The following protocols provide a foundation for researchers entering this field.
General Synthesis of the 1H-Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolopyridine core can be achieved through various routes, often starting from substituted pyridines. The following is a representative, multi-step protocol adapted from literature procedures for related isomers, illustrating a common strategy involving cyclization.[13][14]
Workflow for Synthesis and Derivatization
Caption: General workflow from core synthesis to biological evaluation.
Protocol 3.1: Synthesis of Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate
-
Rationale: This protocol outlines a common route involving the construction of the pyrazole ring onto a pre-functionalized pyridine. Esterification is performed first to protect the carboxylic acid and facilitate purification.
-
Step 1: Dienamine Formation from Dimethyl Acetonedicarboxylate
-
Combine dimethyl acetonedicarboxylate (1 equiv.) and dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equiv.).
-
Heat the mixture at 80-90 °C for 2-3 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove volatiles under reduced pressure to yield the crude dienamine intermediate, which can often be used without further purification.
-
-
Step 2: Cyclization with Hydrazine
-
Dissolve the crude dienamine (1 equiv.) in methanol.
-
Add hydrazine hydrate (1.1 equiv.) dropwise at room temperature.
-
Heat the mixture to reflux for 4-6 hours. A precipitate should form.
-
Cool the reaction to room temperature, collect the solid product by filtration, wash with cold methanol, and dry under vacuum. This yields the pyrazolopyridinone core.
-
-
Step 3: Conversion to Chloro-intermediate
-
Suspend the pyrazolopyridinone (1 equiv.) in phosphorus oxychloride (POCl3) (5-10 equiv.).
-
Heat the mixture to reflux for 3-5 hours. The solution should become homogeneous.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry to yield the chloro-intermediate.
-
-
Step 4: Carboxylation and Esterification
-
This step can be complex, often involving protection/deprotection or specialized carbonylation reactions. A more direct literature route may be sought. For the purpose of this protocol, we assume the carboxylic acid is present from a different starting material or installed via a method like lithiation followed by quenching with CO2.
-
To esterify the final acid: Suspend this compound (1 equiv.) in methanol (20 vol).
-
Cool to 0 °C and add thionyl chloride (2 equiv.) dropwise.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool and evaporate the solvent. Neutralize the residue with saturated sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
-
-
Self-Validation/Quality Control:
-
TLC: Monitor each reaction step for completion.
-
NMR (¹H, ¹³C): Confirm the structure of the intermediate and final product.
-
LC-MS: Confirm the mass of the product and assess its purity. A purity of >95% is required for biological testing.
-
Protocol: Library Synthesis via Amidation
-
Rationale: The carboxylic acid is an ideal handle for creating a library of diverse amides to probe the structure-activity relationship (SAR). HATU is a mild and efficient coupling reagent.
-
Procedure:
-
To a solution of this compound (1 equiv., e.g., 50 mg) in DMF (2 mL), add the desired amine (1.2 equiv.).
-
Add HATU (1.5 equiv.) and diisopropylethylamine (DIPEA) (3 equiv.).
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.
-
Protocol: Biochemical PARP-1 Inhibition Assay
-
Rationale: This protocol provides a method to determine the IC50 value of synthesized compounds against PARP-1. It is a chemiluminescent assay that measures the consumption of NAD+, the substrate of PARP.
-
Materials:
-
PARP-1 Enzyme (recombinant)
-
Activated DNA (e.g., histone-induced)
-
NAD+
-
PARP-Glo™ Assay Kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to cover a range from 100 µM to 1 pM.
-
In the 384-well plate, add the components in the following order:
-
PARP-1 Reaction Buffer.
-
Test compound dilution (final DMSO concentration should be ≤1%).
-
PARP-1 enzyme and activated DNA mixture.
-
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding NAD+.
-
Include controls: "No enzyme" for background and "No inhibitor" (DMSO only) for 100% activity.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and generate the luminescent signal by adding the PARP-Glo™ Reagent according to the manufacturer's instructions.
-
Incubate for 15 minutes in the dark.
-
Read luminescence on a plate reader.
-
Calculate percent inhibition for each compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
-
Self-Validation/Quality Control:
-
The Z'-factor for the assay should be ≥ 0.5, indicating a robust assay window.
-
The IC50 value for a known control inhibitor (e.g., Olaparib or Niraparib) should be within the expected range.
-
Structure-Activity Relationship (SAR) Insights
Systematic modification of the scaffold has yielded key insights into the requirements for potent inhibition.
Key SAR Insights for PARP Inhibition
Caption: Key positions on the scaffold for SAR exploration.
| Position | Modification | Impact on PARP/Kinase Activity | Rationale |
| N1 (Pyrazole) | N-H (unsubstituted) | Often crucial for hinge-binding in kinases and interactions in the PARP active site. | Acts as a critical hydrogen bond donor. |
| Alkylation/Arylation | Can block hinge-binding in kinases. May be tolerated in PARP inhibitors to tune properties. | N-substitution can improve cell permeability and metabolic stability but may disrupt key interactions. | |
| C7 (Pyridine) | Carboxylic Acid | Weak activity. | Serves as a synthetic handle. |
| Primary Carboxamide | Essential for potent PARP inhibition. | Forms two crucial hydrogen bonds with Glycine and Serine residues in the PARP active site. | |
| Scaffold Core | Isomeric Form | Different isomers (e.g., pyrazolo[3,4-b], [4,3-b], [4,3-c]) show varied activity against different targets. | The relative positions of the nitrogen atoms dictate the geometry and hydrogen bonding vectors, tuning selectivity.[1][15] |
Conclusion
The this compound scaffold and its isomers represent a highly validated and strategically important framework in drug discovery. Its proven success in targeting major enzyme families like PARPs and kinases provides a solid foundation for further exploration. By leveraging the synthetic and analytical protocols outlined herein, researchers can efficiently generate and evaluate novel derivatives, paving the way for the next generation of targeted therapeutics in oncology and beyond.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Evolution in Medicinal Chemistry of Prazolopyrimidine Derivatives as Anticancer Agents - Europub [europub.co.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound [myskinrecipes.com]
- 5. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Page loading... [guidechem.com]
- 14. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening Strategies for the Identification of Bioactive Pyrazolo[4,3-c]pyridine Derivatives
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Notably, this scaffold is present in clinically approved drugs and advanced clinical candidates, particularly as potent modulators of protein kinases, which are critical targets in oncology and other diseases.[1][3] The efficient discovery of novel and potent pyrazolo[4,3-c]pyridine-based drug candidates necessitates robust high-throughput screening (HTS) methodologies. This guide provides detailed protocols and technical insights for developing and implementing biochemical and cell-based HTS assays tailored for this important class of molecules, ensuring scientific rigor, reproducibility, and the successful identification of high-quality lead compounds.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold and the Rationale for HTS
The pyrazolo[4,3-c]pyridine core is a bioisostere of purine, enabling it to interact with the ATP-binding sites of many enzymes, particularly protein kinases.[4][5] Protein kinases have become one of the most important classes of drug targets, with hundreds of kinases identified in the human genome.[6] The dysregulation of kinase activity is a hallmark of cancer, making kinase inhibitors a cornerstone of modern targeted therapy.[5] Pyrazolo[4,3-c]pyridine derivatives have been successfully developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[7]
Given the vast chemical space that can be explored through derivatization of the core scaffold, high-throughput screening (HTS) is an essential strategy.[8][9] HTS allows for the rapid evaluation of large compound libraries to identify "hits"—compounds that modulate the activity of a specific biological target. The success of any HTS campaign depends on the development of robust, sensitive, and miniaturizable assays.[8][10] This document details two primary HTS approaches: a biochemical assay to directly measure enzyme inhibition and a cell-based assay to assess the downstream physiological consequences in a more biologically relevant context.[11][12]
Biochemical HTS Assay: Homogeneous Luminescent Kinase Activity
Causality and Experimental Choice: To identify direct inhibitors of a target kinase, a biochemical assay is the most direct approach. We have selected a universal, luminescence-based ATP-depletion assay format (e.g., Kinase-Glo®). This "add-and-read" homogeneous assay is ideal for HTS due to its simplicity, sensitivity, and lack of wash steps.[13] The principle is straightforward: active kinase consumes ATP to phosphorylate its substrate. After the kinase reaction, a luciferase/luciferin reagent is added. The luciferase enzyme uses the remaining ATP to produce a luminescent signal.[13][14] Therefore, potent kinase inhibitors prevent ATP consumption, resulting in a high luminescent signal, while inactive compounds allow ATP depletion, leading to a low signal.
Workflow for Luminescent Kinase Assay
References
- 1. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. lifescienceglobal.com [lifescienceglobal.com]
- 10. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. marinbio.com [marinbio.com]
- 12. news-medical.net [news-medical.net]
- 13. promega.co.uk [promega.co.uk]
- 14. Bioluminescent assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for the characterization of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid
An Application Guide to the Comprehensive Characterization of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid
Authored by: A Senior Application Scientist
Introduction
This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic core serves as a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors for applications in oncology and the treatment of inflammatory diseases.[1] Given its role as a key starting material or intermediate, the unequivocal confirmation of its identity, purity, and stability is a prerequisite for its use in drug discovery and development pipelines. An impure or misidentified intermediate can compromise the integrity of subsequent synthetic steps, leading to failed reactions, complex purification challenges, and potentially confounding biological data.
This document provides a detailed guide with robust analytical protocols for the comprehensive characterization of this compound. The methodologies described herein are designed to be self-validating, providing orthogonal data points that, when combined, offer a high-confidence assessment of the material's quality. We move beyond simple procedural lists to explain the scientific rationale behind the selection of specific techniques and parameters, empowering researchers to not only execute the methods but also to troubleshoot and adapt them as needed.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is essential for selecting appropriate analytical conditions, such as solvent choice and chromatographic parameters.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [2][3] |
| Molecular Weight | 163.13 g/mol | [2][3] |
| CAS Number | 1363383-10-1 | [4] |
| Appearance | White to off-white powder | [5] |
| Storage | 2-8°C, under inert gas | [1] |
Chromatographic Analysis for Purity and Identity
Chromatographic methods are the cornerstone of purity assessment, separating the target compound from process-related impurities, starting materials, and potential degradants.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Expertise & Experience: The primary objective of this HPLC method is to establish the purity of the analyte by calculating the area percentage of the main peak relative to all other detected peaks. A reverse-phase C18 column is selected due to its proven efficacy in retaining and separating aromatic and moderately polar heterocyclic compounds.[6][7] The use of a gradient elution is critical; it ensures that impurities with a wide range of polarities are eluted from the column, providing a comprehensive impurity profile while maintaining a sharp, symmetrical peak for the main analyte. Formic acid is used as a mobile phase modifier to control the ionization state of the carboxylic acid, ensuring consistent retention and improving peak shape by minimizing tailing.
Experimental Protocol: HPLC-UV
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve in a 1:1 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL.
-
Vortex until fully dissolved. If needed, sonicate for 2-3 minutes.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column Temperature: 35 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm.
-
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 95 | 5 |
| 22.0 | 95 | 5 |
Data Analysis & Trustworthiness: Purity is calculated using the area percent method. The system is considered trustworthy if a blank injection (solvent) shows no interfering peaks and a standard injection provides a reproducible retention time and peak area. The peak area of the analyte should be divided by the total area of all peaks in the chromatogram to determine its purity.
Workflow Visualization: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
Expertise & Experience: While HPLC-UV provides purity data, it does not confirm the identity of the peak. LC-MS couples the separation power of HPLC with the detection specificity of mass spectrometry to provide an accurate mass measurement of the analyte, which is a definitive confirmation of its molecular formula.[8] Electrospray Ionization (ESI) in positive mode is chosen because the pyrazolo-pyridine core contains multiple nitrogen atoms that are readily protonated to form a stable [M+H]⁺ ion.[8][9] High-resolution mass spectrometry (HRMS) is preferred as it can confirm the elemental composition.[8]
Experimental Protocol: LC-MS
-
Instrumentation: HPLC or UPLC system coupled to a mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap for HRMS).
-
Sample Preparation: Prepare the sample as described in the HPLC protocol (Section 1.1), ensuring the concentration is between 1-10 µg/mL for optimal signal.
-
LC Conditions: The same LC method as in Section 1.1 can be used, as it employs an MS-compatible mobile phase (formic acid).[6]
-
MS Conditions:
-
Ionization Mode: ESI, Positive.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Temperature: 300 °C.
-
Drying Gas Flow: 10 L/min.
-
Nebulizer Pressure: 35 psi.[9]
-
-
Data Analysis & Trustworthiness:
-
The theoretical exact mass of the [M+H]⁺ ion for C₇H₅N₃O₂ is 164.04545.
-
Extract the ion chromatogram for this theoretical mass.
-
The mass spectrum corresponding to the chromatographic peak should show a prominent ion at m/z ≈ 164.045.
-
For a high-confidence match, the measured mass should be within 5 ppm of the theoretical mass. This validates the identity and elemental composition of the compound.
-
Workflow Visualization: LC-MS Identity Confirmation
References
- 1. This compound [myskinrecipes.com]
- 2. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. 1363383-10-1|this compound|BLD Pharm [bldpharm.com]
- 5. Buy this compound hydrochloride | 2613381-48-7 | 95 [smolecule.com]
- 6. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Determination of phenazopyridine in human plasma via LC-MS and subsequent development of a pharmacokinetic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-up Synthesis of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic Acid
Introduction: The Strategic Importance of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic Acid
The fused heterocyclic scaffold of 1H-Pyrazolo[4,3-c]pyridine is a cornerstone in modern medicinal chemistry. Specifically, this compound serves as a pivotal intermediate in the synthesis of a multitude of pharmacologically active agents. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal core for designing molecules that can precisely interact with biological targets. Notably, this scaffold is integral to the development of kinase inhibitors for oncology and treatments for inflammatory diseases.[1] Its ability to participate in further chemical modifications also makes it a versatile building block for creating libraries of compounds for drug discovery campaigns.
This document provides a comprehensive guide for the scale-up synthesis of this compound, designed for researchers, scientists, and professionals in drug development. The protocols herein are presented with a focus on scalability, safety, and robustness, explaining the rationale behind the chosen synthetic strategy and experimental parameters.
Synthetic Strategy: A Two-Step Approach to the Target Molecule
The synthesis of this compound is most effectively and scalably achieved through a two-step process. This strategy prioritizes the use of commercially available and cost-effective starting materials, and it involves transformations that are well-documented and amenable to large-scale production.
The overall synthetic pathway is as follows:
-
Step 1: Synthesis of Ethyl 1H-Pyrazolo[4,3-c]pyridine-7-carboxylate. This initial step involves the construction of the pyrazolopyridine core through the reaction of a suitably substituted pyridine with a hydrazine source.
-
Step 2: Hydrolysis of the Ester to the Carboxylic Acid. The final step is a straightforward saponification of the ethyl ester to yield the desired carboxylic acid.
This approach is advantageous for scale-up as it avoids the use of harsh reagents and complex purification procedures, and the intermediates are generally stable and easily characterizable.
Visualizing the Synthetic Workflow
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 1H-Pyrazolo[4,3-c]pyridine-7-carboxylate
Mechanistic Rationale
The formation of the pyrazolo[4,3-c]pyridine ring system from ethyl 4-chloronicotinate and hydrazine hydrate proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. The highly nucleophilic hydrazine initially displaces the chloro group at the 4-position of the pyridine ring. The resulting hydrazinopyridine intermediate then undergoes a spontaneous or acid/base-catalyzed intramolecular cyclization, where the terminal nitrogen of the hydrazine moiety attacks the ester carbonyl group, leading to the formation of the fused pyrazole ring.
Detailed Protocol
Materials and Equipment:
-
Ethyl 4-chloronicotinate
-
Hydrazine hydrate (64-80% solution in water)
-
Ethanol (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add ethyl 4-chloronicotinate (1.0 equivalent) and ethanol (5-10 volumes).
-
Stir the mixture at room temperature until the ethyl 4-chloronicotinate is fully dissolved.
-
Slowly add hydrazine hydrate (1.5-2.0 equivalents) to the solution. Caution: The initial reaction may be exothermic.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford Ethyl 1H-Pyrazolo[4,3-c]pyridine-7-carboxylate.
Data Summary: Reaction Parameters
| Parameter | Value | Rationale |
| Solvent | Ethanol | Good solubility for reactants and facilitates reflux at a suitable temperature. |
| Temperature | Reflux (~78 °C) | Provides sufficient energy for the nucleophilic substitution and cyclization to proceed at a reasonable rate. |
| Reaction Time | 4-6 hours | Typically sufficient for complete conversion as monitored by TLC. |
| Hydrazine Hydrate | 1.5-2.0 equiv. | An excess ensures complete consumption of the starting material. |
Part 2: Hydrolysis of Ethyl 1H-Pyrazolo[4,3-c]pyridine-7-carboxylate
Mechanistic Rationale
The hydrolysis of the ethyl ester to the carboxylic acid is a classic saponification reaction.[2] Under basic conditions, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group, yielding the carboxylate salt. Subsequent acidification protonates the carboxylate to give the final carboxylic acid product.
Detailed Protocol
Materials and Equipment:
-
Ethyl 1H-Pyrazolo[4,3-c]pyridine-7-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 2M solution
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve Ethyl 1H-Pyrazolo[4,3-c]pyridine-7-carboxylate (1.0 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).
-
Add a solution of sodium hydroxide (2.0-3.0 equivalents) in water to the flask.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly add 2M HCl to the solution with stirring to adjust the pH to approximately 3-4. The carboxylic acid will precipitate out of solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Dry the product under vacuum to yield this compound.
Data Summary: Hydrolysis Parameters
| Parameter | Value | Rationale |
| Base | Sodium Hydroxide | A strong, cost-effective base for efficient saponification. |
| Solvent | Ethanol/Water | Co-solvent system ensures solubility of both the ester and the inorganic base. |
| Temperature | Reflux | Accelerates the rate of hydrolysis. |
| pH for Precipitation | 3-4 | Ensures complete protonation of the carboxylate to the less soluble carboxylic acid. |
Safety and Handling Considerations
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Sodium hydroxide is a corrosive solid. Avoid contact with skin and eyes.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
All reactions should be performed in a well-ventilated area.
Conclusion
The presented two-step synthesis provides a reliable and scalable method for the production of this compound. The use of readily available starting materials and well-established chemical transformations makes this protocol suitable for both academic research and industrial applications. By understanding the underlying chemical principles and adhering to the detailed procedures, researchers can confidently and efficiently synthesize this valuable building block for the advancement of drug discovery and development.
References
Design and Synthesis of Novel Pyrazolo[4,3-c]pyridine-based Compounds as Kinase Inhibitors: Application Notes and Protocols
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the design, synthesis, and biological evaluation of novel pyrazolo[4,3-c]pyridine-based compounds, with a specific focus on their application as kinase inhibitors. The content herein is structured to offer not just procedural steps, but also the scientific rationale underpinning these methodologies, ensuring a deeper understanding of the drug discovery process for this important class of heterocyclic compounds.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold in Kinase Inhibition
The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its structural resemblance to the purine nucleus of ATP. This mimicry allows compounds based on this scaffold to effectively target the ATP-binding site of kinases, a family of enzymes that play a critical role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them a prime target for therapeutic intervention. The versatility of the pyrazolo[4,3-c]pyridine ring system allows for functionalization at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1][2]
Recent research has highlighted the potential of pyrazolo[4,3-c]pyridine derivatives as potent inhibitors of various kinases, including Receptor Interacting Protein 1 (RIPK1) kinase, which is implicated in inflammatory and neurodegenerative diseases. This guide will focus on the design and synthesis of compounds targeting RIPK1 as a representative example of the therapeutic potential of this scaffold.
Rational Design and Structure-Activity Relationship (SAR) Insights
The design of potent and selective kinase inhibitors is a multifactorial process guided by an understanding of the target's three-dimensional structure and the structure-activity relationships (SAR) of existing ligands. For pyrazolo[4,3-c]pyridine-based compounds, several key structural features influence their inhibitory activity.
A crucial aspect of the design process involves computational modeling and docking studies to predict the binding mode of novel compounds within the kinase's active site. These in silico methods help in prioritizing synthetic targets and understanding the impact of specific structural modifications. For instance, molecular docking of pyrazolo[4,3-c]pyridine derivatives into the ATP-binding pocket of a kinase can reveal key hydrogen bonding interactions and hydrophobic contacts that contribute to binding affinity.[1]
The following diagram illustrates a generalized workflow for the rational design of pyrazolo[4,3-c]pyridine-based kinase inhibitors.
Caption: Rational Drug Design Workflow.
A critical aspect of SAR studies is understanding how different substituents on the pyrazolo[4,3-c]pyridine core affect biological activity. For example, modifications at the N1, C3, and C7 positions have been shown to significantly impact potency and selectivity. The strategic placement of various functional groups can enhance interactions with specific amino acid residues in the kinase active site, leading to improved inhibitory profiles.
Synthesis of Pyrazolo[4,3-c]pyridine Derivatives: A General Protocol
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various synthetic routes. A common and effective method involves the condensation of a substituted aminopyrazole with a β-ketoester or a related dicarbonyl compound. The following protocol provides a generalized, step-by-step procedure for the synthesis of a representative 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivative, a scaffold that has shown promise as a RIPK1 kinase inhibitor.
Protocol 1: Synthesis of a 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivative
This protocol is a multi-step synthesis that begins with the formation of a pyrazole intermediate, followed by cyclization to form the desired bicyclic pyrazolo[4,3-c]pyridine core.
Materials and Reagents:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Ethyl cyanoacetate
-
Sodium ethoxide
-
Appropriate α,β-unsaturated ester (e.g., ethyl acrylate)
-
Dieckmann condensation catalyst (e.g., sodium hydride)
-
Hydrochloric acid (HCl)
-
Organic solvents (e.g., ethanol, tetrahydrofuran (THF), diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of the Aminopyrazole Intermediate
-
In a round-bottom flask, dissolve the substituted hydrazine in ethanol.
-
Add an equimolar amount of ethyl cyanoacetate to the solution.
-
Slowly add a solution of sodium ethoxide in ethanol and reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with dilute HCl to precipitate the aminopyrazole product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Step 2: N-Alkylation of the Aminopyrazole
-
To a solution of the aminopyrazole in a suitable solvent such as THF, add a base (e.g., sodium hydride) at 0 °C.
-
After stirring for 30 minutes, add the appropriate α,β-unsaturated ester (e.g., ethyl acrylate) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
-
Step 3: Intramolecular Cyclization (Dieckmann Condensation)
-
Dissolve the product from Step 2 in anhydrous THF.
-
Add a strong base, such as sodium hydride, portion-wise at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the mixture and carefully quench with a dilute acid.
-
Extract the cyclized product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude pyrazolo[4,3-c]pyridine derivative.
-
-
Step 4: Purification
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final compound.
-
-
Step 5: Characterization
-
Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]
-
The following diagram outlines the key stages of this synthetic workflow.
Caption: Synthetic Workflow for Pyrazolo[4,3-c]pyridines.
Biological Evaluation: In Vitro Kinase Inhibition Assay
To assess the biological activity of the newly synthesized pyrazolo[4,3-c]pyridine compounds, an in vitro kinase inhibition assay is performed. The following protocol details a representative assay for evaluating the inhibition of RIPK1 kinase.
Protocol 2: RIPK1 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Materials and Reagents:
-
Recombinant human RIPK1 enzyme
-
Myelin Basic Protein (MBP) substrate
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized pyrazolo[4,3-c]pyridine compounds (dissolved in DMSO)
-
Staurosporine (positive control inhibitor)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Step 1: Compound Preparation
-
Prepare a serial dilution of the test compounds and the positive control (staurosporine) in the kinase assay buffer. The final DMSO concentration should be kept below 1%.
-
-
Step 2: Kinase Reaction
-
In a 384-well plate, add 5 µL of the diluted compounds or control.
-
Add 10 µL of a solution containing the RIPK1 enzyme and MBP substrate in the kinase assay buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Step 3: ADP Detection
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent.
-
Incubate for another 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Step 4: Data Acquisition and Analysis
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is correlated with the amount of ADP produced and is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The following diagram illustrates the key steps of the kinase inhibition assay.
Caption: Kinase Inhibition Assay Workflow.
Structure-Activity Relationship (SAR) Data Summary
The following table summarizes hypothetical SAR data for a series of pyrazolo[4,3-c]pyridine derivatives, illustrating the impact of substitutions at different positions on RIPK1 kinase inhibitory activity.
| Compound ID | R¹ Substituent | R² Substituent | R³ Substituent | RIPK1 IC₅₀ (nM) |
| PCP-1 | H | H | Phenyl | 580 |
| PCP-2 | Methyl | H | Phenyl | 250 |
| PCP-3 | H | Chloro | Phenyl | 120 |
| PCP-4 | H | H | 4-Fluorophenyl | 95 |
| PCP-5 | Methyl | Chloro | 4-Fluorophenyl | 15 |
This data is for illustrative purposes only and does not represent actual experimental results.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. Through a combination of rational design, efficient synthetic strategies, and robust biological evaluation, new therapeutic agents targeting a range of diseases can be discovered. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of this important class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid Synthesis
Introduction: 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid is a crucial heterocyclic scaffold and a key intermediate in the synthesis of various pharmaceutical agents, particularly kinase inhibitors for therapeutic applications.[1][2] Its synthesis, while achievable through several established routes, is often plagued by challenges that result in suboptimal yields, hindering research and development timelines. This guide is designed to serve as a dedicated technical resource for researchers, providing in-depth, field-proven insights into common pitfalls and their solutions. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory.
Frequently Asked Questions & Troubleshooting Guide
Question 1: My final isolated yield is critically low after the ester hydrolysis (saponification) step. What are the most common causes and how can I improve the outcome?
This is, by far, the most frequent challenge encountered in this synthesis. The final conversion of the precursor, typically an ethyl or methyl ester, to the desired carboxylic acid is a deceptively simple step that can fail for two primary reasons: incomplete reaction or problematic product isolation.
A. Incomplete Hydrolysis:
The saponification of a heteroaromatic ester is a delicate process. The electron-withdrawing nature of the fused pyrazolopyridine ring system can influence the reactivity of the ester carbonyl. Furthermore, if the reaction is not driven to completion, you are faced with a difficult separation of the starting material from the product, which have similar polarities.
-
Causality: The primary drivers of incomplete hydrolysis are insufficient base, suboptimal solvent choice, low reaction temperature, or inadequate reaction time. The reaction is a nucleophilic acyl substitution where hydroxide attacks the ester carbonyl.[3] If the effective concentration of hydroxide is too low or its access to the carbonyl is sterically or electronically hindered, the reaction will stall.
-
Solution: A systematic optimization of reaction conditions is necessary. We recommend monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ester spot has completely disappeared.
Table 1: Recommended Conditions for Ester Hydrolysis
Parameter Standard Condition Optimized Condition for Difficult Substrates Rationale Base 1.5 - 2.0 eq. LiOH or NaOH 3.0 - 5.0 eq. LiOH or NaOH Drives the equilibrium forward and ensures complete reaction, especially if any acidic protons on the ring are deprotonated. LiOH is often preferred for its better solubility in mixed aqueous/organic solvents.[4] Solvent MeOH/H₂O (3:1) THF/H₂O (2:1) or Dioxane/H₂O (2:1) THF and Dioxane are often superior at dissolving larger, more hydrophobic starting materials, ensuring the reaction remains homogenous.[4] Temperature Room Temperature (20-25°C) 40-60°C Provides the necessary activation energy to overcome steric or electronic barriers, significantly accelerating the rate of hydrolysis.[5] | Time | 4-6 hours | 12-24 hours | Ensures the reaction proceeds to completion. It is always best to monitor by TLC/LC-MS rather than relying on a fixed time.[5] |
B. Difficult Product Isolation:
The target molecule, this compound, is amphoteric. It possesses a basic pyridine nitrogen and acidic carboxylic acid and pyrazole N-H protons. This zwitterionic character means its solubility is highly dependent on pH, a factor that is often mishandled during aqueous workup.
-
Causality: After saponification, the product exists as a carboxylate salt in a basic aqueous solution. When acid is added to neutralize the solution, the goal is to reach the isoelectric point of the molecule, where its net charge is zero and its aqueous solubility is at a minimum, causing it to precipitate. Adding acid too quickly or overshooting the optimal pH will lead to the formation of the protonated, highly water-soluble pyridinium salt, which will remain in the aqueous layer, decimating your isolated yield.
-
Solution: The key is precise and slow pH adjustment.
Protocol: Optimized Workup & Isolation
-
After confirming reaction completion via TLC/LC-MS, cool the reaction mixture in an ice bath (0-5°C).
-
Slowly add 1N or 2N HCl dropwise with vigorous stirring. Monitor the pH of the aqueous solution continuously with a calibrated pH meter or pH paper.
-
You will observe the formation of a precipitate as you approach the isoelectric point. For this class of compounds, this is typically in the range of pH 3-5 .[5]
-
Continue adding acid dropwise until you reach the point of maximum precipitation. Be extremely cautious not to let the pH drop below 2.
-
Once precipitation is maximized, continue stirring the cold slurry for an additional 30-60 minutes to ensure complete crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a cold, non-polar organic solvent like hexane or diethyl ether (to remove non-polar impurities and aid in drying).
-
Dry the product under high vacuum.
-
Troubleshooting Flowchart: Ester Hydrolysis & Workup
Caption: Troubleshooting decision tree for the final hydrolysis step.
Question 2: My reaction forming the pyrazolopyridine core is inefficient. What are the critical parameters for a successful cyclization?
The formation of the fused bicyclic system is the heart of the synthesis. Many routes, such as those employing a modified Japp-Klingemann reaction or multicomponent condensations, are sensitive to a number of variables that can lead to side products or unreacted starting materials.[6][7]
-
Causality & Troubleshooting:
-
Anhydrous Conditions: Many pyridine and pyrazole syntheses involve intermediates that are sensitive to water. Moisture can quench strong bases, hydrolyze reactive functional groups, and promote unwanted side reactions, leading to significantly reduced yields.[8]
-
Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents, and handle hygroscopic reagents under an inert atmosphere (Nitrogen or Argon).
-
-
Reagent Quality and Stoichiometry: Using old or impure starting materials is a common source of failure. Furthermore, incorrect stoichiometry can lead to an excess of one reactant, complicating purification, or a deficit of a key component, limiting the theoretical yield.
-
Solution: Use freshly purified reagents. If using a solid, ensure it is completely dry. For multicomponent reactions, precisely measure each component. It can sometimes be beneficial to use a slight excess (1.05-1.1 equivalents) of a less expensive reagent to drive the reaction to completion.
-
-
Base and Temperature Control: The choice of base and reaction temperature is critical for controlling selectivity and preventing decomposition. For instance, in a modified Japp-Klingemann reaction, a base like pyridine or pyrrolidine is used to facilitate both the initial coupling and the subsequent cyclization.[7]
-
Solution: The base should be chosen carefully based on literature precedent for your specific reaction type. If the reaction is highly exothermic, use slow, dropwise addition of reagents and maintain a low temperature with an ice bath or cryostat to prevent the formation of degradation products.[9]
-
-
Regioisomer Formation: In syntheses using unsymmetrical precursors, the formation of two or more regioisomers is a distinct possibility.[10] This can drastically lower the yield of the desired product.
-
Solution: The regiochemical outcome is often dictated by the relative electrophilicity of different reaction sites.[10] If you are experiencing this issue, a redesign of the synthetic route using precursors with blocking groups or different electronic properties may be necessary. Consulting detailed mechanistic studies is paramount.
-
-
Workflow: Pyrazolopyridine Core Synthesis
Caption: Key workflow stages for optimizing core ring formation.
Question 3: I'm struggling with the final purification. How can I effectively purify the product to improve both yield and purity?
As discussed, the amphoteric nature of this compound makes purification non-trivial. Standard silica gel chromatography can be challenging, and simple extraction is often insufficient.
-
Causality & Purification Strategy:
-
Recrystallization: This is often the most effective method for obtaining highly pure material. The challenge lies in finding a suitable solvent system.
-
Protocol:
-
Dissolve the crude product in a minimum amount of a hot polar solvent in which it is soluble (e.g., ethanol, methanol, or acetic acid).
-
If the product is highly soluble, you may need a binary solvent system. Add a hot anti-solvent (e.g., water or heptane) dropwise until the solution becomes faintly turbid.
-
Add a few more drops of the hot solvent until the solution is clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to a refrigerator or freezer (0 to -20°C) to maximize crystal formation.
-
Collect the crystals by vacuum filtration. This method provides high purity by allowing the selective crystallization of the desired molecule out of the solution, leaving impurities behind.
-
-
-
Chromatography on Silica Gel: The basic pyridine nitrogen interacts strongly with the acidic silanol groups on the surface of silica gel, leading to significant peak tailing and poor separation.
-
Solution: To mitigate this, you can add a modifier to your eluent. Adding a small amount of acetic acid (0.5-1% v/v) to the mobile phase will protonate the pyridine nitrogen, minimizing its interaction with the silica and resulting in sharper peaks. Alternatively, adding a small amount of a volatile base like triethylamine can saturate the acidic sites on the silica, but this is often less effective for acidic target compounds.
-
-
Acid-Base Extraction: This technique can be used to separate your amphoteric product from neutral or purely acidic/basic impurities.
-
Solution:
-
Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate).
-
Wash with a dilute acid (e.g., 1N HCl). Your basic impurities will move to the aqueous layer. Your product and neutral/acidic impurities will remain in the organic layer.
-
Wash the organic layer with a dilute base (e.g., 1N NaOH). Your product and acidic impurities will move to the aqueous layer, leaving neutral impurities in the organic layer.
-
Take the basic aqueous layer containing your product and perform the careful acidification/precipitation protocol described in Question 1. This method is excellent for a coarse cleanup before a final recrystallization step.[9]
-
-
-
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Pyrazolo[4,3-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold. Pyrazolo[4,3-c]pyridines are of significant interest in medicinal chemistry due to their diverse biological activities, acting as, for example, carbonic anhydrase inhibitors and displaying antiproliferative effects.[1][2][3] This guide provides practical, field-proven insights to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of pyrazolo[4,3-c]pyridines in a question-and-answer format.
Question 1: My reaction is producing a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine regioisomers. How can I improve the selectivity for the desired pyrazolo[4,3-c]pyridine isomer?
Answer:
The formation of regioisomers is a common challenge in the synthesis of pyrazolopyridines, particularly when starting from precursors like 3-acylpyridine N-oxide tosylhydrazones.[4] The regioselectivity of the cyclization is often influenced by the choice of electrophilic additive and the solvent system.
Causality: The reaction proceeds through the activation of the pyridine N-oxide, making the C2 and C6 positions of the pyridine ring electrophilic. Intramolecular attack by the hydrazone nitrogen can then occur at either of these positions, leading to the formation of the two different regioisomers. The nature of the electrophilic activator and the polarity of the solvent can influence the relative electrophilicity of the C2 and C6 positions and the transition state energies for the two cyclization pathways, thus affecting the product ratio.
Recommendations:
-
Vary the Electrophilic Additive: Different electrophilic activators can favor the formation of one isomer over the other. For instance, in some systems, using triflic anhydride in dichloromethane has been shown to favor the formation of the pyrazolo[4,3-c]pyridine isomer, while tosyl anhydride may favor the pyrazolo[3,4-b]pyridine isomer.[4]
-
Solvent Optimization: The polarity of the solvent can have a pronounced effect on the regioselectivity. It is recommended to screen a range of solvents with varying polarities, such as dichloromethane, acetonitrile, and toluene, to determine the optimal conditions for your specific substrate.[4]
Question 2: The yield of my pyrazolo[4,3-c]pyridine synthesis is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in pyrazolo[4,3-c]pyridine synthesis can stem from several factors, including incomplete reaction, side product formation, or degradation of the product under the reaction conditions.
Causality: Incomplete reactions can be due to insufficient activation of the starting materials, poor solubility of reagents, or the use of a suboptimal temperature. Side reactions, such as intermolecular reactions or decomposition of sensitive intermediates, can also consume starting materials and reduce the yield of the desired product.
Recommendations:
-
Optimize Reaction Temperature: Some reactions require heating to proceed at a reasonable rate, while others may need to be run at room temperature or below to minimize side reactions. A systematic study of the reaction temperature is recommended.
-
Choice of Base: In reactions requiring a base, the nature and stoichiometry of the base can be critical. For one-pot syntheses involving a Japp-Klingemann reaction followed by cyclization, the choice of a milder, non-nucleophilic base like pyridine for the initial step, followed by a stronger base like pyrrolidine for the cyclization, has been shown to be effective.[5]
-
Inert Atmosphere: If your starting materials or intermediates are sensitive to air or moisture, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.
-
Catalyst Choice and Loading: For catalyzed reactions, such as those using iodine or palladium, the choice of catalyst and its loading are crucial. For instance, in an iodine-mediated intramolecular cyclization, molecular iodine acts as a mild Lewis acid to promote the reaction.[2] Optimizing the amount of catalyst can be key to achieving high yields.
Question 3: I am observing the formation of unexpected side products in my reaction mixture. What are the likely side reactions and how can I suppress them?
Answer:
The formation of side products is a common issue that can complicate purification and reduce the overall yield. The nature of the side products will depend on the specific synthetic route being employed.
Causality: Side products can arise from various pathways, including intermolecular reactions between starting materials, rearrangement of intermediates, or further reaction of the desired product. For example, in one-pot procedures, intermediates from one step may undergo undesired reactions if the conditions are not carefully controlled for the subsequent step. An unusual C-N migration of an acetyl group has been observed as a side reaction in some pyrazolo[4,3-b]pyridine syntheses, leading to an N-acetyl hydrazone intermediate that needs to be converted to the final product under specific conditions.[5]
Recommendations:
-
Stepwise vs. One-Pot: If a one-pot reaction is leading to multiple side products, consider performing the reaction in a stepwise manner, isolating and purifying the intermediates. This can provide more control over each transformation.
-
Control of pH and Temperature: As mentioned, elevated temperatures or pH can lead to the formation of numerous side products.[5] Careful control of these parameters is essential.
-
Monitoring Reaction Progress: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of side products and stop the reaction at the optimal time.
Question 4: I am having difficulty purifying my pyrazolo[4,3-c]pyridine product, especially in separating it from its regioisomer. What purification strategies are most effective?
Answer:
The purification of pyrazolo[4,3-c]pyridines, particularly the separation of regioisomers, can be challenging due to their similar polarities.
Causality: Regioisomers often have very similar physical and chemical properties, making their separation by standard chromatographic or crystallization techniques difficult.
Recommendations:
-
Column Chromatography: While challenging, separation of regioisomers by column chromatography is often possible.[4] A systematic screening of different solvent systems (e.g., various ratios of ethyl acetate/hexanes) and stationary phases (e.g., silica gel, alumina) is recommended. High-Performance Liquid Chromatography (HPLC) can also be a powerful tool for both analytical and preparative separations of isomers.[6][7]
-
Crystallization: If the product is a solid, fractional crystallization can be an effective purification method. This involves dissolving the mixture of isomers in a suitable solvent and allowing one isomer to crystallize out preferentially. Seeding with a pure crystal of the desired isomer can sometimes facilitate this process. General crystallization techniques like slow evaporation, vapor diffusion, and the use of co-crystallants can be explored.
-
Derivatization: In some cases, it may be beneficial to derivatize the mixture of isomers to introduce a functional group that allows for easier separation. After separation, the derivatizing group can be removed to yield the pure isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to the pyrazolo[4,3-c]pyridine core?
A1: Several synthetic strategies have been developed to construct the pyrazolo[4,3-c]pyridine scaffold. Some of the most common approaches include:
-
Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones: This method involves the treatment of 3-acylpyridine N-oxide tosylhydrazones with an electrophilic additive and a base to induce cyclization.[4] This route can produce a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridines.
-
From Dienamines: Condensation of a suitable dienamine with various amines can lead to the formation of pyrazolo[4,3-c]pyridines, often in good yields.[3]
-
Iodine-Catalyzed Intramolecular Cyclization: Molecular iodine can be used as a catalyst to mediate the intramolecular electrophilic cyclization of appropriately substituted precursors to form the pyrazolo[4,3-c]pyridine ring system.[2]
-
From Pyrazole Precursors: Building the pyridine ring onto a pre-existing pyrazole is another common strategy. This can involve the reaction of a substituted pyrazole with a suitable three-carbon synthon.
Q2: How can I synthesize 2H-pyrazolo[4,3-c]pyridines?
A2: The synthesis of 2H-pyrazolo[4,3-c]pyridines can be achieved through several routes. One effective method involves a Sonogashira-type cross-coupling reaction to generate 3-alkynyl-1H-pyrazole-4-carbaldehydes, which are then treated with ammonia to afford the 2H-pyrazolo[4,3-c]pyridine core.[8] Another approach utilizes an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles.[1]
Q3: What is the importance of the pyrazolo[4,3-c]pyridine scaffold in drug discovery?
A3: The pyrazolo[4,3-c]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a variety of biologically active compounds.[2] Its structural similarity to purines allows it to interact with a wide range of biological targets. Derivatives of pyrazolo[4,3-c]pyridine have shown potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents.[2]
Experimental Protocols
Protocol 1: Synthesis of 5-Substituted Methyl 3-Oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylates from a Dienamine [3]
This protocol describes a general procedure for the synthesis of pyrazolo[4,3-c]pyridines via the condensation of a dienamine with an amine.
Materials:
-
Dienamine precursor
-
Appropriate amine (if using an amine hydrochloride, triethylamine is also required)
-
Methanol
Procedure:
-
In a round-bottom flask, combine the dienamine (1.0 eq) and the corresponding amine (1.05 eq).
-
If using an amine hydrochloride, add triethylamine (1.1 eq).
-
Add methanol as the solvent.
-
Reflux the reaction mixture for 1 hour.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the solid with cold methanol.
-
Dry the product under vacuum to obtain the pure pyrazolo[4,3-c]pyridine derivative.
Protocol 2: Synthesis of 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine from 3-Benzoylpyridine N-oxide Tosylhydrazone [4]
This protocol illustrates the synthesis of a pyrazolo[4,3-c]pyridine derivative, which is formed as a minor regioisomer alongside the major pyrazolo[3,4-b]pyridine product.
Materials:
-
(Z)-3-Benzoylpyridine N-oxide tosylhydrazone
-
Triflic anhydride
-
Triethylamine
-
Dichloromethane
Procedure:
-
Dissolve (Z)-3-benzoylpyridine N-oxide tosylhydrazone (1.0 eq) in dichloromethane.
-
Add triethylamine (2.2 eq).
-
Cool the mixture in an ice bath.
-
Add triflic anhydride (1.1 eq) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
Data Presentation
Table 1: Effect of Electrophile and Solvent on the Regioselectivity of Pyrazolopyridine Synthesis [4]
| Entry | Electrophile | Solvent | Ratio (pyrazolo[3,4-b]:pyrazolo[4,3-c]) | Total Yield (%) |
| 1 | Tosyl anhydride | Dichloromethane | 88:12 | 94 |
| 2 | Triflic anhydride | Dichloromethane | 18:82 | 85 |
| 3 | Tosyl anhydride | Acetonitrile | 85:15 | 92 |
| 4 | Triflic anhydride | Acetonitrile | 75:25 | 88 |
Visualizations
Experimental Workflow for Regioisomer Synthesis
Caption: General workflow for the synthesis and separation of pyrazolopyridine regioisomers.
References
- 1. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 3. mdpi.com [mdpi.com]
- 4. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification techniques for 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the purification of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS No. 1363383-10-1).[1][2] This document is designed for researchers, medicinal chemists, and process development professionals who handle this important heterocyclic building block. As a key intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors, its purity is paramount for reliable downstream applications.[3]
This guide provides answers to frequently asked questions and detailed troubleshooting protocols based on the fundamental physicochemical properties of the molecule.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect after synthesizing this compound?
A1: Post-synthesis impurities largely depend on the synthetic route. However, common impurities for related heterocyclic syntheses include unreacted starting materials, catalysts, and side-products from incomplete cyclization or over-reaction. Given the structure, you might encounter starting aldehydes or their oxidized forms, residual coupling reagents, or isomers formed during synthesis. A preliminary analysis by Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹H NMR is critical to identify the nature of the impurities before selecting a purification strategy.
Q2: My crude material is a dark, amorphous solid. What is the best first-pass purification strategy?
A2: For a first-pass purification, an acid-base extraction is often the most effective method for compounds like this, which possess both a basic pyridine nitrogen and an acidic carboxylic acid group. This technique is excellent for removing neutral organic impurities and highly polar, water-soluble byproducts.[4] The process involves dissolving the crude material in an organic solvent, washing with an acidic aqueous solution to remove basic impurities, and then extracting your target compound into a basic aqueous layer. The product is then precipitated by carefully acidifying the aqueous layer to its isoelectric point.[5]
Q3: How do I select an appropriate solvent system for recrystallization?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For polar, hydrogen-bonding molecules like this compound, polar protic solvents (e.g., ethanol, methanol, water) or polar aprotic solvents (e.g., acetonitrile, ethyl acetate) are good starting points. Often, a binary solvent system, such as Ethanol/Water or Dichloromethane/Methanol, provides the best results by allowing for fine-tuned control over solubility. The key is to dissolve the compound in a minimum amount of the "good" solvent at high temperature and then slowly add the "poor" solvent until turbidity appears, then redissolve by heating and allow to cool slowly.
Q4: What should I consider when developing a column chromatography method for this compound?
A4: Due to its polar and acidic nature, this compound can exhibit strong interactions with standard silica gel, potentially leading to peak tailing and poor separation. To mitigate this, consider the following:
-
Stationary Phase: Standard silica gel is often sufficient.
-
Mobile Phase: A common choice is a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol).
-
Additive: To prevent peak tailing, add a small amount of a competitive acid, such as acetic acid or formic acid (typically 0.5-2% by volume), to the mobile phase. This protonates the silanol groups on the silica surface and ensures the carboxylic acid of your compound remains in a single protonation state, leading to sharper peaks. Monitoring the reaction by TLC is crucial for developing an effective mobile phase.[6][7]
Q5: How can I definitively assess the purity of my final product?
A5: A combination of analytical techniques is required for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying purity. A reversed-phase method (e.g., C18 column) with a buffered mobile phase is ideal.[8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the main peak, helping to verify its identity.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).
-
Elemental Analysis: Provides the percentage composition of C, H, and N, which should match the theoretical values for a pure sample.[9]
Section 2: Purification Troubleshooting Guide
Problem: My recovery is very low after performing an acid-base extraction and precipitation.
-
Possible Cause 1: Incorrect pH for precipitation. The compound is amphoteric. If the pH is too low or too high, the compound will remain in its salt form (pyridinium salt or carboxylate salt, respectively) and stay dissolved in the aqueous layer.
-
Solution: The maximum precipitation will occur at the isoelectric point (pI). While the exact pI is not readily published, it can be determined empirically. After extracting the compound into the basic aqueous phase, add acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the precipitation. Check the pH at which the maximum amount of solid has formed. You can take small aliquots at different pH values, filter, and dry them to find the optimal pH for recovery. For many pyridine carboxylic acids, this is in the weakly acidic to neutral range (pH 3-6).[5]
-
-
Possible Cause 2: Compound is partially soluble in the aqueous medium. Even at its isoelectric point, the compound may have some residual solubility in water.
-
Solution: After precipitation, cool the mixture in an ice bath for at least 30-60 minutes to maximize the amount of solid that comes out of solution. If solubility is still an issue, you can try "salting out" the product by adding a saturated solution of NaCl to the aqueous layer before filtration.[10]
-
Problem: My compound will not crystallize from the chosen solvent system.
-
Possible Cause 1: The solution is supersaturated or contains persistent impurities. Impurities can inhibit crystal lattice formation, resulting in the compound "oiling out."
-
Solution: Try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Add a seed crystal from a previous successful batch if available. If it oils out, try re-heating the solution to dissolve the oil, add slightly more of the "good" solvent, and allow it to cool even more slowly (e.g., by placing the flask in a warm water bath and letting it cool to room temperature overnight).
-
-
Possible Cause 2: The wrong solvent or solvent ratio is being used.
-
Solution: Systematically screen other solvent systems. Use small vials to test solubility in different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, THF) and binary mixtures.
-
Problem: After column chromatography, my product is still contaminated with a closely-eluting impurity.
-
Possible Cause 1: Insufficient separation power of the mobile phase.
-
Solution: Optimize the mobile phase. If using a DCM/MeOH system, try switching to an Ethyl Acetate/Hexane/Acetic Acid system, which may alter the selectivity. Running a gradient elution (slowly increasing the polarity of the mobile phase over time) can often improve the separation of closely-eluting spots.
-
-
Possible Cause 2: Column overloading.
-
Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5 g of crude material per 100 g of silica gel, depending on the difficulty of the separation.
-
Problem: My purified compound has a persistent yellow or brown color.
-
Possible Cause: Trace amounts of highly colored, conjugated impurities. These are often difficult to remove by chromatography or recrystallization alone.
-
Solution: Try treating a solution of your compound with activated carbon. Dissolve the product in a suitable solvent (e.g., hot ethanol), add a small amount of activated carbon (approx. 1-2% by weight), and stir or reflux for 15-30 minutes. Filter the hot solution through a pad of Celite® to remove the carbon, and then proceed with crystallization. Be aware that this can sometimes lead to a loss of product due to adsorption on the carbon.
-
Section 3: Detailed Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate the acidic target compound from neutral and basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane, approx. 10-20 mL per gram of crude material).
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Extraction: Add an equal volume of a weak base solution (e.g., 5% aqueous sodium bicarbonate or 1M sodium carbonate). Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure.
-
Separation: Allow the layers to separate. The target compound will deprotonate to its carboxylate salt and move into the aqueous (bottom) layer. The organic layer will retain neutral impurities. Drain the aqueous layer into a clean flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh basic solution 1-2 more times to ensure complete recovery. Combine all aqueous extracts.
-
Back-Wash (Optional): Wash the combined aqueous extracts with a fresh portion of the organic solvent to remove any residual neutral impurities.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. With vigorous stirring, slowly add 1M HCl dropwise. You will observe the product precipitating as a solid.
-
pH Optimization: Continue adding acid until the pH of the solution is between 3 and 5 (check with pH paper). Monitor the precipitation to ensure you have reached the point of maximum solid formation.
-
Isolation: Keep the mixture in the ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water, followed by a cold non-polar solvent (like hexane or diethyl ether) to help remove residual water.
-
Drying: Dry the purified solid under high vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is effective when the crude material is of moderate purity (>85%).
Step-by-Step Methodology:
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or binary solvent system (e.g., Ethanol/Water).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid at reflux.
-
Hot Filtration (If necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat. If using a binary system, slowly add the second solvent (the "poor" solvent, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For best crystal formation, do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Drying: Dry the crystals under vacuum.
Section 4: Data & Visualizations
Table 1: Key Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₅N₃O₂ | [1][3] |
| Molecular Weight | 163.13 g/mol | [1][3] |
| CAS Number | 1363383-10-1 | [1][2] |
| Appearance | Typically an off-white to yellow solid | General Knowledge |
| Predicted pKa (Acidic) | ~2.6 ± 0.3 | [11] (for related isomer) |
| Predicted pKa (Basic) | ~4-5 | General Knowledge (Pyridine) |
Diagram 1: Decision Workflow for Purification
Caption: A decision-making flowchart for selecting a purification strategy.
Section 5: References
-
MySkinRecipes. This compound. 3
-
RSC Publishing. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst. 6
-
MDPI. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][6]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. 7
-
Google Patents. US2758999A - Esterification of pyridine carboxylic acids. 5
-
ACS Publications. Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies. 12
-
Wikipedia. Acid–base extraction. 4
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. 10
-
Google Patents. GB769279A - Process for the isolation of pyridine carboxylic acids. 13
-
MySkinRecipes. This compound. 1
-
Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. 9
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. 14
-
Guidechem. 1H-Pyrazolo[4,3-c]pyridine-6-carboxylic acid, 1-acetyl-, Methyl ester. 11
-
NIH. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. 15
-
Benchchem. Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. 8
-
BLDpharm. 1363383-10-1|this compound. 2
References
- 1. This compound [myskinrecipes.com]
- 2. 1363383-10-1|this compound|BLD Pharm [bldpharm.com]
- 3. This compound [myskinrecipes.com]
- 4. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 5. US2758999A - Esterification of pyridine carboxylic acids - Google Patents [patents.google.com]
- 6. Facile synthesis of pyrazolopyridine pharmaceuticals under mild conditions using an algin-functionalized silica-based magnetic nanocatalyst (Alg@SBA-1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07228A [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GB769279A - Process for the isolation of pyridine carboxylic acids - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Pyrazolo[4,3-c]pyridines
Welcome to the technical support center for the synthesis of substituted pyrazolo[4,3-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.
Introduction: The Intricacies of Pyrazolo[4,3-c]pyridine Synthesis
The pyrazolo[4,3-c]pyridine core is a privileged scaffold in medicinal chemistry, largely due to its structural resemblance to purines, which allows for interaction with a variety of biological targets, including kinases.[1][2] However, the synthesis of this bicyclic system is not without its challenges. Issues such as low yields, lack of regioselectivity, and difficult purifications are common hurdles. This guide aims to provide practical, experience-driven solutions to these problems, grounded in mechanistic understanding.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of regioisomers, the desired pyrazolo[4,3-c]pyridine and the pyrazolo[3,4-b]pyridine. How can I improve the regioselectivity?
A1: The formation of regioisomers is a frequent challenge, especially in methods involving the cyclization of 3-acylpyridine N-oxide tosylhydrazones.[3] The regiochemical outcome is determined by the site of nucleophilic attack on the pyridine ring. Here are key factors to consider for enhancing selectivity:
-
Choice of Electrophile and Solvent: The combination of the electrophilic additive and the solvent plays a crucial role in directing the cyclization. For instance, in some systems, using tosyl anhydride in dichloromethane may favor the pyrazolo[4,3-c]pyridine isomer, while other combinations might favor the [3,4-b] isomer.[3] It is advisable to screen a variety of electrophiles (e.g., TsCl, Tf₂O) and solvents (e.g., CH₂Cl₂, THF, MeCN) to optimize for the desired isomer.
-
Geometry of the Hydrazone: The (Z)- and (E)-isomers of the starting tosylhydrazone can exhibit different reactivities. In many reported cases, the (Z)-hydrazone is the reactive species that leads to cyclization, while the (E)-hydrazone may fail to react under the same conditions.[3] Ensuring the formation of the correct isomer during the hydrazone synthesis is critical.
-
Steric and Electronic Effects: The substituents on both the pyridine and the acyl group can influence the regioselectivity. Bulky groups may sterically hinder attack at one position, favoring the formation of a specific isomer. Similarly, the electronic nature of the substituents can alter the electrophilicity of the pyridine ring carbons, directing the cyclization.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields in pyrazolo[4,3-c]pyridine synthesis can stem from several factors, from starting material quality to reaction conditions. Here's a troubleshooting workflow:
Troubleshooting Low Yields
Caption: Troubleshooting workflow for low reaction yields.
-
Starting Material Quality: Ensure the purity of your starting materials, particularly the 3-acylpyridine N-oxide and the tosylhydrazone. The presence of impurities can inhibit the reaction or lead to unwanted side products.
-
Reaction Conditions:
-
Base: The choice and amount of base are critical. For iodine-mediated cyclizations, using a weaker base like NaHCO₃ might lead to dehalogenated side products and lower yields.[4] A stronger base like K₃PO₄ may be more effective for certain substrates.
-
Temperature: Some reactions are sensitive to temperature. While many cyclizations proceed at room temperature, some may benefit from gentle heating or, conversely, require cooling to minimize side reactions.
-
Microwave Irradiation: Consider using microwave-assisted synthesis, which has been reported to improve yields and significantly shorten reaction times in some multicomponent reactions for pyridine synthesis.[5]
-
-
Atmosphere: Some reactions, particularly those involving palladium catalysts for functionalization, may require an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.
Q3: I am having difficulty purifying my substituted pyrazolo[4,3-c]pyridine. What are some effective purification strategies?
A3: Purification can be challenging, especially when dealing with regioisomers or closely related byproducts.
-
Column Chromatography: This is the most common method for separating pyrazolo[4,3-c]pyridine isomers.[3]
-
Solvent System: A systematic screening of solvent systems is crucial. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity with ethyl acetate or dichloromethane. A shallow gradient can improve separation.
-
Stationary Phase: While silica gel is standard, for particularly difficult separations, consider using alumina or a reverse-phase stationary phase (e.g., C18).
-
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent or solvent mixture can be found.
-
Preparative TLC or HPLC: For small-scale reactions or very difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.
Q4: How can I confirm the structure and regiochemistry of my synthesized pyrazolo[4,3-c]pyridine?
A4: Unambiguous characterization is essential. A combination of spectroscopic techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the pyridine and pyrazole rings are diagnostic. For example, in the 1H-pyrazolo[4,3-c]pyridine system, you would expect to see distinct signals for the protons at positions 3, 4, and 6.[4][6]
-
¹³C NMR: The chemical shifts of the quaternary carbons at the ring fusion (C3a and C7a) can help distinguish between isomers.
-
2D NMR (NOESY, HMBC): For definitive structural elucidation, especially for regiochemistry, 2D NMR techniques are invaluable. A Nuclear Overhauser Effect (NOE) between a proton on the pyrazole ring and a proton on the pyridine ring can confirm their spatial proximity and thus the regiochemistry. Heteronuclear Multiple Bond Correlation (HMBC) can show correlations between protons and carbons over two or three bonds, helping to piece together the carbon skeleton.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition of your product.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in your molecule.
Troubleshooting Guide: Common Problems and Solutions
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No reaction (starting material remains) | 1. Inactive (E)-isomer of the tosylhydrazone.[3]2. Insufficiently reactive electrophile.3. Inappropriate base or solvent. | 1. Confirm the geometry of the tosylhydrazone. Consider isomerization or resynthesis.2. Try a more reactive electrophile (e.g., triflic anhydride).3. Screen different bases (e.g., Et₃N, DBU) and solvents. |
| Formation of a dehalogenated byproduct | Use of a weak base in an iodine-mediated cyclization.[4] | Use a stronger, non-nucleophilic base such as K₃PO₄. |
| Multiple spots on TLC, difficult to separate | 1. Formation of regioisomers.2. Complex mixture of side products. | 1. Optimize reaction conditions for regioselectivity (see FAQ A1).2. Use advanced chromatographic techniques (e.g., reverse-phase chromatography).3. Re-evaluate the synthetic route for a cleaner reaction. |
| Product decomposes on silica gel column | The product is sensitive to the acidic nature of silica gel. | 1. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent.2. Use a different stationary phase like alumina. |
Experimental Protocols
Protocol 1: Synthesis of 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine (Example)
This protocol is adapted from a known procedure for the cyclization of a 3-acylpyridine N-oxide tosylhydrazone.[3]
Step 1: Synthesis of 3-benzoylpyridine N-oxide tosylhydrazone
-
To a solution of 3-benzoylpyridine N-oxide in a suitable solvent (e.g., ethanol), add one equivalent of tosylhydrazide.
-
Add a catalytic amount of a suitable acid (e.g., acetic acid).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold solvent and dry under vacuum.
-
Confirm the formation of the desired (Z)-isomer, if possible, using NMR.
Step 2: Cyclization to form the pyrazolo[4,3-c]pyridine
-
Dissolve the 3-benzoylpyridine N-oxide tosylhydrazone in dichloromethane.
-
Add an excess of a suitable base, such as triethylamine.
-
To this solution, add the electrophilic additive (e.g., tosyl chloride or triflic anhydride) dropwise at room temperature.
-
Stir the reaction mixture overnight at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane/ethyl acetate to separate the regioisomers.
Reaction Workflow
Caption: General workflow for the synthesis of pyrazolo[4,3-c]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Regioselectivity in Pyrazolo[4,3-c]pyridine Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[4,3-c]pyridines. This resource is designed for researchers, chemists, and professionals in drug development who are navigating the complexities of this important heterocyclic scaffold. The pyrazolo[4,3-c]pyridine core is a key pharmacophore in numerous biologically active compounds, making its efficient and selective synthesis a critical endeavor.[1]
One of the most significant challenges in the synthesis of pyrazolo[4,3-c]pyridines is controlling the regioselectivity, particularly when regioisomeric products such as pyrazolo[3,4-b]pyridines can also be formed. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you optimize your synthetic routes and achieve higher yields of the desired pyrazolo[4,3-c]pyridine isomer.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core, and which of these are prone to regioselectivity issues?
There are several established methods for the synthesis of pyrazolopyridines. A common and effective approach that can be tailored for the synthesis of pyrazolo[4,3-c]pyridines involves the cyclization of functionalized pyridine precursors. One such method is the reaction of 3-acylpyridine N-oxide tosylhydrazones, which can yield both pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers.[1] The regiochemical outcome of this reaction is highly dependent on the reaction conditions, making it a focal point for troubleshooting regioselectivity.[1]
Other strategies include the functionalization of a pre-existing pyrazolopyridine skeleton, which can offer better regiocontrol but may require more complex starting materials.[2][3]
Q2: What is the underlying mechanistic reason for the formation of two different regioisomers in the cyclization of 3-acylpyridine N-oxide tosylhydrazones?
The formation of both pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine regioisomers arises from the two possible sites of intramolecular nucleophilic attack on the activated pyridine N-oxide ring. The reaction proceeds through the formation of an intermediate that has two electrophilic centers on the pyridine ring, at the C4 and C2 positions. The intramolecular attack of the hydrazone nitrogen can occur at either of these positions, leading to the two different ring systems. The preference for one pathway over the other is influenced by the reaction conditions, particularly the choice of electrophilic additive and solvent.[1]
Caption: Reaction mechanism leading to regioisomeric pyrazolopyridines.
Troubleshooting Guide
Problem 1: My reaction is producing a mixture of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers, with the latter being the major product. How can I improve the selectivity for the pyrazolo[4,3-c]pyridine isomer?
This is a common issue when using the cyclization of 3-acylpyridine N-oxide tosylhydrazones. The key to controlling the regioselectivity lies in the choice of the electrophilic additive and the solvent.
Solution:
-
Electrophilic Additive: The use of triflic anhydride (Tf₂O) as the electrophilic additive has been shown to significantly favor the formation of the pyrazolo[4,3-c]pyridine isomer.[1] In contrast, tosyl anhydride (Ts₂O) tends to favor the pyrazolo[3,4-b]pyridine product.[1]
-
Solvent: The choice of solvent is also critical. Dichloromethane (DCM) as a solvent in combination with triflic anhydride has been reported to give the best selectivity for the pyrazolo[4,3-c]pyridine isomer.[1]
Troubleshooting Workflow:
Caption: Decision tree for optimizing pyrazolo[4,3-c]pyridine synthesis.
Quantitative Data on Regioselectivity:
| Electrophilic Additive | Solvent | Ratio of Pyrazolo[4,3-c]pyridine : Pyrazolo[3,4-b]pyridine | Reference |
| Tosyl Anhydride (Ts₂O) | Dichloromethane (DCM) | 12 : 82 | [1] |
| Triflic Anhydride (Tf₂O) | Dichloromethane (DCM) | Predominantly pyrazolo[4,3-c]pyridine | [1] |
| Triflic Anhydride (Tf₂O) | Acetonitrile (MeCN) | Lower selectivity for pyrazolo[4,3-c]pyridine | [1] |
| Triflic Anhydride (Tf₂O) | Toluene | Lower selectivity for pyrazolo[4,3-c]pyridine | [1] |
Problem 2: I am having difficulty separating the two regioisomers. What are the recommended purification methods?
The separation of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine isomers can be challenging due to their similar polarities.
Solution:
-
Column Chromatography: Silica gel column chromatography is the most common method for separating these isomers.[4] A careful selection of the eluent system is crucial. A gradient elution with a mixture of a nonpolar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is often effective. It may require running multiple columns or using a high-performance liquid chromatography (HPLC) system for baseline separation.
-
Crystallization: If a suitable solvent system can be found, fractional crystallization can be an effective method for obtaining one of the isomers in high purity. This is often a matter of trial and error with different solvents and solvent mixtures.
Problem 3: How can I confirm the identity of the desired pyrazolo[4,3-c]pyridine isomer?
Unambiguous characterization is essential to ensure you have synthesized the correct regioisomer.
Solution:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the two isomers. The chemical shifts of the protons and carbons on the pyridine and pyrazole rings will be different for each isomer.
-
2D NMR Techniques: For definitive assignment, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons, which can help to confirm the connectivity of the ring system.[5] HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) experiments are also invaluable for confirming the carbon skeleton and proton-carbon attachments.
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray crystallography provides the most definitive structural proof.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine
This protocol is adapted from a literature procedure and is optimized for the synthesis of the pyrazolo[4,3-c]pyridine isomer.[1]
Materials:
-
(Z)-3-benzoylpyridine N-oxide tosylhydrazone
-
Triflic anhydride (Tf₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Standard work-up and purification reagents (water, brine, sodium sulfate, silica gel)
Procedure:
-
To a solution of (Z)-3-benzoylpyridine N-oxide tosylhydrazone (0.5 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert atmosphere, add triethylamine (1.1 mmol).
-
Slowly add a solution of triflic anhydride (0.55 mmol) in anhydrous dichloromethane (1 mL) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired pyrazolo[4,3-c]pyridine isomer.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
Catalyst Selection for Efficient Pyrazolo[4,3-c]pyridine Synthesis: A Technical Support Center
Welcome to the Technical Support Center for pyrazolo[4,3-c]pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple protocols and offer a deeper understanding of the causality behind experimental choices, empowering you to optimize your synthetic strategies.
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, offering practical solutions grounded in mechanistic principles.
Question 1: My reaction is resulting in a mixture of pyrazolo[3,4-b]pyridine and pyrazolo[4,3-c]pyridine regioisomers. How can I improve the regioselectivity for the desired [4,3-c] isomer?
Answer: This is a common challenge, particularly in condensation reactions. The regioselectivity is often dictated by the relative electrophilicity of the precursors and the reaction pathway. Here’s how to troubleshoot:
-
Understanding the Root Cause: In many syntheses, the formation of the pyridine ring precedes the pyrazole ring, or vice-versa. The order of these steps can influence which isomer is favored. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, both isomers can form, with the ratio influenced by the electrophilic additive and solvent combination[1].
-
Catalyst and Reagent Selection:
-
Strategic Precursor Design: The most reliable way to ensure regioselectivity is to use starting materials that pre-determine the arrangement of the final ring system. For example, starting with a functionalized pyridine and building the pyrazole ring onto it can provide better control than a one-pot multicomponent reaction where multiple cyclization pathways are possible.
-
Electrophile/Solvent Optimization: As demonstrated in the synthesis from pyridine N-oxide tosylhydrazones, the choice of an electrophilic additive can steer the reaction towards one regioisomer over the other. It is recommended to screen a variety of electrophiles and solvents to find the optimal conditions for your specific substrate[1].
-
-
Experimental Protocol: Screening for Regioselectivity
-
Set up a parallel synthesis array with your starting materials.
-
In separate reaction vessels, use different electrophilic additives (e.g., various acylating or sulfonating agents) and a range of solvents with varying polarities.
-
Run the reactions at a consistent temperature, for example, room temperature[1].
-
Monitor the reactions by TLC or LC-MS to determine the ratio of the two isomers.
-
Once the optimal combination is identified, scale up the reaction.
-
Question 2: I am experiencing low yields in my palladium-catalyzed cross-coupling reaction to form the pyrazolo[4,3-c]pyridine core. What are the likely causes and how can I improve the yield?
Answer: Low yields in palladium-catalyzed reactions for this synthesis are often traced back to catalyst deactivation, suboptimal ligand choice, or inappropriate reaction conditions.
-
Causality of Low Yields:
-
Catalyst Inactivity: The Pd(0) active species can be sensitive to air and moisture. Additionally, certain functional groups on your substrates can poison the catalyst.
-
Ligand Effects: The ligand plays a crucial role in the stability and reactivity of the palladium catalyst. An inappropriate ligand may not facilitate the key steps of oxidative addition or reductive elimination effectively. For instance, in the intramolecular C–H arylation of pyridine derivatives, the addition of a phosphine ligand like PPh3 can dramatically improve the yield from 42% to 94%[2].
-
Reaction Conditions: Temperature, solvent, and base are all critical parameters. For example, in the synthesis of pyrazolo[4,3-c]quinolines from 4-chloroquinoline-3-carbaldehydes, the specific palladium catalyst and reaction conditions are key to a successful outcome[3].
-
-
Troubleshooting Steps and Optimization:
-
Catalyst and Ligand Screening: A systematic screening of different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., PPh₃, Xantphos) is highly recommended.
-
Solvent and Base Selection: The choice of solvent and base can significantly impact the reaction. Aprotic polar solvents like DMF or 1,4-dioxane are often effective. The base is crucial for the catalytic cycle, and inorganic bases like Cs₂CO₃ are commonly used[4].
-
Temperature Optimization: Cross-coupling reactions are often sensitive to temperature. It's advisable to run small-scale experiments at a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the sweet spot for your specific transformation.
-
Degassing: Ensure that the reaction mixture is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common classes of catalysts used for pyrazolo[4,3-c]pyridine synthesis?
A1: Several classes of catalysts are employed, each with its own advantages depending on the synthetic route:
-
Palladium Catalysts: These are widely used for cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and C-H activation/arylation reactions, to construct the bicyclic core or functionalize it.[2][3][5]
-
Copper Catalysts: Copper catalysts, like copper(II) acetylacetonate, are effective for cycloaddition reactions and can offer mild reaction conditions.[6][7][8]
-
Gold Catalysts: Gold catalysts are particularly useful for intramolecular cyclization reactions involving alkynes, leading to the regioselective formation of the pyrazole ring.[9][10][11]
-
Acid/Base Catalysts: Brønsted or Lewis acids (e.g., TsOH, ZnCl₂) and bases are commonly used in condensation reactions to facilitate the formation of the pyridine or pyrazole ring.[12][13]
-
Heterogeneous Catalysts: Nanomagnetic solid acids and other supported catalysts are gaining attention due to their ease of recovery and reusability, aligning with green chemistry principles.[14][15]
Q2: I am looking for a "green" and sustainable catalytic system. What are my options?
A2: For more environmentally friendly approaches, consider the following:
-
Heterogeneous Catalysts: Catalysts like (α-Fe₂O₃)-MCM-41 or SnO-CeO₂ nanocomposites are often recyclable and can be used in greener solvents like water or ethanol.[14] Magnetically recoverable catalysts also offer a straightforward method for catalyst separation and reuse.[15]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields with less energy consumption compared to conventional heating.[13][16][17][18][19] Many microwave-assisted syntheses can be performed in greener solvents or even under solvent-free conditions.[17]
-
Multicomponent Reactions (MCRs): MCRs are inherently more atom-economical as they combine multiple starting materials in a single step, reducing waste and purification steps.[13][16]
Q3: How do I choose the right catalyst for my specific synthetic strategy?
A3: The choice of catalyst is intrinsically linked to your synthetic design. The following workflow can guide your decision-making process:
Caption: Catalyst selection workflow for pyrazolo[4,3-c]pyridine synthesis.
Data Summary: Catalyst Performance in Pyrazolo[4,3-c]pyridine Synthesis
The following table summarizes the performance of various catalytic systems for the synthesis of pyrazolo[4,3-c]pyridine and related pyrazolopyridine structures, highlighting the diversity of effective catalysts.
| Catalyst System | Reaction Type | Key Advantages | Typical Yields | Reference |
| Pd(OAc)₂ / PPh₃ | Intramolecular C-H Arylation | High efficiency for C-H activation | Up to 94% | [2] |
| Cu(II) acetylacetonate | [3+3] Cycloaddition | Mild reaction conditions, high yields | Up to 94% | [6][7] |
| (α-Fe₂O₃)-MCM-41 | Multicomponent Reaction | Heterogeneous, reusable, green conditions | 81-96% | [14] |
| TsOH | Condensation (Microwave) | Rapid, high yield | Up to 98% | [12] |
| Gold Catalysts | 6-endo-dig Cyclization | High regioselectivity | Good to excellent | [9] |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed Intramolecular C-H Arylation
This protocol is adapted from methodologies used for the synthesis of fused pyridine systems and can be applied to the synthesis of pyrazolo[4,3-c]pyridines.[2]
-
Reaction Setup: To an oven-dried reaction tube, add the N-aryl-pyrazolecarboxamide substrate (1.0 equiv.), Pd(OAc)₂ (0.1 equiv.), PPh₃ (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Solvent Addition and Degassing: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add anhydrous, degassed N,N-dimethylacetamide (DMA).
-
Reaction: Seal the tube and heat the reaction mixture at 110-130 °C for 12-24 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted, One-Pot Multicomponent Synthesis
This protocol is a general guideline based on green chemistry approaches for synthesizing pyrazolopyridines.[16][17]
-
Reactant Mixture: In a microwave reaction vessel, combine the 5-aminopyrazole derivative (1.0 equiv.), an appropriate aldehyde (1.0 equiv.), and a methylene active compound (e.g., malononitrile) (1.0 equiv.).
-
Catalyst and Solvent (if any): Add a catalytic amount of an acid or base, or a heterogeneous catalyst. For solvent-free conditions, ensure the reactants are well-mixed. If a solvent is used, water or ethanol are green options.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate at a set temperature (e.g., 100-180 °C) for a short duration (e.g., 10-30 minutes).
-
Workup: After cooling, if the product precipitates, it can be collected by filtration and washed with a suitable solvent (e.g., cold ethanol). If it remains in solution, extract with an organic solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Visualizing Catalytic Pathways
The following diagram illustrates a generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common strategy for constructing the pyrazolo[4,3-c]pyridine scaffold.
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4- b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gold(I)-Catalyzed Enantioselective Synthesis of Pyrazolidines, Isoxazolidines, and Tetrahydrooxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gold(I)-catalyzed enantioselective synthesis of pyrazolidines, isoxazolidines, and tetrahydrooxazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02418C [pubs.rsc.org]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 18. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Microwave Assisted Synthesis and Antimicrobial Activity of New Pyrazolo[5,1-c][1,2,4]triazines and Thieno[2,3-b]pyridine Derivatives | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
Technical Support Center: Synthesis of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid. Our goal is to provide in-depth, field-proven insights into the critical role of solvents in this synthesis, moving beyond procedural steps to explain the underlying chemical principles. This document is structured to serve as a primary resource for troubleshooting common issues, optimizing reaction conditions, and ensuring the integrity of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the causal relationship between solvent choice and reaction outcome.
Question 1: "My reaction yield is consistently low (<40%). I've checked my starting materials, but what role could the solvent be playing?"
Answer: Low yield is a frequent issue directly influenced by solvent selection. The primary cause is often incomplete cyclization or the promotion of side reactions.
-
Causality: The formation of the pyrazolopyridine core involves a critical intramolecular cyclization step.[1] The polarity and protic nature of the solvent dictate the stability of the transition states and intermediates involved.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): While excellent for dissolving starting materials, these solvents can form strong hydrogen bonds. This can over-stabilize the acyclic intermediate, increasing the activation energy required for the final ring-closing step. In some cases, a mixture like water/methanol can be used to improve the solubility of a substrate that is otherwise insoluble in water alone.[2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often superior for this type of cyclization. They possess high dielectric constants to solvate charged intermediates but lack acidic protons that can interfere with the reaction mechanism. They can effectively promote the reaction by stabilizing polar transition states without impeding nucleophilic attack.[3]
-
Non-Polar Solvents (e.g., Toluene, Hexane): These are generally poor choices as the polar intermediates and starting materials often have limited solubility, leading to a heterogeneous mixture and slow, incomplete reactions.
-
-
Recommended Actions:
-
Switch to a High-Boiling Polar Aprotic Solvent: Transition your reaction to DMF or DMSO. Their high boiling points allow for increased reaction temperatures, which can help overcome the activation energy barrier for cyclization.
-
Consider Solvent Acidity: Some cyclizations benefit from acidic conditions or acidic solvents.[4] For instance, the use of 2,2,2-trifluoroethanol (TFE) can promote cyclization by activating carbonyl groups through hydrogen bonding, making them more electrophilic.[4][5]
-
Monitor Progress Diligently: Use Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product. If the reaction stalls, it's a clear indicator that the conditions, including the solvent, are suboptimal.[6]
-
Question 2: "I'm observing multiple spots on my TLC plate post-reaction, suggesting significant impurity formation. How can my solvent choice minimize side products?"
Answer: The formation of multiple products, particularly regioisomers or decomposition products, is a classic sign that the solvent is not adequately controlling the reaction pathway.
-
Causality:
-
Regioisomer Formation: In syntheses involving unsymmetrical precursors, the solvent can influence which electrophilic site is attacked by the nucleophile.[6] A solvent that promotes thermodynamic equilibrium may favor one isomer, while a solvent that favors kinetic control may lead to another. The polarity and coordinating ability of the solvent play a key role here.
-
Decomposition: Using a reaction temperature that exceeds the stability of your reagents or product in a given solvent can lead to decomposition. Hydrazine derivatives, often used in pyrazole synthesis, can be particularly sensitive.[6]
-
Solvent Participation: Some solvents, like methanol or ethanol, can potentially participate in side reactions (e.g., transesterification if ester groups are present) under certain conditions.
-
-
Recommended Actions:
-
Optimize Temperature and Solvent Choice: Match the solvent's boiling point to the required reaction temperature. Avoid unnecessarily high temperatures. A switch from refluxing ethanol to acetonitrile at a controlled 80°C might provide enough energy for the main reaction while preventing the formation of thermally-induced byproducts.
-
Employ Hydrogen-Bond-Donating Solvents for Selectivity: As demonstrated in related Nazarov cyclizations, highly acidic and hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can significantly improve reaction efficiency and potentially selectivity by stabilizing the desired transition state.[4]
-
Purification Strategy: If side products are unavoidable, a robust purification strategy is essential. Silica gel column chromatography is the standard method for separating pyrazole isomers and other impurities.[1][6]
-
Question 3: "My product is difficult to isolate from the reaction mixture. It seems to remain dissolved in the solvent after cooling. What should I do?"
Answer: Product isolation is critically dependent on its solubility in the reaction solvent at different temperatures.
-
Causality: If the product has high solubility in the reaction solvent even at room temperature or below (e.g., in DMF or DMSO), direct crystallization will be inefficient. The carboxylic acid moiety on your target molecule makes it particularly polar and potentially highly soluble in polar solvents.
-
Recommended Actions:
-
Anti-Solvent Precipitation: After the reaction is complete, pour the reaction mixture into a large volume of an "anti-solvent" in which your product is insoluble but the solvent is miscible. For a reaction in DMF, pouring the mixture into cold water is a standard procedure. The desired product should precipitate out and can be collected by filtration.
-
Aqueous Work-up and Extraction: Dilute the reaction mixture with water and adjust the pH. At a low pH, the carboxylic acid will be protonated and less water-soluble. You can then extract the product into an organic solvent like ethyl acetate. Subsequent washing of the organic layer with brine, drying over anhydrous sodium sulfate, and evaporation will yield the crude product.[1][6]
-
Solvent Selection for Crystallization: Choose a different solvent system for the final purification by recrystallization. A binary solvent system (e.g., ethanol/water or ethyl acetate/hexane) is often effective for achieving high purity crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal starting point for solvent screening for this synthesis?
-
A1: Based on common protocols for related pyrazolopyridine syntheses, polar aprotic solvents like acetonitrile (MeCN) or protic solvents like methanol (MeOH) and ethanol (EtOH) are excellent starting points.[7][8][9] Acetonitrile often provides a good balance of solubility and reactivity without the complications of hydrogen bonding from protic solvents.
-
-
Q2: How does solvent polarity specifically impact the cyclization step?
-
A2: The cyclization to form the pyrazole ring is a type of condensation reaction that proceeds through polar intermediates. Polar solvents are crucial for stabilizing these charged intermediates, thereby lowering the activation energy of the reaction.[3] However, a highly polar protic solvent might excessively solvate the nucleophile, slightly hindering its reactivity. This is why polar aprotic solvents are often preferred.
-
-
Q3: Can I run the reaction neat (without any solvent)?
-
A3: While some reactions can be run neat, especially if one of the reactants is a liquid, it is generally not recommended for this synthesis. A solvent is critical for ensuring homogeneity, controlling the reaction temperature (preventing localized overheating), and facilitating smooth stirring. In some specific cases, reactions have been performed without solvent at high temperatures, but this requires careful control.[9]
-
-
Q4: Are there any "green" or environmentally friendly solvent options?
-
A4: Yes. Ethanol is a bio-based solvent and is a good option to screen. Water is another green solvent, and some multicomponent reactions for pyrazolopyridine synthesis have been successfully performed in water, sometimes with a catalyst.[9][10] These approaches align with the principles of green chemistry and are worth exploring.
-
Data Summary: Impact of Solvent on Synthesis
The following table summarizes the expected effects of common solvents on the synthesis of this compound. These are generalized trends and optimal conditions must be determined empirically.
| Solvent | Type | Boiling Point (°C) | Expected Yield | Reaction Time | Key Considerations |
| Methanol (MeOH) | Polar Protic | 65 | Moderate | Moderate | Good solubility for starting materials; may require reflux.[7] |
| Ethanol (EtOH) | Polar Protic | 78 | Moderate-Good | Moderate | Common choice, allows for higher temp than MeOH.[9] |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Good | Moderate-Fast | Excellent balance of polarity and aprotic nature.[8] |
| Dimethylformamide (DMF) | Polar Aprotic | 153 | Good-Excellent | Fast | High boiling point allows for forcing conditions; difficult to remove. |
| Toluene | Non-Polar | 111 | Poor-Moderate | Slow | Generally poor solubility for polar intermediates. |
| Water (H₂O) | Polar Protic | 100 | Variable | Variable | "Green" option, but solubility of organic precursors can be low.[10] |
| 2,2,2-Trifluoroethanol (TFE) | Polar Protic (Acidic) | 78 | Potentially Excellent | Fast | Promotes cyclization via H-bonding activation.[4][5] |
Experimental Protocol: A Generalized Approach
This protocol provides a robust starting point. Researchers must optimize conditions based on their specific substrate and available equipment.
1. Reagent Preparation:
- In a round-bottom flask equipped with a magnetic stir bar and condenser, dissolve the appropriate pyridine precursor (1.0 eq) in the chosen solvent (e.g., Acetonitrile, 10-15 mL per mmol of precursor).
- Add the hydrazine derivative (1.1 eq) to the solution.
2. Reaction:
- Heat the reaction mixture to the target temperature (e.g., 80 °C for acetonitrile) and stir vigorously.
- Monitor the reaction progress every hour using TLC (e.g., with a 7:3 Ethyl Acetate:Hexane mobile phase). The reaction is complete upon the disappearance of the limiting starting material.
3. Work-up and Isolation:
- Cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.[6]
4. Purification:
- Purify the crude solid by silica gel column chromatography using an appropriate eluent system (gradient elution from hexane to ethyl acetate is a good starting point) to isolate the pure this compound.[1][6]
5. Characterization:
- Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.[11][12]
Visualized Workflow: Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis, emphasizing the decision points related to solvent effects.
References
- 1. Page loading... [guidechem.com]
- 2. Isomerization of pirazolopyrimidines to pyrazolopyridines by ring-opening/closing reaction in aqueous NaOH - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06345G [pubs.rsc.org]
- 3. Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. longdom.org [longdom.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Stability of Pyrazolo[4,3-c]pyridine Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[4,3-c]pyridine intermediates. This guide is designed to provide expert insights and actionable troubleshooting advice for the common stability challenges encountered during the synthesis, purification, and storage of this important heterocyclic scaffold. Drawing from established chemical principles and field-proven methodologies, this resource aims to be a self-validating system to enhance the robustness of your experimental workflows.
Part 1: Proactive Stability Profiling: A Forced Degradation Approach
Before encountering a stability issue in a critical path, it is best practice to proactively profile your key intermediates. Forced degradation studies, as outlined in ICH guidelines, are the industry standard for elucidating potential degradation pathways and establishing the intrinsic stability of a molecule.[1] These studies deliberately stress the intermediate under harsh conditions to accelerate decomposition, providing invaluable insights in a short period.[2]
A typical forced degradation study exposes the intermediate to the conditions outlined in the table below. The goal is to achieve a target degradation of 5-20%, which is sufficient to generate and identify primary degradants without destroying the molecule entirely.[3]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Parameters | Typical Duration & Temperature | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ | 2 hours to 7 days; Room Temp to 70°C | To assess susceptibility to degradation in acidic environments, which can occur during acidic workups or on silica gel. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH | 2 hours to 7 days; Room Temp to 70°C | To identify base-labile functional groups and potential for decomposition with basic reagents or chromatography. |
| Oxidation | 3% to 30% H₂O₂ | Up to 24 hours; Room Temp | To probe for sensitivity to atmospheric oxygen or residual oxidants, a common issue for N-heterocycles.[4] |
| Thermal Stress | Dry Heat (e.g., oven) | Up to 7 days; 50°C to 80°C | To determine thermal stability for setting appropriate reaction temperatures and storage conditions.[2] |
| Photostability | ICH Q1B compliant light source (UV/Vis) | Per ICH guidelines | To evaluate sensitivity to light, which can dictate handling and packaging requirements.[2] |
Experimental Protocol: General Forced Degradation Workflow
-
Preparation : Prepare stock solutions of your pyrazolo[4,3-c]pyridine intermediate at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile, Methanol).
-
Stress Application : Add the stressor (e.g., HCl, NaOH, H₂O₂) to the stock solution. For thermal and photostability, expose the solid or solution sample to the condition. Include a control sample stored at ambient conditions.
-
Time-Point Sampling : Withdraw aliquots at various time points (e.g., 2, 8, 24 hours).
-
Neutralization (for Hydrolysis) : Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.
-
Analysis : Analyze all samples by a stability-indicating method, typically HPLC-UV/MS, to quantify the parent intermediate and detect any new impurity peaks.
-
Mass Balance Calculation : Ensure that the sum of the assay of the parent compound and the impurities is close to 100% to confirm that all major degradants are being detected.[2]
Workflow for Proactive Stability Assessment
Caption: Proactive forced degradation workflow.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific stability issues in a question-and-answer format.
Q1: My purified pyrazolo[4,3-c]pyridine intermediate is developing a brown or yellow color upon standing in the flask or during solvent removal. What is the likely cause?
Answer: This is a classic sign of oxidative degradation. Pyridine and pyrazole rings, especially when activated by certain substituents, can be susceptible to air oxidation.[5] The discoloration is often due to the formation of highly conjugated, polymeric byproducts.
Plausible Mechanism: Oxidation The lone pair of electrons on the pyridine nitrogen atom is a prime target for oxidation, which can lead to the formation of an N-oxide.[4] While N-oxides themselves are often stable and isolable, their formation indicates a sensitivity to oxidation that can also lead to more complex degradation pathways under prolonged exposure to air, light, or residual peroxides in solvents.
Diagnostic Steps:
-
LC-MS Analysis : Analyze a freshly purified sample and a discolored sample. Look for a new peak with a mass of +16 Da relative to your parent intermediate. This is the characteristic mass of an N-oxide.
-
Solvent Peroxide Test : Use peroxide test strips to check your solvents (especially ethers like THF or dioxane and alcohols) for the presence of peroxides, which can initiate oxidation.
Mitigation Protocols:
-
Inert Atmosphere : Handle the intermediate under an inert atmosphere (Nitrogen or Argon) at all times, especially during concentration steps. Use Schlenk line techniques for sensitive compounds.
-
Solvent Purity : Use freshly distilled or inhibitor-free, peroxide-free solvents.
-
Storage : Store the purified solid under an inert atmosphere, protected from light, at a reduced temperature (2-8°C is a good starting point).[5][6]
Q2: During the cyclization to form the pyrazolopyridine core, my reaction is messy and I'm getting a mixture of two isomers that are difficult to separate. Why is this happening?
Answer: You are likely observing the formation of a regioisomer. Depending on your synthetic route, the cyclization step can proceed in two different ways, leading to the desired pyrazolo[4,3-c]pyridine and an undesired pyrazolo[3,4-b]pyridine isomer. This is a known issue in the synthesis of pyrazolopyridines from precursors like 3-acylpyridine N-oxide tosylhydrazones.[7]
Plausible Mechanism: Competing Cyclization Pathways If the precursor molecule has two potential electrophilic sites for the ring-closing reaction, both can be attacked by the nucleophile. For instance, in the cyclization of an activated pyridine N-oxide, nucleophilic attack can occur at either the C2 or C6 position of the pyridine ring, leading to different fused systems.[7]
Caption: Competing cyclization pathways.
Diagnostic & Mitigation Steps:
-
Structural Elucidation : The most critical step is to unequivocally identify the structures of both isomers. This often requires separation (e.g., by preparative HPLC or careful column chromatography) followed by 2D NMR spectroscopy (NOESY/ROESY) to establish through-space correlations that confirm the regiochemistry.
-
Reaction Condition Optimization : The ratio of isomers can be highly dependent on reaction conditions.[7]
-
Solvent : Screen a range of solvents with different polarities (e.g., Toluene, Dioxane, DMF, Acetonitrile).
-
Temperature : Run the reaction at different temperatures. Lower temperatures often favor the thermodynamically more stable product and can increase selectivity.
-
Additives/Catalysts : The choice of base or electrophilic additive can influence the regioselectivity.[7] Systematically screen different reagents.
-
Q3: My reaction seems to stall, or I isolate a product that appears to be unstable and converts to the desired product upon workup or standing in air. What's going on?
Answer: This suggests the formation of a stable or semi-stable dihydropyrazolopyridine intermediate. The final step in many pyrazolopyridine syntheses is an oxidation to form the aromatic ring system. If the oxidizing agent is weak (like atmospheric oxygen) or absent, the reaction can stall at the dihydro- stage.[8]
Plausible Mechanism: The cyclization reaction often forms a dihydropyridine ring first. This intermediate then requires an oxidation step to eliminate two hydrogen atoms and form the fully aromatic, and more stable, pyrazolopyridine product.
Diagnostic Steps:
-
LC-MS/¹H NMR of Crude Reaction : Analyze the crude reaction mixture immediately after the reaction is deemed "complete." Look for a mass peak that is +2 Da compared to your expected product. The ¹H NMR will likely show aliphatic protons in the 4-7 ppm range, which will disappear upon aromatization.
Mitigation Protocols:
-
Introduce an Oxidant : If you confirm the presence of the dihydro- intermediate, you can facilitate the final aromatization step.
-
Air Sparging : Simply stirring the reaction mixture open to the air or bubbling air through the solution can be sufficient.[8]
-
Chemical Oxidants : For more stubborn cases, mild chemical oxidants can be added at the end of the reaction. Examples include DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or manganese dioxide (MnO₂).
-
Q4: I am attempting a reaction with a strong base (e.g., NaH, K₂CO₃) and am seeing significant decomposition of my pyrazolo[4,3-c]pyridine starting material. Why is it so base-sensitive?
Answer: While seemingly robust, the pyrazolo[4,3-c]pyridine core can be susceptible to decomposition under certain basic conditions. One report on a related pyrazolo[4,3-b]pyridine system noted that treatment with potassium carbonate (K₂CO₃) resulted in decomposition.[9] This can be due to several factors, including deprotonation followed by ring-opening or elimination of sensitive functional groups.
Plausible Mechanism: Base-Mediated Decomposition The acidity of protons on the pyrazole ring or on substituents can lead to deprotonation. The resulting anion may be unstable, potentially leading to ring-opening or other decomposition pathways, especially at elevated temperatures.
Mitigation Protocols:
-
Use a Milder Base : If possible, switch to a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or an inorganic base with lower reactivity like cesium carbonate (Cs₂CO₃).
-
Lower the Temperature : Perform the reaction at the lowest possible temperature that still allows for reasonable reaction rates. Often, deprotonations can be performed effectively at 0°C or even -78°C.
-
Protecting Groups : If a specific proton is causing the instability, consider temporarily installing a protecting group (e.g., a BOC or SEM group on the pyrazole nitrogen) to prevent deprotonation at that site.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0086422A2 - Pharmacologically active pyrazolo(4,3-c)pyridines - Google Patents [patents.google.com]
- 4. N-oxide synthesis by oxidation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. biosynce.com [biosynce.com]
- 7. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pyrazolo[4,3-c]pyridine Isomers: Unraveling the Impact of Structural Nuances on Biological Activity
In the landscape of medicinal chemistry, the pyrazolo[4,3-c]pyridine scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and notably, antitumor effects.[1][2] Its structural resemblance to purine enables it to interact with a variety of biological targets, particularly the ATP-binding sites of kinases, making it a focal point in the development of targeted therapies.[3] However, the therapeutic potential of this scaffold is not monolithic; subtle variations in its isomeric and regioisomeric forms can lead to profound differences in biological activity, target specificity, and overall pharmacological profile.
This guide provides an in-depth comparative analysis of pyrazolo[4,3-c]pyridine isomers, offering insights into how the spatial arrangement of atoms within this heterocyclic system dictates its interaction with biological targets. We will delve into the structure-activity relationships (SAR) of these isomers, supported by experimental data, and provide detailed protocols for key biological assays. This analysis is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced chemistry of pyrazolo[4,3-c]pyridine for the design of more potent and selective therapeutic agents.
The Critical Influence of Isomerism on Biological Activity
The biological activity of pyrazolo[4,3-c]pyridine derivatives is exquisitely sensitive to the substitution pattern on the core scaffold. The positioning of substituents on the pyrazole and pyridine rings can dramatically alter the molecule's ability to fit into the binding pockets of target proteins, thereby influencing its inhibitory potency. This is particularly evident when comparing N-1 versus N-2 regioisomers of the pyrazole ring.
Case Study: Inhibition of the PEX14-PEX5 Protein-Protein Interaction
A compelling example of the impact of isomerism is observed in the development of pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites.[4] A study on the structure-activity relationship of these inhibitors revealed that the position of the substituent on the pyrazole ring is a key determinant of binding affinity to PEX14.[5]
The N-1 regioisomer of a pyrazolo[4,3-c]pyridine derivative was identified as a potent hit in an in silico screen and subsequently validated as a binder to Trypanosoma brucei PEX14 (TbPEX14).[5] In stark contrast, the corresponding N-2 regioisomer exhibited only modest inhibitory activity in an AlphaScreen assay and failed to show any significant binding to TbPEX14.[5][6] This stark difference in activity underscores the critical role of the nitrogen atom's position in the pyrazole ring for establishing the necessary interactions within the PEX14 binding pocket.
Further optimization of the N-1 substituted series led to the development of highly potent inhibitors with significant cellular activity against Trypanosoma parasites.[4] For instance, the introduction of a methyl group at the N-1 position of one derivative resulted in a twofold increase in activity compared to the parent compound.[7]
Table 1: Comparative Activity of Pyrazolo[4,3-c]pyridine Regioisomers as PEX14-PEX5 PPI Inhibitors
| Compound | Regioisomer | TbPEX14-PEX5 PPI Inhibition (IC50, µM) | Reference |
| 1 | N-1 | 163 (KD) | [5] |
| 2 | N-2 | Modest activity, no binding observed | [5][6] |
Broader Biological Activities of Pyrazolo[4,3-c]pyridine Derivatives
Beyond their trypanocidal properties, pyrazolo[4,3-c]pyridine derivatives have been explored for a range of other therapeutic applications, primarily as kinase and carbonic anhydrase inhibitors.
Kinase Inhibition
The pyrazolo[4,3-c]pyridine scaffold is a well-established hinge-binder for various kinases, making it a valuable framework for the development of anticancer agents.[8] These compounds can target a variety of kinases involved in cancer cell proliferation and survival, including c-Met, Fibroblast Growth Factor Receptor (FGFR), and TANK-binding kinase 1 (TBK1). The specific substitutions on the scaffold determine the kinase selectivity and potency. While direct comparative studies of pyrazolo[4,3-c]pyridine isomers in kinase inhibition are less common in the literature, the principles of SAR observed in the PEX14-PEX5 inhibitors likely apply, with the positioning of substituents being crucial for optimal interaction with the kinase hinge region.
Carbonic Anhydrase Inhibition
Derivatives of pyrazolo[4,3-c]pyridine have also been investigated as inhibitors of carbonic anhydrases (CAs), enzymes involved in various physiological and pathological processes, including tumorigenesis.[2] Structure-activity relationship studies have shown that the nature and position of substituents on the pyrazolo[4,3-c]pyridine core significantly influence the inhibitory activity against different CA isoforms.[2] For example, the presence of specific linkers between the pyrazolopyridine core and a benzenesulfonamide moiety was found to be favorable for inhibitory activity against certain human CA isoforms.[2]
Experimental Protocols for Biological Evaluation
To facilitate further research and validation of pyrazolo[4,3-c]pyridine isomers, detailed protocols for key biological assays are provided below.
Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[9]
Principle: The assay is performed in two steps. First, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is proportional to the ADP concentration and inversely proportional to the kinase activity.[10]
Protocol:
-
Kinase Reaction: Perform the kinase reaction in a 384-well plate with a total volume of 5 µL, containing the kinase, substrate, ATP, and the test compound (pyrazolo[4,3-c]pyridine isomer).[11]
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction. Incubate at room temperature for 40 minutes.[11]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.[11]
-
Signal Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate-reading luminometer.[11]
-
Data Analysis: Create an ATP-to-ADP conversion curve to correlate the luminescence signal to the amount of ADP produced and determine the IC50 value for each test compound.[12]
Caption: ADP-Glo™ Kinase Assay Workflow.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell viability.
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazolo[4,3-c]pyridine isomers and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: MTT Cytotoxicity Assay Workflow.
Signaling Pathways Targeted by Pyrazolopyridine Derivatives
As potent kinase inhibitors, pyrazolopyridine derivatives can modulate various signaling pathways critical for cancer cell growth and survival. Below are simplified diagrams of key pathways that can be targeted.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in many cancers.
Caption: Simplified c-Met Signaling Pathway.
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is involved in cell proliferation, differentiation, and migration. Dysregulation of this pathway is a driver in several cancers.
Caption: Simplified FGFR Signaling Pathway.
Conclusion
The pyrazolo[4,3-c]pyridine scaffold represents a highly versatile platform for the design of potent and selective inhibitors of various biological targets. This guide has highlighted the profound impact of isomerism on the biological activity of these compounds, using the inhibition of the PEX14-PEX5 protein-protein interaction as a key example. The provided experimental protocols and signaling pathway diagrams serve as a resource for researchers to further explore the therapeutic potential of this promising class of molecules. A thorough understanding of the structure-activity relationships of pyrazolo[4,3-c]pyridine isomers is paramount for the rational design of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. iris.cnr.it [iris.cnr.it]
- 8. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. carnabio.com [carnabio.com]
A Comparative Guide to Kinase Inhibitor Scaffolds: 1H-Pyrazolo[4,3-c]pyridine in Focus
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
In the realm of targeted cancer therapy, protein kinases have emerged as one of the most critical classes of drug targets. Their dysregulation is a hallmark of numerous malignancies, driving aberrant cellular proliferation, survival, and metastasis. Consequently, the development of small molecule kinase inhibitors has revolutionized oncology. Central to this endeavor is the concept of the "privileged scaffold" - a core molecular structure that serves as a versatile template for designing potent and selective inhibitors against various kinases. These scaffolds often mimic the purine core of ATP, enabling competitive inhibition at the kinase active site.
This guide provides an in-depth comparative analysis of the 1H-Pyrazolo[4,3-c]pyridine scaffold against other prominent kinase inhibitor cores: quinazoline , pyrimidine , and indole . While the specific molecule, 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid, is primarily a synthetic intermediate, the broader 1H-Pyrazolo[4,3-c]pyridine framework is a key component of highly potent and selective kinase inhibitors, most notably those targeting the RAS-RAF-MEK-ERK signaling pathway.
We will dissect the performance of representative inhibitors from each scaffold class, supported by experimental data, and provide detailed protocols for key validation assays. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complex landscape of kinase inhibitor design and evaluation.
The 1H-Pyrazolo[4,3-c]pyridine Scaffold: A Focus on ERK Inhibition
The pyrazolopyridine core, an isostere of purine, is a well-established privileged scaffold in kinase inhibitor discovery.[1] The 1H-Pyrazolo[4,3-c]pyridine isomer, in particular, has been successfully exploited to generate highly potent and selective inhibitors of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[2] ERK is a critical downstream node in the MAPK signaling cascade, which is frequently hyperactivated in cancer, often due to mutations in upstream components like BRAF and RAS.[3] Acquired resistance to BRAF and MEK inhibitors often involves the reactivation of this pathway, making ERK a compelling target.[2]
A prime exemplar of the 1H-Pyrazolo[4,3-c]pyridine scaffold's potential is SCH772984 , a potent and selective ERK1/2 inhibitor.[4][5] Its unique binding mode, which induces a novel allosteric pocket, contributes to its high selectivity.[6]
Featured 1H-Pyrazolo[4,3-c]pyridine Inhibitor: SCH772984
-
Mechanism of Action: ATP-competitive, with a unique binding mode that also inhibits the phosphorylation of ERK by MEK.[6][7]
Comparator Scaffolds: Pillars of Kinase Inhibitor Drug Discovery
To provide a comprehensive comparison, we will evaluate the 1H-Pyrazolo[4,3-c]pyridine scaffold against three other widely successful classes:
-
Quinazoline Scaffold: This scaffold is the foundation for several first-generation EGFR inhibitors. Erlotinib is a well-known example, targeting the EGFR tyrosine kinase.[6]
-
Pyrimidine Scaffold: Representing a highly successful class, pyrimidine-based inhibitors include the third-generation EGFR inhibitor Osimertinib . This drug was specifically designed to overcome resistance mutations that arise during treatment with earlier-generation inhibitors.[8]
-
Indole Scaffold: The indole core is found in numerous multi-targeted kinase inhibitors. Sunitinib is a prominent example, inhibiting a range of receptor tyrosine kinases, including VEGFR and PDGFR.[3][9]
Comparative Analysis: Potency and Selectivity
A critical aspect of any kinase inhibitor is its potency against the intended target and its selectivity profile across the human kinome. Off-target activity can lead to unforeseen side effects and toxicities. The following tables summarize the on-target potency and kinome selectivity of our selected representative inhibitors.
Table 1: On-Target Potency of Representative Kinase Inhibitors
| Inhibitor (Scaffold) | Primary Target(s) | IC₅₀ (nM) | Reference(s) |
| SCH772984 (Pyrazolopyridine) | ERK1 | 4 | [4][5] |
| ERK2 | 1 | [4][5] | |
| Erlotinib (Quinazoline) | EGFR | ~2 | [8] |
| Osimertinib (Pyrimidine) | EGFR (L858R/T790M) | ~1 | [8] |
| EGFR (WT) | ~15 | [8] | |
| Sunitinib (Indole) | PDGFRβ | 2 | [10] |
| VEGFR2 | 80 | [10] |
Table 2: Kinome Selectivity Profile of Representative Inhibitors
| Inhibitor | Kinome Scan Platform | Number of Kinases Profiled | Key Off-Targets (>50% inhibition at 1 µM) | Reference(s) |
| SCH772984 | KINOMEscan | 300 | CLK2, FLT4, GSG2 (Haspin), MAP4K4, MINK1, PRKD1, TTK | [11] |
| Erlotinib | KINOMEscan | 442 | Data available through LINCS Data Portal | [12] |
| Osimertinib | KinaseProfiler | ~323 | Limited off-target activity reported | [13] |
| Sunitinib | KINOMEscan | Data available | Broad spectrum of activity against multiple kinases | [14] |
Note: Kinome scan data can vary based on the platform and assay conditions. The provided information is for comparative purposes.
Signaling Pathways and Inhibition
To visualize the points of intervention for these inhibitors, the following diagrams illustrate the targeted signaling pathways.
Caption: Simplified overview of the EGFR and MAPK signaling pathways and points of inhibition.
Experimental Protocols: A Guide to in Vitro Characterization
Accurate and reproducible experimental data are the bedrock of drug discovery. Here, we provide detailed, step-by-step protocols for two key assays used to characterize kinase inhibitors.
Protocol 1: In Vitro Kinase Activity Assay using TR-FRET
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a robust and high-throughput method for measuring kinase activity. The LanthaScreen® technology is a widely used platform for this purpose.
Caption: Workflow for a TR-FRET based kinase activity assay.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 2X serial dilution of the test compound in the appropriate assay buffer.
-
Prepare a 2X solution of the kinase in kinase buffer.
-
Prepare a 2X solution of the fluorescein-labeled substrate and ATP in kinase buffer.
-
Prepare a 2X detection mix containing EDTA and the Terbium-labeled antibody in TR-FRET dilution buffer.[15]
-
-
Kinase Reaction:
-
In a low-volume 384-well plate, add 5 µL of the 2X test compound dilution.
-
Add 2.5 µL of the 2X kinase solution to each well.
-
Initiate the reaction by adding 2.5 µL of the 2X substrate/ATP solution.
-
Incubate the plate at room temperature for 60 minutes.[16]
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of the 2X detection mix to each well.
-
Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding.[15]
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 495 nm (Terbium) and 520 nm (Fluorescein) following excitation at approximately 340 nm.
-
Calculate the TR-FRET ratio by dividing the acceptor signal (520 nm) by the donor signal (495 nm).
-
Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
-
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA® is a powerful technique to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is based on the ligand-induced thermal stabilization of the target protein.[17]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Detailed Steps:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat cells with the desired concentrations of the test compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) under normal culture conditions.[17]
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures for a short duration (e.g., 3 minutes). A temperature gradient is used to determine the melting curve.[18]
-
-
Cell Lysis and Protein Extraction:
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant.
-
Quantify the amount of the soluble target protein using a specific detection method, such as Western blotting with a target-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates thermal stabilization and thus, target engagement.[17]
-
Mechanisms of Acquired Resistance: A Key Challenge
A significant hurdle in targeted cancer therapy is the development of acquired resistance. Understanding these mechanisms is crucial for designing next-generation inhibitors and combination therapies.
-
EGFR Inhibitors (Erlotinib and Osimertinib): The most common mechanism of resistance to first-generation EGFR inhibitors like erlotinib is the acquisition of a "gatekeeper" mutation, T790M, in the EGFR kinase domain.[19][20] This mutation increases the receptor's affinity for ATP, reducing the inhibitor's potency.[19] Osimertinib was specifically designed to be effective against EGFR harboring the T790M mutation. However, resistance to osimertinib can also emerge, often through a C797S mutation in EGFR, which prevents the covalent binding of the drug.[19]
-
ERK Inhibitors (SCH772984): Resistance to ERK inhibitors can arise from on-target mutations in ERK1 or ERK2, as well as amplification of the ERK2 gene.[5][21] Overexpression of receptor tyrosine kinases like EGFR can also contribute to resistance by reactivating the MAPK pathway.[21]
-
Multi-targeted Inhibitors (Sunitinib): Resistance to sunitinib is complex due to its broad target profile. Mechanisms can include secondary mutations in the primary targets (e.g., KIT or PDGFR), as well as the activation of alternative signaling pathways that bypass the inhibited kinases.[9][20]
Conclusion: The Evolving Landscape of Kinase Inhibitor Design
The 1H-Pyrazolo[4,3-c]pyridine scaffold represents a valuable and versatile core for the development of potent and selective kinase inhibitors, as exemplified by the ERK inhibitor SCH772984. Its ability to effectively target a key downstream node in a frequently dysregulated signaling pathway highlights its therapeutic potential, particularly in the context of overcoming resistance to upstream inhibitors.
When compared to other established scaffolds such as quinazoline, pyrimidine, and indole, each has demonstrated significant clinical success by targeting different kinases or different forms of the same kinase. The evolution from first-generation inhibitors like erlotinib to third-generation drugs like osimertinib underscores the dynamic nature of cancer and the need for continuous innovation in drug design.
The choice of a scaffold is a critical first step in the drug discovery process. A thorough understanding of its potential, coupled with rigorous experimental validation using techniques like TR-FRET and CETSA, is essential for the successful development of the next generation of targeted cancer therapies. As our understanding of cancer biology and resistance mechanisms deepens, the strategic deployment of these privileged scaffolds will undoubtedly continue to shape the future of oncology.
References
- 1. Mechanisms of acquired resistance to ERK1/2 pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. ahajournals.org [ahajournals.org]
- 5. ERK Mutations and Amplification Confer Resistance to ERK-Inhibitor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. SCH772984 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Identification of mutations associated with acquired resistance to sunitinib in renal cell cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of sunitinib resistance in gastrointestinal stromal tumors harboring KITAY502-3ins mutation: an in vitro mutagenesis screen for drug-resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Probe SCH772984 | Chemical Probes Portal [chemicalprobes.org]
- 12. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 13. Superior efficacy and selectivity of novel small molecule kinase inhibitors of T790M mutant EGFR in preclinical models of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. Acquired resistance to sunitinib in human renal cell carcinoma cells is mediated by constitutive activation of signal transduction pathways associated with tumour cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the In Vitro Validation of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid as a Novel PARP Inhibitor
This guide provides a comprehensive framework for the in vitro biological validation of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid (PPC-7C) , a novel compound built upon a privileged heterocyclic scaffold. The pyrazolopyridine core is a well-established bioisostere of purines, making it a fertile ground for developing potent enzyme inhibitors, particularly in oncology.[1][2] This document outlines a series of head-to-head comparative assays against established, FDA-approved PARP inhibitors—Olaparib and Talazoparib —to rigorously assess the therapeutic potential of PPC-7C.
Our investigation is centered on Poly (ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA single-strand break repair.[3] The inhibition of PARP has emerged as a cornerstone of targeted therapy for cancers harboring defects in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations. This concept, known as synthetic lethality, creates a specific vulnerability that can be exploited by potent PARP inhibitors.[4][5]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to compound evaluation.
Section 1: Primary Biochemical Efficacy - Direct PARP Enzyme Inhibition
Expert Rationale: The foundational step in validating a new enzyme inhibitor is to quantify its direct interaction with the purified target protein, divorced from any cellular complexity. This biochemical assay determines the intrinsic potency of the compound by measuring its ability to block the catalytic activity of PARP1 and PARP2, the primary targets of this drug class. We utilize a chemiluminescent assay for its high signal-to-noise ratio and sensitivity, allowing for precise determination of the half-maximal inhibitory concentration (IC50).[6][7]
Experimental Protocol: Chemiluminescent PARP1/2 Activity Assay
This protocol is adapted from standard commercially available kits and measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[6][8]
-
Plate Preparation: Add 25 µL of PARP Assay Buffer to each well of a 96-well plate coated with histones.
-
Compound Addition: Add 5 µL of the test compound (PPC-7C, Olaparib, or Talazoparib) at various concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.
-
Enzyme Initiation: Add 10 µL of diluted recombinant human PARP1 or PARP2 enzyme to each well (except the "no enzyme" blank).
-
Reaction Activation: Initiate the PARP reaction by adding 10 µL of a reaction mix containing biotinylated NAD+ and activated DNA.
-
Incubation: Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Detection:
-
Wash the plate 3-4 times with a wash buffer (e.g., PBS-T).
-
Add 50 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove unbound conjugate.
-
Add 50 µL of a chemiluminescent HRP substrate.
-
-
Data Acquisition: Immediately read the luminescence using a microplate reader. The signal intensity is directly proportional to PARP activity.
-
Analysis: Convert raw luminescence units to percent inhibition relative to the vehicle control. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow: Biochemical PARP Inhibition Assay
Caption: Workflow for determining biochemical PARP inhibition.
Comparative Data: PARP Enzymatic Inhibition
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| PPC-7C (Test) | 2.8 | 1.5 |
| Olaparib | 5.0 | 1.0 |
| Talazoparib | 1.9 | 0.9 |
| Note: Data are representative examples for illustrative purposes. |
Section 2: Advanced Mechanistic Profiling - PARP Trapping
Expert Rationale: The most potent PARP inhibitors exhibit a dual mechanism of action: they not only inhibit PARP's catalytic activity but also "trap" the PARP enzyme onto DNA at the site of a single-strand break.[9][10] This PARP-DNA complex is highly cytotoxic as it obstructs DNA replication, leading to the formation of lethal double-strand breaks.[10] Talazoparib, for instance, is a less potent catalytic inhibitor than Olaparib but is ~100-fold more efficient at trapping PARP, contributing to its profound clinical efficacy.[10][11] A fluorescence polarization (FP) assay is an ideal method to quantify this trapping mechanism in a homogeneous format.[3]
Experimental Protocol: Fluorescence Polarization (FP) PARP Trapping Assay
-
Reagent Preparation: Prepare a reaction mixture containing assay buffer, purified PARP1 enzyme, and a fluorescein-labeled DNA oligonucleotide duplex containing a single-strand break.
-
Compound Addition: In a black, low-volume 384-well plate, add the test compounds (PPC-7C, Olaparib, Talazoparib) across a range of concentrations.
-
Reaction Incubation: Add the PARP1/DNA mixture to the wells. The plate is incubated for 1 hour at room temperature to allow the enzyme to bind the DNA and for the inhibitors to exert their trapping effect.
-
Data Acquisition: Measure fluorescence polarization using a microplate reader equipped with appropriate filters (e.g., 485 nm excitation, 530 nm emission).
-
Analysis: In the absence of a trapping inhibitor, PARP1 binds and dissociates from the fluorescent DNA, resulting in a low FP signal. A trapping inhibitor stabilizes the PARP1-DNA complex, restricting the oligonucleotide's rotation and causing a dose-dependent increase in the FP signal. The data are plotted to determine the EC50 for PARP trapping.
Diagram: Dual Mechanisms of PARP Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. urology-textbook.com [urology-textbook.com]
- 5. talzenna.pfizerpro.com [talzenna.pfizerpro.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Talazoparib | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 10. Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Talazoparib - Wikipedia [en.wikipedia.org]
A Head-to-Head Comparison of Pyrazolo[4,3-c]pyridines with Other Heterocyclic Compounds in Drug Discovery
A Senior Application Scientist's Guide to Scaffold Selection and Optimization
For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a research program. Among the plethora of options, the pyrazolo[4,3-c]pyridine core has garnered significant attention as a "privileged" structure. Its structural resemblance to endogenous purines allows it to function as a bioisostere, making it an exceptional starting point for designing potent modulators of various biological targets, particularly protein kinases.[1][2]
This guide provides an in-depth, head-to-head comparison of the pyrazolo[4,3-c]pyridine scaffold against other prominent heterocyclic systems. Moving beyond a simple recitation of facts, we will dissect the underlying chemical principles and biological implications that drive scaffold selection, supported by experimental data, detailed protocols, and expert analysis. Our objective is to equip you with the knowledge to make informed decisions, understand the causal relationships in structure-activity profiles, and confidently select the optimal scaffold for your therapeutic targets.
Section 1: The Pyrazolo[4,3-c]pyridine Scaffold - A Profile
The pyrazolo[4,3-c]pyridine system is a fused bicyclic heterocycle that belongs to the broader class of pyrazolopyridines, or azaindazoles.[3] Its defining feature is the specific arrangement of nitrogen atoms, which positions it as an effective mimic of adenine, the core component of adenosine triphosphate (ATP). This mimicry is the cornerstone of its success, particularly in the development of ATP-competitive kinase inhibitors.[2] The scaffold's versatility is evidenced by its broad spectrum of documented biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]
Section 2: Head-to-Head Scaffold Comparison
The true value of a scaffold is best understood in a comparative context. Here, we analyze pyrazolo[4,3-c]pyridines against their closest and most relevant competitors: their own isomers and the highly successful pyrazolopyrimidine family.
Pyrazolo[4,3-c]pyridine vs. Other Pyrazolopyridine Isomers
The placement of nitrogen atoms within the bicyclic system dramatically alters the molecule's electronic distribution, hydrogen bonding capabilities, and overall topology. These subtle changes have profound effects on target binding, selectivity, and pharmacokinetic properties.
Caption: Core structures of key heterocyclic scaffolds.
Physicochemical Properties: The arrangement of nitrogen atoms directly influences properties like pKa, which governs the ionization state of the molecule at physiological pH. This is critical for cell permeability and target engagement. For instance, the 1H-pyrazolo[3,4-b]pyridine isomer generally exhibits a higher pKa compared to the [4,3-c] and [3,4-c] isomers, affecting its behavior in biological media.[1]
Structure-Activity Relationship (SAR) Insights: Different isomers present distinct vectors for substitution and interact differently with target proteins.
-
Pyrazolo[3,4-b]pyridines: This is arguably the most explored isomer in kinase inhibitor design.[3] The nitrogen at position 7 often acts as a key hydrogen bond acceptor with the kinase hinge region, a crucial interaction for potent inhibition.[3]
-
Pyrazolo[3,4-c]pyridines: This scaffold has also proven effective. In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the 1H-pyrazolo[3,4-c]pyridine core (compound 6 ) was found to be nearly twice as potent in cellular assays as its isomeric counterparts.[6] Molecular modeling suggests the pyridine nitrogen in this scaffold engages in a favorable water-bridged hydrogen bond with an aspartate residue (Asp155) in the kinase active site, contributing to its superior potency.[6]
-
Pyrazolo[4,3-c]pyridines: While less explored than the [3,4-b] isomer, this scaffold has demonstrated unique advantages. For example, 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives were identified as potent, orally available, and, crucially, brain-penetrating Receptor Interacting Protein 1 (RIP1) kinase inhibitors, highlighting their potential for treating neurodegenerative diseases.[7]
Pyrazolo[4,3-c]pyridines vs. Pyrazolopyrimidines
Pyrazolopyrimidines, particularly the pyrazolo[3,4-d]pyrimidine scaffold, are another class of highly successful purine isosteres that have yielded numerous clinical candidates and approved drugs.[8][9]
Biological Activity & Potency: Both scaffolds have produced inhibitors with nanomolar potency. The choice between them often depends on the specific kinase target and the desired selectivity profile.
-
Pyrazolopyrimidines are renowned as potent inhibitors of Cyclin-Dependent Kinases (CDKs).[9][10] Their structure effectively mimics the purine ring of ATP, allowing for strong interactions with the CDK active site.[9]
-
Pyrazolo[4,3-c]pyridines have also shown promise as CDK inhibitors.[11] However, their broader utility is highlighted by their application against different target classes, such as the PEX14–PEX5 protein–protein interaction, where they were developed as the first small-molecule inhibitors with trypanocidal activity.[12][13][14] This demonstrates a versatility that extends beyond kinase inhibition.
Synthetic Accessibility: Both scaffolds are accessible through established synthetic routes. Pyrazolo[3,4-d]pyrimidines are often built from substituted aminopyrazoles. Pyrazolo[4,3-c]pyridines can be synthesized via multi-component reactions, for instance, involving a Sonogashira cross-coupling followed by pyridine ring formation, which allows for rapid library generation.[11]
Section 3: Quantitative Comparison of Biological Activity
To provide a clear, data-driven comparison, the following tables summarize the inhibitory activities of representative compounds from these heterocyclic classes against various cancer cell lines and protein kinases.
Table 1: Comparative Antiproliferative Activity (IC₅₀)
| Compound Scaffold | Representative Compound | Cancer Cell Line | IC₅₀ (nM) | Source |
| Pyrazolo[4,3-c]pyridine | Substituted 2H-pyrazolo[4,3-c]pyridine | MV4-11 (Leukemia) | 20 - 500 | [15] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 (Thioglycoside derivative) | HCT-116 (Colon) | 6 | [9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 15 (Thioglycoside derivative) | HCT-116 (Colon) | 7 | [9] |
| Pyrazolo[4,3-d]pyrimidine | Compound 13 (vs. Microtubules) | MDA-MB-435 (Melanoma) | 1.8 | [16] |
| Pyrazolo[1,5-a]pyrimidine | Compound 5a | A-549 (Lung) | 14,400 | [17] |
Table 2: Comparative Kinase Inhibitory Activity (IC₅₀)
| Compound Scaffold | Representative Compound | Target Kinase | IC₅₀ (nM) | Source |
| Pyrazolo[3,4-c]pyridine | Compound 6 | HPK1 | 144 (Cellular) | [6] |
| Pyrazolo[3,4-d]pyrimidine | Compound 14 | CDK2/cyclin A2 | 57 | [9] |
| Pyrazolo[3,4-d]pyrimidine | Compound 13 | CDK2/cyclin A2 | 81 | [9] |
| Pyrazolo[4,3-c]pyridine | (Hypothetical based on scaffold) | ERK2 | Data Not Available | [18] |
| Pyrazolo[3,4-b]pyridine | Compound 26 (MSC2530818) | JAK1 | Potent (Data in source) | [3] |
Disclaimer: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in assay conditions. The data is presented to illustrate the potency achievable with each scaffold.
Section 4: Experimental Protocols and Workflows
Scientific integrity demands transparency in methodology. Below are representative protocols that form the basis for the data presented in this field.
Synthesis Protocol: Pyrazolo[4,3-c]pyridine Sulfonamides
This protocol is adapted from the synthesis of carbonic anhydrase inhibitors and demonstrates a common route to this scaffold.[5]
Objective: To synthesize pyrazolo[4,3-c]pyridine derivatives via condensation.
Step-by-Step Methodology:
-
Preparation of Dienamine Intermediate (2): Synthesize the starting dienamine from dimethyl acetonedicarboxylate following established literature procedures.[5]
-
Condensation Reaction: In a round-bottom flask, dissolve the dienamine intermediate (1 equivalent) in methanol.
-
Addition of Amine: Add the desired amine containing a sulfonamide fragment (1 equivalent) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, allow the mixture to cool to room temperature. The target pyrazolo[4,3-c]pyridine product often precipitates from the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold methanol, and dry in vacuo. If necessary, further purification can be achieved by recrystallization or column chromatography. Yields for this method are typically in the 72-88% range.[5]
Assay Protocol: In Vitro Kinase Inhibition Assay (Generalized)
This protocol outlines the steps for determining a compound's IC₅₀ value against a target kinase.[18]
Objective: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Step-by-Step Methodology:
-
Plate Preparation: To the wells of a 384-well plate, add the test compound at various concentrations (typically a 10-point serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Add the target protein kinase and its specific substrate (e.g., a peptide and ATP) to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and add a detection reagent. Common methods include ADP-Glo™, which quantifies ADP production (a proxy for kinase activity) via a luminescence readout.
-
Data Acquisition: Read the signal (e.g., luminescence) on a plate reader.
-
Data Analysis: Convert the raw signal to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: A typical experimental workflow for kinase inhibitor discovery.
Section 5: Conclusion and Expert Recommendations
The head-to-head comparison reveals that while all discussed scaffolds are potent and valuable, their optimal applications differ.
-
Pyrazolo[3,4-b]pyridines remain a dominant scaffold for kinase inhibition due to extensive historical data and favorable hinge-binding geometry.
-
Pyrazolopyrimidines are the go-to scaffold for targeting CDKs and other well-validated purine-binding proteins, with a proven track record leading to approved drugs.
-
Pyrazolo[3,4-c]pyridines can offer superior potency in specific cases, as seen with HPK1 inhibitors, and should be considered when isomeric scaffolds show suboptimal activity.[6]
-
Pyrazolo[4,3-c]pyridines represent a more versatile and perhaps under-exploited scaffold. Their demonstrated success in novel target classes like protein-protein interactions and their ability to yield brain-penetrant inhibitors for CNS targets make them an exciting and strategic choice for programs seeking to differentiate from the crowded kinase inhibitor landscape.[7][12]
The ultimate decision rests on a multi-parameter analysis of the target biology, desired selectivity, and required pharmacokinetic profile. The most successful drug discovery programs are those that do not default to the most common scaffold but rather test a hypothesis-driven selection of diverse, high-potential cores. The pyrazolo[4,3-c]pyridine scaffold has earned its place in that elite selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review | Bentham Science [eurekaselect.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazolo[4,3-d]pyrimidines as new generation of cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. quod.lib.umich.edu [quod.lib.umich.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tpcj.org [tpcj.org]
- 18. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Synthetic Landscape of Pyrazolo[4,3-c]pyridines: A Comparative Analysis
For researchers, medicinal chemists, and professionals in drug development, the pyrazolo[4,3-c]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds. Its synthesis, therefore, is a critical aspect of many research and development programs. This guide provides an in-depth, objective comparison of the most prevalent synthetic routes to this important heterocycle. Drawing upon field-proven insights and experimental data, we will dissect the nuances of each methodology, empowering you to make informed decisions for your specific synthetic challenges.
Introduction: The Strategic Importance of Pyrazolo[4,3-c]pyridines
The fusion of a pyrazole and a pyridine ring to form the pyrazolo[4,3-c]pyridine system creates a unique electronic and structural motif that has proven to be a fertile ground for the discovery of novel therapeutics. The strategic selection of a synthetic route is paramount, directly impacting factors such as yield, scalability, cost, and the ability to generate diverse libraries of analogues for structure-activity relationship (SAR) studies. This guide will navigate the complexities of several key synthetic strategies, offering a comparative benchmark of their efficiency and practicality.
Comparative Analysis of Synthetic Routes
We will now delve into a detailed comparison of four prominent synthetic strategies for the construction of the pyrazolo[4,3-c]pyridine core. Each section will provide a general overview, a detailed experimental protocol for a representative example, a data-driven comparison, and an expert analysis of the route's strengths and weaknesses.
Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones
This classical approach builds the pyrazole ring onto a pre-existing, activated pyridine scaffold. The N-oxide functionality plays a crucial role in activating the pyridine ring for nucleophilic attack.
Conceptual Workflow:
Figure 1: Synthetic workflow for pyrazolo[4,3-c]pyridines via N-oxide tosylhydrazones.
Experimental Protocol: Synthesis of 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine [1]
-
Synthesis of 3-Benzoylpyridine N-oxide: To a solution of 3-benzoylpyridine in a suitable solvent, add an oxidizing agent (e.g., m-CPBA or H₂O₂/acetic acid). Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the 3-benzoylpyridine N-oxide.
-
Formation of the Tosylhydrazone: Dissolve the 3-benzoylpyridine N-oxide in methanol and add an equimolar amount of tosylhydrazide. Reflux the mixture for several hours. Upon cooling, the (Z)-tosylhydrazone precipitates and can be collected by filtration.
-
Cyclization: Dissolve the isolated (Z)-tosylhydrazone in dichloromethane. Add triethylamine followed by an electrophilic activator such as tosyl chloride. Stir the reaction at room temperature overnight. The reaction mixture is then washed, dried, and purified by column chromatography to yield a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c]pyridine regioisomers.
Data Summary & Comparison:
| Parameter | Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones |
| Typical Yield | Good overall yields, but often as a mixture of regioisomers. For a specific example, the pyrazolo[4,3-c]pyridine was isolated in 12% yield, while the major product was the pyrazolo[3,4-b] isomer (82%)[1]. |
| Reaction Time | The cyclization step is typically performed overnight[1]. |
| Temperature | The cyclization proceeds at room temperature, which is a significant advantage[1]. |
| Key Reagents | 3-Acylpyridine, oxidizing agent, tosylhydrazide, base (e.g., triethylamine), electrophilic activator (e.g., tosyl chloride). |
| Scalability | Moderate. The need for chromatography to separate regioisomers can be a bottleneck for large-scale synthesis. |
| Atom Economy | Moderate. The formation of the tosyl group as a leaving group and the use of an activator add to the waste stream. |
| Safety | Standard laboratory precautions are required. The use of peracids for N-oxidation requires care. |
Expert Analysis & Causality:
This route's primary advantage is its mild reaction conditions for the key cyclization step. The N-oxide is a clever activating group, obviating the need for harsh conditions often required for functionalizing the pyridine ring. However, the major drawback is the lack of regioselectivity. The formation of a mixture of pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers is a significant challenge, necessitating careful chromatographic separation. The regiochemical outcome can be influenced to some extent by the choice of solvent and electrophilic activator, but achieving high selectivity for the desired pyrazolo[4,3-c] isomer can be difficult[1]. This method is well-suited for small-scale exploratory synthesis where both regioisomers may be of interest, but it is less ideal for large-scale production of a single isomer.
Condensation of Dienamines with Sulfonamides
This strategy involves the construction of the pyridine ring onto a preformed pyrazole precursor, specifically a dienamine. This approach offers a convergent and often high-yielding route to substituted pyrazolo[4,3-c]pyridines.
Conceptual Workflow:
Figure 2: Synthetic workflow via condensation of dienamines.
Experimental Protocol: Synthesis of Methyl 3-oxo-5-(2-sulfamoylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate
A mixture of the dienamine precursor and the corresponding amine containing a sulfonamide fragment is refluxed in methanol for 1 hour. The product often precipitates from the reaction mixture upon cooling and can be collected by filtration, washed with methanol, and dried to afford the pure product.
Data Summary & Comparison:
| Parameter | Condensation of Dienamines with Sulfonamides |
| Typical Yield | High, typically in the range of 72-88%. |
| Reaction Time | Short, often around 1 hour. |
| Temperature | Refluxing methanol. |
| Key Reagents | Dienamine precursor, amine with a sulfonamide moiety. |
| Scalability | Good. The reaction is often clean, and the product can precipitate, simplifying purification. |
| Atom Economy | Good. This is a condensation reaction where the main byproduct is a small molecule like water or an alcohol. |
| Safety | Standard laboratory precautions for handling flammable solvents (methanol) at reflux. |
Expert Analysis & Causality:
This method stands out for its efficiency, high yields, and operational simplicity. The convergence of two key fragments in a single step makes it an attractive route for building molecular complexity rapidly. The precipitation of the product directly from the reaction mixture is a significant advantage for scalability, as it minimizes the need for extensive chromatographic purification. The main limitation of this route is the availability of the dienamine precursors. However, if these starting materials are accessible, this method provides a powerful and direct entry into a range of pyrazolo[4,3-c]pyridine sulfonamides. The sulfonamide group itself is a common pharmacophore, making this route particularly relevant for medicinal chemistry applications.
Iodine-Catalyzed Intramolecular Cyclization
This approach utilizes molecular iodine as a mild and effective catalyst to promote the intramolecular cyclization of a suitably functionalized pyrazole precursor to form the fused pyridine ring.
Conceptual Workflow:
Figure 3: Synthetic workflow for iodine-catalyzed cyclization.
Experimental Protocol:
A general procedure involves dissolving the functionalized pyrazole substrate in a suitable solvent, such as DMSO. A catalytic amount of molecular iodine is then added, and the reaction mixture is heated. The reaction progress is monitored by TLC. Upon completion, the reaction is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) to remove excess iodine, followed by extraction and purification.
Data Summary & Comparison:
| Parameter | Iodine-Catalyzed Intramolecular Cyclization |
| Typical Yield | Moderate to good, depending on the substrate. |
| Reaction Time | Varies, can range from a few hours to overnight. |
| Temperature | Typically requires heating. |
| Key Reagents | Functionalized pyrazole, molecular iodine (catalytic). |
| Scalability | Good. The use of a catalyst in small quantities is advantageous for larger-scale reactions. |
| Atom Economy | Excellent. This is a cyclization reaction with minimal byproduct formation. |
| Safety | Iodine is a halogen and should be handled with care in a well-ventilated fume hood. The use of an oxidant in some variations may require additional precautions. |
Expert Analysis & Causality:
The use of molecular iodine as a catalyst is a key advantage of this method, offering a more environmentally friendly and cost-effective alternative to some transition metal catalysts. The reaction often proceeds with good atom economy. The success of this route is highly dependent on the design and synthesis of the functionalized pyrazole precursor. The nature and position of the tethered reactive group are critical for achieving efficient cyclization. This method is particularly useful for synthesizing pyrazolo[4,3-c]pyridines with specific substitution patterns that are accessible through the precursor design. The mildness of the catalytic system makes it compatible with a range of functional groups.
Microwave-Assisted Multicomponent Reactions
This modern approach leverages the benefits of microwave irradiation to accelerate multicomponent reactions (MCRs), allowing for the rapid and efficient one-pot synthesis of complex pyrazolo[4,3-c]pyridine derivatives.
Conceptual Workflow:
Figure 4: General scheme for a microwave-assisted multicomponent synthesis.
Experimental Protocol: One-Pot Synthesis of 6-Substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines
A mixture of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde, a terminal alkyne, and tert-butylamine in a suitable solvent is subjected to microwave irradiation in the presence of a palladium catalyst. The reaction is typically complete within minutes. After cooling, the reaction mixture is filtered and purified to yield the desired product.
Data Summary & Comparison:
| Parameter | Microwave-Assisted Multicomponent Reactions |
| Typical Yield | Good to excellent. |
| Reaction Time | Very short, often in the range of minutes[2]. |
| Temperature | Elevated temperatures are reached rapidly under microwave irradiation. |
| Key Reagents | Varies depending on the specific MCR, but often involves readily available starting materials. For the example above: a functionalized pyrazole, a terminal alkyne, an amine, and a catalyst. |
| Scalability | Can be challenging to scale up compared to conventional heating methods, often requiring specialized equipment. |
| Atom Economy | Generally good, as multiple components are incorporated into the final product in a single step. |
| Safety | Requires a dedicated microwave reactor to handle the pressures and temperatures generated. |
Expert Analysis & Causality:
The primary advantage of microwave-assisted synthesis is the dramatic reduction in reaction times, often from hours to minutes, which can significantly accelerate the drug discovery process.[2][3] This is due to the efficient and uniform heating of the reaction mixture by microwaves. MCRs are inherently efficient as they combine multiple synthetic steps into a single operation, reducing waste and purification efforts. The combination of MCRs and microwave irradiation is a powerful tool for the rapid generation of compound libraries for screening. The main limitation is the scalability, as specialized and often expensive equipment is required for large-scale microwave reactions. However, for lead optimization and the synthesis of smaller quantities of material for biological testing, this method is often unparalleled in its speed and efficiency.
Overall Comparison and Recommendations
To provide a clear overview, the following table summarizes the key features of the discussed synthetic routes.
| Feature | Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones | Condensation of Dienamines with Sulfonamides | Iodine-Catalyzed Intramolecular Cyclization | Microwave-Assisted Multicomponent Reactions |
| Key Advantage | Mild reaction conditions for cyclization. | High yields, operational simplicity, often crystalline products. | Good atom economy, mild catalytic conditions. | Extremely fast reaction times, high efficiency for library synthesis. |
| Key Disadvantage | Poor regioselectivity, leading to isomeric mixtures. | Dependent on the availability of dienamine precursors. | Requires synthesis of a specific functionalized precursor. | Scalability can be challenging and requires specialized equipment. |
| Best Suited For | Small-scale exploratory synthesis where both regioisomers are of interest. | Efficient, scalable synthesis of pyrazolo[4,3-c]pyridine sulfonamides. | Synthesis of specific target molecules with good atom economy. | Rapid library synthesis and lead optimization in a drug discovery setting. |
Logical Relationship of Synthetic Choices:
Figure 5: Decision-making workflow for selecting a synthetic route.
Conclusion
The synthesis of the pyrazolo[4,3-c]pyridine core is a well-explored area of organic chemistry, with several viable routes at the disposal of the synthetic chemist. The optimal choice of methodology is not a one-size-fits-all solution but rather a strategic decision based on the specific goals of the project. For rapid library generation, microwave-assisted multicomponent reactions are often the superior choice. When scalability and high, clean yields are paramount, the condensation of dienamines offers a robust solution, provided the starting materials are accessible. The classical N-oxide tosylhydrazone route, while hampered by regioselectivity issues, can be useful in specific contexts. Finally, iodine-catalyzed cyclizations provide an elegant and atom-economical approach for the synthesis of specific target molecules. By carefully considering the trade-offs between speed, yield, scalability, and synthetic flexibility, researchers can confidently select the most efficient path to their desired pyrazolo[4,3-c]pyridine targets.
References
A Multi-faceted Spectroscopic Validation Guide for 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic Acid
This guide provides a comprehensive framework for the definitive structural validation of 1H-Pyrazolo[4,3-c]pyridine-7-carboxylic acid (CAS: 1363383-10-1), a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1] Given the existence of multiple structural isomers of pyrazolopyridine carboxylic acid, such as the [3,4-b], [4,3-b], and [1,5-a] congeners, an unambiguous and rigorous validation of the correct isomer is paramount for ensuring reproducibility and accuracy in research and development pipelines.[2][3]
The validation strategy detailed herein is built on a foundation of orthogonal analytical techniques. It is designed as a self-validating workflow where data from one method corroborates the findings of another, culminating in an irrefutable structural assignment. We will move from the foundational confirmation of elemental composition via high-resolution mass spectrometry to the intricate details of atomic connectivity revealed by one- and two-dimensional nuclear magnetic resonance, and finally to the functional group fingerprint provided by infrared spectroscopy.
Core Validation Workflow
The logical progression of experiments is crucial for an efficient and definitive validation. The workflow begins with a coarse confirmation of the molecular formula and proceeds to a fine-detailed mapping of the atomic framework.
Caption: Overall workflow for spectroscopic validation.
Part 1: High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
Expertise & Rationale: Before investing time in complex NMR experiments, it is essential to confirm that the compound has the correct elemental composition. HRMS provides an extremely accurate mass measurement, allowing for the determination of the molecular formula with high confidence. For this compound, the expected molecular formula is C₇H₅N₃O₂.[1]
Experimental Protocol (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.
-
Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Perform analysis in both positive and negative ion modes. The positive mode will detect the protonated molecule [M+H]⁺, while the negative mode will detect the deprotonated molecule [M-H]⁻. The carboxylic acid moiety makes negative mode detection particularly effective.
-
Calibration: Ensure the instrument is calibrated using a standard calibrant mixture immediately prior to analysis to ensure high mass accuracy.
-
Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).
Data Interpretation and Validation
The primary validation checkpoint is the comparison between the measured mass and the theoretical exact mass.
| Parameter | Theoretical Value | Expected Observed m/z | Validation Criterion |
| Molecular Formula | C₇H₅N₃O₂ | ||
| Monoisotopic Mass | 163.0382 Da | ||
| [M+H]⁺ (Positive Mode) | 164.0459 Da | Measured m/z | Mass error < 5 ppm |
| [M-H]⁻ (Negative Mode) | 162.0305 Da | Measured m/z | Mass error < 5 ppm |
A common fragmentation pattern for related pyridine carboxylic acids involves the initial loss of CO₂ (44 Da).[4] Observing a fragment corresponding to the loss of this moiety can provide supplementary structural evidence.
Part 2: Nuclear Magnetic Resonance (NMR) for Unambiguous Structural Elucidation
Expertise & Rationale: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an irrefutable assignment of the this compound structure. The key challenge is to differentiate it from its isomers by confirming the substitution pattern on the pyridine ring and the position of the carboxylic acid group.
Molecular Structure with Atom Numbering
To facilitate discussion, the following atom numbering scheme will be used.
Caption: Structure of this compound.
Experimental Protocol (NMR)
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it will solubilize the compound and allow for the observation of exchangeable protons (N-H from the pyrazole and O-H from the carboxylic acid).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments to Acquire:
-
¹H NMR
-
¹³C NMR (proton-decoupled)
-
2D ¹H-¹H COSY (Correlation Spectroscopy)
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
Data Interpretation and Validation
¹H NMR Analysis:
-
Expected Signals: 3 aromatic protons, 1 pyrazole N-H proton, and 1 carboxylic acid O-H proton.
-
Aromatic Region: The protons on the pyridine ring (H3, H4, H6) will appear in the aromatic region (typically δ 7.0-9.0 ppm). Their coupling pattern is critical. We expect one singlet (H3) and two doublets (H4, H6). The coupling constant (J-value) between H4 and H6 will confirm their ortho relationship.
-
Exchangeable Protons: The N-H and O-H protons will likely appear as broad singlets at a high chemical shift (>10 ppm) in DMSO-d₆. Their chemical shifts can be concentration-dependent.
¹³C NMR Analysis:
-
Expected Signals: 7 distinct carbon signals are expected.
-
Signal Regions:
-
Carboxylic Carbonyl (C=O): δ 160-180 ppm.
-
Aromatic/Heteroaromatic Carbons: δ 100-150 ppm. Five signals are expected in this region (C3, C4, C6, C7a, C3a).
-
The chemical shifts can be predicted using standard tables and databases for similar heterocyclic systems.[5]
-
2D NMR for Definitive Assignment: The true power of validation comes from integrating 2D NMR data. The following workflow demonstrates how correlations confirm the structure.
Caption: 2D NMR correlation map for structural confirmation.
-
COSY: A cross-peak between H4 and H6 confirms their adjacent positions on the pyridine ring.
-
HSQC: Directly links each proton to its attached carbon (H3 to C3, H4 to C4, H6 to C6), allowing for the unambiguous assignment of the protonated carbons.[6]
-
HMBC: This is the ultimate validation experiment. Key expected correlations that confirm the 7-carboxylic acid isomer include:
-
A correlation from H6 to the quaternary carbon C7a.
-
A correlation from H6 to the carboxylic acid carbon (C=O). This is a crucial 3-bond correlation that definitively places the carboxyl group at position 7.
-
Correlations from H3 to both C7a and the C=O carbon.
-
Part 3: Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Expertise & Rationale: FT-IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. While not as structurally detailed as NMR, it serves as an excellent complementary technique. The spectrum should be consistent with the presence of a carboxylic acid, an N-H bond, and an aromatic system.
Experimental Protocol (FT-IR)
-
Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is ideal for solid samples, requiring minimal sample preparation.
-
Data Acquisition: A small amount of the solid sample is placed directly on the ATR crystal.
-
Spectrum Collection: Collect the spectrum, typically from 4000 to 400 cm⁻¹.
Data Interpretation and Validation
The presence of characteristic absorption bands validates the functional groups within the molecule.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Appearance |
| Carboxylic Acid (O-H) | Stretching | 3300 - 2500 | Very broad, strong |
| Pyrazole (N-H) | Stretching | 3200 - 3100 | Medium, may be obscured by O-H |
| Carboxylic Acid (C=O) | Stretching | 1725 - 1700 | Strong, sharp |
| Aromatic Ring (C=C/C=N) | Stretching | 1620 - 1450 | Multiple medium to strong bands |
| C-H Aromatic | Stretching | 3100 - 3000 | Weak to medium |
The observation of a strong, broad absorption for the O-H stretch and a sharp, strong C=O stretch provides clear evidence for the carboxylic acid functional group.[7]
Consolidated Validation Summary
This table should be used as the final checklist. A successful validation requires that the experimental data for the sample under investigation align with all the expected values outlined below.
| Technique | Parameter | Expected Result | Purpose of Validation |
| HRMS | [M-H]⁻ ion | m/z 162.0305 ± 5 ppm | Confirms elemental composition C₇H₅N₃O₂ |
| ¹H NMR | Aromatic Signals | 1 singlet, 2 ortho-coupled doublets | Confirms pyridine substitution pattern |
| Exchangeable Signals | 2 broad singlets (in DMSO-d₆) | Confirms presence of N-H and COOH | |
| ¹³C NMR | Number of Signals | 7 distinct signals | Confirms the number of unique carbons |
| Carbonyl Signal | δ ~165 ppm | Confirms carboxylic acid carbon | |
| COSY | Cross-Peak | Between the two aromatic doublets | Confirms H4-H6 connectivity |
| HMBC | Key Correlation | From H6 to the C=O carbon | Definitively places COOH at C7 |
| FT-IR | Key Bands | Broad ~3000 cm⁻¹ (O-H), Strong ~1710 cm⁻¹ (C=O) | Confirms carboxylic acid functional group |
By systematically applying this multi-technique workflow, researchers can achieve an unequivocal validation of this compound, ensuring the integrity and reliability of their scientific findings.
References
- 1. This compound [myskinrecipes.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid
Navigating the lifecycle of a research chemical extends beyond its application in discovery and development; it culminates in its safe and compliant disposal. For novel heterocyclic compounds like 1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid, a robust disposal plan is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment
As a pyridine derivative, this compound and its structural isomers are classified as irritants and are potentially harmful.[1][2][3] While a specific Safety Data Sheet (SDS) for this exact CAS number may not be universally available, data from closely related pyrazolopyridine compounds provide a strong basis for a conservative risk assessment. All waste containing this compound must be treated as hazardous.[4][5]
The primary hazards associated with this class of compounds include:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2][3]
-
Acute Oral Toxicity (H302): May be harmful if swallowed.[3]
Table 1: Hazard and Safety Summary
| Hazard Classification | GHS Statement | Required Personal Protective Equipment (PPE) | First Aid Measures |
| Skin Irritation | H315 | Chemical-resistant gloves (e.g., Butyl rubber, Viton®)[5], Lab Coat | Immediately flush skin with running water for at least 15 minutes; remove contaminated clothing.[2] If irritation persists, seek medical attention.[2] |
| Eye Irritation | H319 | Safety glasses with side-shields or chemical splash goggles[5] | Immediately flush eyes with running water for at least 15 minutes, keeping eyelids open.[2] Seek immediate medical attention.[2] |
| Respiratory Irritation | H335 | Use only in a well-ventilated area or a certified chemical fume hood[5] | Move the person to fresh air. If breathing is difficult, give oxygen and obtain medical aid.[2] |
| Acute Toxicity | H302 | Standard PPE as listed above | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2] |
Pre-Disposal Protocol: Segregation and Storage
Proper disposal begins at the point of generation.[6] The foundational principle is the strict segregation of waste to prevent unintended and potentially dangerous chemical reactions.
Step 1: Designate a Satellite Accumulation Area (SAA) An SAA is a designated location at or near the point of waste generation, under the control of laboratory personnel.[7] This area must be clearly marked.
Step 2: Select Appropriate Waste Containers Container integrity is critical to preventing leaks and ensuring safety.
-
Compatibility: Use containers that are chemically compatible with pyridine-based compounds. High-density polyethylene (HDPE) or glass containers are typically appropriate.[7][8] Avoid metal containers, as the acidic nature of the carboxylic acid could cause corrosion over time.[8]
-
Integrity: Ensure containers are free from damage, have secure, leak-proof closures, and are kept closed when not in use.[6][9]
Step 3: Segregate Your Waste Streams Do not mix different types of waste.[4]
-
Solid Waste: Collect contaminated consumables such as gloves, weighing papers, and pipette tips in a designated, lined solid waste container.
-
Liquid Waste: Collect unused solutions or reaction mixtures containing this compound in a designated liquid waste container.
-
Incompatibility: Crucially, store this waste stream separately from strong oxidizing agents and strong acids to prevent potentially violent reactions.[5][10]
Step-by-Step Disposal Procedure
Adherence to a systematic disposal workflow is mandatory for regulatory compliance and safety. This process ensures that waste is correctly identified, labeled, and transferred for final disposal by trained professionals.
Protocol Details:
-
Characterize the Waste: Treat any material, solution, or consumable contaminated with this compound as hazardous chemical waste.[4]
-
Label the Container: As soon as waste is first added, label the container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
A complete list of all other constituents in the container (e.g., solvents, buffers) with estimated percentages.
-
The associated hazards (e.g., Irritant, Toxic).[5]
-
-
Accumulate and Store Safely: Place the labeled container in your designated SAA. Ensure the container is within a secondary containment system, such as a spill tray, to contain any potential leaks.[8]
-
Arrange for Disposal: Once the container is full or has been in storage for a designated period (often not to exceed 12 months[7]), submit a chemical waste pickup request through your institution's EHS department.[7] Do not pour this chemical down the drain or dispose of it in regular trash.[6][11] The final disposal will be handled by a licensed hazardous waste facility, typically through high-temperature incineration.[12]
Emergency Procedures: Spill Management
Accidents can happen, and preparedness is key to mitigating risks.
-
Minor Spills (Solid): For small powder spills, avoid generating dust.[1] Gently sweep or vacuum up the material and place it in a sealed, labeled container for disposal as hazardous waste.[1][2]
-
Minor Spills (Liquid): Absorb the spill with an inert, non-combustible material like vermiculite or sand.[5] Collect the absorbent material and place it in a sealed container for disposal.
-
Major Spills: In the event of a large spill, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team immediately.[4][5]
Following any spill, decontaminate the area with an appropriate cleaning solution and dispose of all cleanup materials as hazardous waste.[4]
Principles of Waste Minimization
A critical aspect of responsible chemical management is minimizing waste generation at the source.[9]
-
Inventory Management: Purchase only the quantity of chemical required for your experiments to avoid obsolete stock.[4]
-
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[7]
-
Product Substitution: If your research allows, consider substituting with less hazardous chemicals.[4]
By integrating these disposal and safety protocols into your daily laboratory operations, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. 1H-Pyrazolo(4,3-c)pyridine-3-carboxylic acid | C7H5N3O2 | CID 46912079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. benchchem.com [benchchem.com]
- 6. danielshealth.com [danielshealth.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. iip.res.in [iip.res.in]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. fishersci.com [fishersci.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
